Bis-(N,N'-carboxyl-PEG4)-Cy5
Description
Properties
Molecular Formula |
C47H67ClN2O12 |
|---|---|
Molecular Weight |
887.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid chloride |
InChI |
InChI=1S/C47H66N2O12.ClH/c1-46(2)38-12-8-10-14-40(38)48(20-24-56-28-32-60-36-34-58-30-26-54-22-18-44(50)51)42(46)16-6-5-7-17-43-47(3,4)39-13-9-11-15-41(39)49(43)21-25-57-29-33-61-37-35-59-31-27-55-23-19-45(52)53;/h5-17H,18-37H2,1-4H3,(H-,50,51,52,53);1H |
InChI Key |
UBSPVZSIHVIPMI-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bis-(N,N'-carboxyl-PEG4)-Cy5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Bis-(N,N'-carboxyl-PEG4)-Cy5 for Researchers and Drug Development Professionals
Core Compound Overview
Bis-(N,N'-carboxyl-PEG4)-Cy5 is a specialized chemical reagent primarily utilized in the field of targeted protein degradation. It is a heterobifunctional molecule that incorporates three key features: a cyanine (B1664457) 5 (Cy5) fluorophore, two polyethylene (B3416737) glycol (PEG4) linkers, and two terminal carboxylic acid groups.[1][2] This unique structure allows for the fluorescent labeling of molecules and their subsequent conjugation to other chemical entities, making it a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3] The Cy5 dye provides a strong fluorescent signal in the far-red spectrum, enabling sensitive detection and tracking, while the hydrophilic PEG4 linkers enhance solubility and provide spatial separation between the dye and conjugated molecules. The terminal carboxyl groups serve as reactive handles for covalent attachment to primary amines on target molecules.
Quantitative Data Summary
The physicochemical and photophysical properties of this compound are summarized in the tables below. This data has been compiled from various suppliers and literature sources to provide a comprehensive overview for experimental design.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C47H67ClN2O12 | [1] |
| Molecular Weight | 887.5 g/mol | [1] |
| CAS Number | 2107273-44-7 | [1] |
| Appearance | (Not specified, typically a colored solid) | |
| Purity | ≥98% | [1] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [1] |
| Storage Conditions | -20°C, protect from light | [1] |
Table 2: Photophysical Properties
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~649 nm | [1][4] |
| Emission Maximum (λem) | ~667 nm | [1][4] |
| Extinction Coefficient | ~170,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.27 | [4] |
| Fluorophore | Cyanine 5 (Cy5) | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in the synthesis of a fluorescently labeled PROTAC.
Protocol 1: Activation of Carboxyl Groups and Conjugation to an Amine-Containing Molecule
This protocol describes the covalent attachment of this compound to a molecule containing a primary amine, such as an E3 ligase ligand or a target protein ligand, using EDC/NHS chemistry.
Materials:
-
This compound
-
Amine-containing molecule (e.g., E3 ligase ligand with a primary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vials
-
Stir plate and stir bars
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to come to room temperature before use.
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 5-10 mM).
-
Dissolve the amine-containing molecule in the Coupling Buffer to a suitable concentration.
-
-
Activation of Carboxyl Groups:
-
In a reaction vial, add the desired molar equivalent of this compound.
-
Add a 1.5 to 2-fold molar excess of both EDC and NHS/Sulfo-NHS stock solutions to the vial.
-
Mix thoroughly and incubate at room temperature for 15-30 minutes with gentle stirring. This reaction forms a more stable amine-reactive NHS ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the solution of the amine-containing molecule to the activated this compound solution. A 1.1 to 1.5-fold molar excess of the amine-containing molecule is often used.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5 for optimal amine coupling.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.
-
-
Purification:
-
Purify the resulting fluorescently labeled conjugate using an appropriate method such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography to remove unreacted reagents and byproducts.
-
Protocol 2: Western Blotting for Monitoring PROTAC-Mediated Protein Degradation
This protocol outlines the use of a fluorescently labeled PROTAC, synthesized using this compound, to monitor the degradation of a target protein in a cellular context.
Materials:
-
Cells expressing the target protein
-
Fluorescently labeled PROTAC
-
Cell culture medium and supplements
-
DMSO (for PROTAC stock solution)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blots
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the fluorescently labeled PROTAC in cell culture medium. It is recommended to include a vehicle control (e.g., 0.1% DMSO).
-
Treat the cells with the PROTAC dilutions for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for the western blot.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
If necessary, strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control to determine the extent of protein degradation at different PROTAC concentrations and time points.
-
Visualizations
Signaling Pathway: PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the ubiquitination and subsequent degradation of a target protein.
Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.
Experimental Workflow: PROTAC Synthesis and Evaluation
This diagram outlines the key steps involved in the synthesis of a fluorescently labeled PROTAC and its subsequent evaluation.
Caption: A streamlined workflow for the synthesis and evaluation of a fluorescent PROTAC.
References
Core Properties of Bis-(N,N'-carboxyl-PEG4)-Cy5
An In-depth Technical Guide to Bis-(N,N'-carboxyl-PEG4)-Cy5
This technical guide provides a comprehensive overview of this compound, a fluorescent dye and linker molecule. It is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. This guide covers the core chemical and physical properties, detailed experimental protocols for bioconjugation, and visualizations of typical experimental workflows.
This compound is a specialized chemical compound that integrates a Cy5 fluorophore with two polyethylene (B3416737) glycol (PEG) linkers, each terminated with a carboxylic acid. The Cy5 component is a cyanine (B1664457) dye known for its fluorescence in the red to near-infrared spectrum, which is beneficial for biological imaging due to reduced background autofluorescence in this range.[1] The hydrophilic PEG4 linkers enhance the solubility of the molecule in aqueous solutions.[2]
The terminal carboxylic acid groups are the key functional components for conjugation. These groups can be activated to react with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, to form stable amide bonds.[2] This makes this compound a versatile tool for labeling proteins, antibodies, and other biomolecules for a variety of applications, including in-vivo imaging and the development of Proteolysis Targeting Chimeras (PROTACs).[3][4][5][6]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C47H67ClN2O12 | [2] |
| Molecular Weight | 887.5 g/mol | [2] |
| CAS Number | 2107273-44-7 | [2] |
| Purity | >98% | [2] |
| Solubility | Water, DMSO, DMF, DCM | [2] |
| Storage Conditions | -20°C | [2] |
Table 2: Spectroscopic Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | 649 nm | [2] |
| Emission Maximum (λem) | 667 nm | [2] |
| Molar Extinction Coefficient | 170,000 cm⁻¹M⁻¹ | [2] |
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in the labeling of proteins. The process involves two main stages: the activation of the carboxylic acid groups to form a more reactive species (such as an NHS ester), and the subsequent conjugation to the target protein.
Protocol 1: Activation of Carboxylic Acid Groups to NHS Ester
This protocol describes the conversion of the terminal carboxylic acids of this compound to N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
In a separate vessel, dissolve NHS to a final concentration of 1.2 M in anhydrous DMF or DMSO.
-
Add 1.2 equivalents of the NHS solution to the this compound solution.
-
Add 1.2 equivalents of DCC or EDC to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, protected from light.
-
The resulting solution containing the activated Bis-(N,N'-NHS-PEG4)-Cy5 can be used directly in the conjugation reaction or stored at -20°C for future use.
Protocol 2: Protein Conjugation with Activated Dye
This protocol outlines the conjugation of the activated NHS ester of the dye to a target protein.
Materials:
-
Activated Bis-(N,N'-NHS-PEG4)-Cy5 solution (from Protocol 1)
-
Target protein (e.g., antibody) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3)[7]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the appropriate amine-free buffer.[7]
-
Add a 5-20 fold molar excess of the activated Bis-(N,N'-NHS-PEG4)-Cy5 solution to the protein solution.[7] The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours, with gentle stirring and protected from light.[7]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[7] Incubate for 15-30 minutes at room temperature.[7]
-
Purify the dye-protein conjugate from unreacted dye and byproducts using a suitable method such as size-exclusion chromatography.[7]
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).
-
Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[8]
Visualizations
The following diagrams illustrate key workflows related to the use of this compound.
Caption: Bioconjugation workflow for labeling a target protein.
Caption: Workflow for a cellular imaging experiment.
References
- 1. lifetein.com [lifetein.com]
- 2. This compound, 2107273-44-7 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. This compound - CAS:2107273-44-7 - KKL Med Inc. [kklmed.com]
- 6. amsbio.com [amsbio.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
In-Depth Technical Guide: Bis-(N,N'-carboxyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, applications, and experimental protocols related to Bis-(N,N'-carboxyl-PEG4)-Cy5, a bifunctional fluorescent linker critical in the field of bioconjugation and targeted protein degradation.
Core Properties and Quantitative Data
This compound is a specialized chemical compound featuring a cyanine (B1664457) 5 (Cy5) fluorophore attached to two polyethylene (B3416737) glycol (PEG) chains, each terminating in a carboxylic acid group. This structure imparts both fluorescence for detection and reactive handles for covalent conjugation. The hydrophilic PEG4 spacers enhance solubility in aqueous environments, a crucial factor for biological applications.
The key quantitative data for this compound are summarized in the table below:
| Property | Value | Reference(s) |
| Molecular Weight (MW) | 887.5 g/mol | [1][2] |
| Chemical Formula | C47H67ClN2O12 | [1][2] |
| CAS Number | 2107273-44-7 | [1][2] |
| Purity | ≥98% | [1][2] |
| Excitation Maximum (λex) | 649 nm | [1][2] |
| Emission Maximum (λem) | 667 nm | [1][2] |
| Extinction Coefficient | 170,000 M⁻¹cm⁻¹ at 649 nm | [1][2] |
| Solubility | Water, DMSO, DMF, DCM | [1][2] |
| Storage Conditions | -20°C | [1][2] |
Primary Application: Linker for Proteolysis-Targeting Chimeras (PROTACs)
A primary application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[3][4][5] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][3][6]
The linker component of a PROTAC is critical as it influences the molecule's solubility, cell permeability, and the spatial orientation of the POI and E3 ligase, which is essential for the formation of a stable and productive ternary complex.[1][7] PEG linkers, such as the one in this compound, are favored for their hydrophilicity, flexibility, and biocompatibility, which can improve the pharmacokinetic properties of the resulting PROTAC.[1][6] The terminal carboxyl groups on this molecule serve as attachment points for ligands that bind to the POI and the E3 ligase.
Below is a diagram illustrating the general mechanism of action for a PROTAC.
Experimental Protocols: Bioconjugation via Amide Bond Formation
The terminal carboxylic acid groups of this compound are typically reacted with primary amine groups on a target molecule (e.g., a POI ligand, an E3 ligase ligand, or an antibody) to form a stable amide bond. This reaction is commonly facilitated by carbodiimide (B86325) chemistry, specifically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9]
The two-step protocol is generally preferred to prevent self-conjugation of molecules that contain both carboxyl and amine groups.[10] First, the carboxyl groups on the linker are activated with EDC and NHS to form a more stable NHS ester. After removing excess activating agents, the amine-containing molecule is added to form the amide bond.[10][11]
General Two-Step EDC/NHS Coupling Protocol
This protocol provides a general framework for conjugating this compound to an amine-containing molecule. Optimization may be required for specific applications.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule ligand)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[8][10]
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Anhydrous DMSO or DMF for initial dissolution of the linker
-
Desalting column or appropriate chromatography system for purification
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL or ~50 mM) and Sulfo-NHS (e.g., 20 mg/mL or ~90 mM) in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[11]
-
-
Activation of Carboxyl Groups:
-
Dilute the this compound stock solution in Activation Buffer.
-
Add EDC and Sulfo-NHS to the linker solution. A molar excess (typically 2-10 fold) of EDC and Sulfo-NHS over the linker is recommended.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[11]
-
-
Conjugation to Amine-Containing Molecule:
-
Prepare the amine-containing molecule in the Coupling Buffer. If the molecule is a protein, ensure it has been buffer-exchanged to remove any buffers containing primary amines (like Tris).
-
Add the activated linker solution to the amine-containing molecule solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[11]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to deactivate any unreacted NHS esters.[9]
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate using a desalting column, dialysis, or an appropriate chromatography method (e.g., size-exclusion or reverse-phase chromatography) to remove excess reagents and unreacted molecules.
-
The following diagram outlines the experimental workflow for this bioconjugation protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 2107273-44-7 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
A Technical Guide to Bis-(N,N'-carboxyl-PEG4)-Cy5: Spectral Properties and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of Bis-(N,N'-carboxyl-PEG4)-Cy5, a fluorescent dye increasingly utilized in advanced biomedical research and drug development. We will delve into its excitation and emission characteristics, provide detailed experimental protocols for its spectral measurement, and illustrate its primary application as a linker in Proteolysis Targeting Chimeras (PROTACs).
Core Spectral and Physicochemical Properties
This compound is a derivative of the popular cyanine (B1664457) dye, Cy5. It is functionalized with two polyethylene (B3416737) glycol (PEG) chains, each terminated with a carboxylic acid group. This bifunctional nature, combined with the hydrophilic PEG spacer, enhances its solubility in aqueous media and makes it suitable for conjugation to biomolecules.[1][2] The core of the molecule is the Cy5 fluorophore, a far-red dye known for its high fluorescence intensity and photostability. Its emission in a spectral region with minimal autofluorescence from biological samples makes it an excellent choice for sensitive detection.
The key spectral and physical properties of this compound are summarized in the table below.
| Property | Value | References |
| Excitation Maximum (λex) | 649 nm | [1][2][3] |
| Emission Maximum (λem) | 667 nm | [1][2][3] |
| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield (Φ) | ~0.20 - 0.28 (for Cy5) | |
| Recommended Laser Lines | 633 nm (HeNe), 647 nm (Kr-Ar) | |
| Molecular Weight | ~887.5 g/mol | [2] |
| Solubility | Water, DMSO, DMF, DCM | [1][2] |
Experimental Protocols
Measurement of Excitation and Emission Spectra
This protocol outlines the general procedure for determining the fluorescence spectra of this compound in solution.
1. Materials and Reagents:
-
This compound
-
Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))
-
Fluorometer or spectrofluorometer
-
Quartz cuvettes
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
From the stock solution, prepare a dilute working solution in the desired final solvent (e.g., PBS). The final concentration should be low enough to avoid inner filter effects, typically in the micromolar to nanomolar range. A good starting point is an absorbance of 0.05 to 0.1 at the excitation maximum.
3. Instrumentation Setup:
-
Turn on the fluorometer and allow the lamp to warm up for the manufacturer's recommended time to ensure a stable output.
-
Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A slit width of 5 nm is a common starting point.
4. Data Acquisition:
-
Solvent Blank: Fill a quartz cuvette with the solvent used for the sample. Place it in the fluorometer and record a blank spectrum for both excitation and emission scans. This will be subtracted from the sample spectra to correct for background fluorescence and Raman scattering.
-
Emission Spectrum:
-
Set the excitation wavelength to the known maximum for Cy5 (~649 nm).
-
Scan a range of emission wavelengths, for example, from 660 nm to 800 nm.
-
-
Excitation Spectrum:
-
Set the emission detection wavelength to the known maximum for Cy5 (~667 nm).
-
Scan a range of excitation wavelengths, for example, from 550 nm to 660 nm.
-
5. Data Processing:
-
Subtract the corresponding solvent blank spectrum from the sample's emission and excitation spectra.
-
The resulting spectra will show the fluorescence profile of this compound, with the peak of the excitation spectrum being the excitation maximum (λex) and the peak of the emission spectrum being the emission maximum (λem).
Application in PROTAC Drug Development
This compound is a valuable tool in the development of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker.
The bifunctional nature of this compound allows it to be incorporated as a fluorescent linker in PROTACs. The terminal carboxylic acid groups can be activated (e.g., with EDC or HATU) to react with primary amine groups on the POI and E3 ligase ligands, forming stable amide bonds.[1][2] The inclusion of the Cy5 fluorophore enables researchers to track the PROTAC within cells, study its localization, and quantify its binding and degradation efficiency using fluorescence-based assays.
Signaling Pathway: PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a PROTAC facilitates the degradation of a target protein.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: PROTAC Development and Evaluation
The development of a novel PROTAC involves a systematic workflow from design and synthesis to cellular characterization.
References
A Technical Guide to the Absorbance Spectrum of Bis-(N,N'-carboxyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectral properties of Bis-(N,N'-carboxyl-PEG4)-Cy5, a fluorescent dye commonly utilized in biological research and drug development. This document outlines its key spectral characteristics, a detailed protocol for absorbance spectrum measurement, and a representative experimental workflow.
Core Spectral and Physical Properties
This compound is a derivative of the cyanine (B1664457) dye Cy5, featuring two carboxylic acid groups attached via polyethylene (B3416737) glycol (PEG) linkers. This modification enhances its utility in bioconjugation by allowing for the formation of stable amide bonds with primary amines on biomolecules, such as proteins and antibodies, in the presence of activators like EDC or HATU.[1] The hydrophilic PEG spacer increases the solubility of the dye in aqueous media.[1]
The foundational structure of Cy5, consisting of two indolenine rings connected by a polymethine chain, is responsible for its characteristic absorption and emission in the far-red region of the spectrum.[2] This spectral region is advantageous for biological imaging due to minimal autofluorescence from endogenous molecules in cells and tissues.[3][4]
Quantitative Spectral Data
The key spectral and physical properties of this compound are summarized in the table below. These values are crucial for designing and executing fluorescence-based experiments, including microscopy, flow cytometry, and in vivo imaging.
| Property | Value | References |
| Excitation Maximum (λex) | ~649 nm | [1][5] |
| Emission Maximum (λem) | ~667 nm | [1][5] |
| Molar Extinction Coefficient (ε) | ~170,000 - 232,000 cm⁻¹M⁻¹ | [1][5] |
| Recommended Laser Lines | 633 nm (HeNe), 647 nm (Kr-Ar) | [2][6] |
| Solubility | Water, DMSO, DMF, DCM | [1] |
Experimental Protocol: Measurement of Absorbance Spectrum
This protocol outlines the methodology for determining the absorbance spectrum of this compound.
1. Materials and Equipment:
-
This compound
-
Appropriate solvent (e.g., absolute ethanol, phosphate-buffered saline (PBS), or water)[7]
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
2. Procedure:
-
Solvent Selection: Choose a solvent in which the dye is readily soluble and that is compatible with the intended application. For cyanine dyes, it is crucial to use a dry solvent, as the presence of water can cause precipitation.[7]
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the chosen solvent.
-
Preparation of Working Solution: Dilute the stock solution to a working concentration that provides an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 15 minutes to ensure a stable output.[7]
-
Blank Measurement: Fill a cuvette with the solvent used to prepare the dye solution. Place it in the spectrophotometer and record a baseline or "blank" spectrum. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette itself.[8]
-
Sample Measurement: Rinse the cuvette that will be used for the sample measurement three times with the dye solution.[7] Fill the cuvette with the dye solution and place it in the spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a wavelength range that encompasses the expected absorbance maximum. For Cy5 dyes, a range of 400 nm to 800 nm is appropriate.[9] Set the spectrophotometer to record data at regular intervals, for instance, every 1-2 nm.[7]
-
Data Analysis: The resulting spectrum will show the absorbance of the dye as a function of wavelength. Identify the wavelength at which the maximum absorbance occurs (λmax).
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical experimental workflow for labeling a target protein with this compound and a conceptual signaling pathway that could be studied using such a labeled protein.
Caption: Protein labeling workflow with this compound.
Caption: Ligand-receptor interaction and downstream signaling pathway.
References
- 1. This compound, 2107273-44-7 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Cy5 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]
- 6. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 7. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 8. lakeheadu.ca [lakeheadu.ca]
- 9. pasta.place [pasta.place]
Navigating the Photonic Frontier: A Technical Guide to the Photostability of Bis-(N,N'-carboxyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core photostability characteristics of Bis-(N,N'-carboxyl-PEG4)-Cy5, a fluorescent probe integral to advanced biological imaging and proteolysis targeting chimera (PROTAC) development.[1] While specific quantitative photostability data for this precise molecule remains limited in published literature, this guide provides a comprehensive overview based on the well-documented behavior of the core Cy5 fluorophore and the influence of its modifications. Understanding these principles is critical for designing robust experiments, ensuring data integrity, and maximizing the potential of this versatile molecule.
Core Concepts: Understanding Cy5 Photophysics and Photobleaching
This compound is a derivative of the cyanine (B1664457) dye Cy5, featuring two carboxyl-terminated polyethylene (B3416737) glycol (PEG4) chains.[2] The Cy5 core provides the fluorescent properties, while the hydrophilic PEG linkers are primarily introduced to enhance aqueous solubility and provide attachment points for conjugation to biomolecules.[2][] The fundamental photostability of the construct is therefore governed by the intrinsic properties of the Cy5 fluorophore.
The photobleaching of Cy5, the irreversible loss of its fluorescence, is a critical consideration in fluorescence-based applications. This process is primarily driven by two mechanisms:
-
Reaction with Reactive Oxygen Species (ROS): Upon excitation, the Cy5 molecule can transition into a long-lived, non-fluorescent triplet state. In the presence of molecular oxygen, this triplet-state dye can transfer energy to oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS.[4][5] These ROS can then chemically attack the Cy5 molecule's polymethine chain, leading to its permanent degradation and loss of fluorescence.[6] The rate of photobleaching is therefore highly dependent on the local oxygen concentration.[5]
-
Intrinsic Photochemical Instability: Cyanine dyes like Cy5 can also undergo photoisomerization, a light-induced change in their molecular structure, which can lead to non-fluorescent states and increased susceptibility to chemical degradation.[4]
Several factors in the experimental environment can significantly influence the rate of Cy5 photobleaching:
-
Excitation Light Intensity: Higher light intensity increases the rate of fluorophore excitation and, consequently, the rate of both ROS generation and potential photoisomerization, leading to faster photobleaching.[4]
-
Oxygen Concentration: The presence of molecular oxygen is a key driver of photobleaching through the ROS-mediated pathway.[5] Removing oxygen from the imaging medium can substantially reduce the rate of photobleaching.
-
Chemical Environment: The pH, viscosity, and presence of other molecules in the buffer can affect photostability.[6] For instance, Cy5 is generally stable in a pH range of 3 to 10.[6]
Quantitative Data on Cy5 and Derivatives
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Photostability |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.20 | Moderate to Low |
| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | ~0.33 | High |
Note: Molar extinction coefficients and quantum yields are approximate and can vary with the molecular conjugate and solvent conditions. Alexa Fluor dyes are generally considered more photostable alternatives to their cyanine counterparts.[7][8]
Enhancing Photostability: Strategies and Experimental Considerations
Several strategies can be employed to mitigate the photobleaching of Cy5 derivatives:
-
Use of Antifade Reagents: These are chemical cocktails added to the imaging medium to reduce photobleaching. They typically work by scavenging for reactive oxygen species.[6] Common components include n-propyl gallate (NPG), p-phenylenediamine (B122844) (PPD), and Trolox (a vitamin E analog).[6] Commercial reagents like ProLong™ Live Antifade Reagent are also available.[6]
-
Covalent Conjugation of Stabilizers: Research has shown that directly conjugating triplet-state quenchers (TSQs) such as cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox to the Cy5 fluorophore can dramatically enhance its photostability, often outperforming the use of these agents in solution.[9][10] This approach offers a powerful method for creating more robust fluorescent probes.
Experimental Protocols
Protocol 1: Quantifying Photobleaching Rate
This protocol provides a standardized method for measuring and comparing the photostability of fluorescently labeled samples.
Materials:
-
Fluorescently labeled sample (e.g., protein conjugated with this compound) mounted on a microscope slide.
-
Fluorescence microscope equipped with a stable laser light source and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare the fluorescently labeled sample according to your experimental needs.
-
Image Acquisition:
-
Identify a region of interest (ROI) on your sample.
-
Set the imaging parameters (laser power, exposure time, gain) that will be used in your actual experiment. It is crucial to keep these parameters constant throughout the measurement.
-
Acquire a time-lapse series of images of the same ROI at a consistent time interval.
-
Continue acquiring images until the fluorescence signal has significantly decreased.
-
-
Data Analysis:
-
For each image in the time-lapse series, measure the mean fluorescence intensity within your ROI.
-
Measure the mean intensity of a background region for each image and subtract this value from your ROI intensity to correct for background noise.
-
Normalize the intensity values by dividing each background-corrected intensity point by the initial intensity at time zero.
-
Plot the normalized intensity as a function of time. This curve represents the photobleaching profile of your sample under the specific imaging conditions.
-
The data can be fitted to an exponential decay function to extract a photobleaching time constant (τ), which provides a quantitative measure of photostability.
-
Protocol 2: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol describes the preparation of a common, homemade antifade solution.
Materials:
-
n-propyl gallate (NPG)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
pH meter
Procedure:
-
Prepare a 10X stock solution of your desired buffer (e.g., 1 M PBS, pH 7.4).
-
To prepare 10 mL of mounting medium, combine:
-
9 mL of glycerol
-
1 mL of 10X buffer stock
-
-
Thoroughly mix the glycerol and buffer.
-
Add 0.1 g of n-propyl gallate to the mixture (for a final concentration of 1% w/v).
-
Gently warm the solution (e.g., in a 37°C water bath) and mix until the NPG is completely dissolved.
-
Adjust the pH to ~7.4 if necessary.
-
Store the antifade medium in small aliquots at -20°C, protected from light.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of Cy5 photobleaching and a typical experimental workflow for its analysis.
Caption: Mechanism of Cy5 photobleaching via reactive oxygen species (ROS) generation.
Caption: Experimental workflow for quantifying the photobleaching rate of a fluorophore.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2107273-44-7 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Solubility of Bis-(N,N'-carboxyl-PEG4)-Cy5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Bis-(N,N'-carboxyl-PEG4)-Cy5 in two common laboratory solvents: water and dimethyl sulfoxide (B87167) (DMSO). Understanding the solubility of this fluorescent-labeled linker is critical for its effective use in various applications, including the synthesis of proteolysis targeting chimeras (PROTACs), bioconjugation, and in-vivo imaging. This document outlines the qualitative solubility, provides a detailed experimental protocol for quantitative solubility determination, and illustrates the underlying principles of PEGylation in enhancing aqueous solubility.
Core Concepts: The Role of PEGylation in Solubility
This compound is a bifunctional molecule comprising a Cy5 fluorescent dye and two polyethylene (B3416737) glycol (PEG) chains, each terminated with a carboxylic acid group. The PEG4 linker plays a crucial role in the molecule's overall physicochemical properties. The repeating ethylene (B1197577) glycol units in the PEG chains are hydrophilic and readily form hydrogen bonds with water molecules. This creates a hydration shell around the molecule, which helps to overcome the inherent hydrophobicity of the cyanine (B1664457) dye core, thereby increasing its solubility in aqueous media.[1][2] Several sources indicate that the hydrophilic PEG spacer is a key feature for enhancing the solubility of the compound in aqueous solutions.[2][3]
Solubility Profile of this compound
| Solvent | Qualitative Solubility | Notes |
| Water | Soluble[3] | The hydrophilic PEG4 linker significantly enhances aqueous solubility.[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble[3] | A common organic solvent for dissolving cyanine dyes and their derivatives.[4] |
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
For researchers requiring precise solubility values, the shake-flask method is a widely accepted and reliable technique to determine the equilibrium solubility of a compound. The following protocol is a generalized procedure for determining the solubility of this compound.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Anhydrous DMSO
-
Small glass vials with screw caps
-
Thermostatically controlled orbital shaker
-
Microcentrifuge
-
Calibrated pipettes
-
UV-Vis spectrophotometer
-
0.2 µm syringe filters (low protein binding)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to separate vials containing a known volume of water and DMSO, respectively. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
-
Equilibration:
-
Tightly cap the vials and place them in a thermostatically controlled shaker.
-
Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours. This extended mixing time is necessary to ensure that the dissolution process reaches equilibrium.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and let them stand to allow the excess solid to settle.
-
To further separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.
-
-
Sample Collection and Preparation:
-
Carefully aspirate the supernatant from each vial, being cautious not to disturb the solid pellet.
-
For an additional purification step, filter the supernatant through a 0.2 µm syringe filter to remove any remaining microparticles.
-
Accurately dilute a small aliquot of the clear, saturated supernatant with the respective solvent (water or DMSO) to a concentration that falls within the linear range of the spectrophotometer.
-
-
Concentration Measurement:
-
Prepare a series of standard solutions of this compound with known concentrations in both water and DMSO.
-
Measure the absorbance of these standards at the maximum absorbance wavelength (λmax) of Cy5 (approximately 649 nm) to generate a calibration curve.
-
Measure the absorbance of the diluted supernatant samples at the same wavelength.
-
-
Calculation of Solubility:
-
Using the equation derived from the linear regression of the calibration curve, calculate the concentration of the diluted supernatant.
-
Multiply this concentration by the dilution factor to determine the equilibrium solubility of this compound in both water and DMSO.
-
Visualizing Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between the molecular structure of this compound and its solubility.
Caption: Experimental workflow for determining solubility.
Caption: Factors influencing the aqueous solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound, 2107273-44-7 | BroadPharm [broadpharm.com]
- 4. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Bis-(N,N'-carboxyl-PEG4)-Cy5: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Fluorescent PROTAC Linker for Targeted Protein Degradation
Introduction
In the rapidly evolving landscape of therapeutic intervention, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for selectively eliminating disease-causing proteins. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to target and degrade specific proteins of interest. A critical component in the design of an effective PROTAC is the linker, which connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand. This guide provides a detailed technical overview of Bis-(N,N'-carboxyl-PEG4)-Cy5, a fluorescently-labeled polyethylene (B3416737) glycol (PEG)-based linker, and its mechanism of action in the context of PROTAC-mediated protein degradation.
Core Properties of this compound
This compound is a specialized chemical tool designed for the synthesis of fluorescent PROTACs. Its structure is characterized by three key features: a central Cy5 fluorophore, two polyethylene glycol (PEG4) chains, and two terminal carboxylic acid groups.
| Property | Description | Reference |
| Molecular Formula | C47H67ClN2O12 | [1] |
| Molecular Weight | 887.5 g/mol | [1] |
| Fluorescence | Cyanine 5 (Cy5) dye | [1] |
| Excitation Maximum | ~649 nm | [1] |
| Emission Maximum | ~667 nm | [1] |
| Reactive Groups | Two terminal carboxylic acids (-COOH) | [1] |
| Linker Composition | Polyethylene glycol (PEG4) | [1] |
| Solubility | Soluble in water, DMSO, and DMF | [1] |
The terminal carboxylic acids serve as reactive handles for conjugation to amine-containing ligands through stable amide bond formation. The hydrophilic PEG4 spacers enhance the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. The embedded Cy5 dye allows for the direct visualization and quantification of the PROTAC in various experimental settings.
Mechanism of Action: Facilitating Targeted Protein Degradation
The primary role of this compound is to function as the linker in a PROTAC molecule. The PROTAC's mechanism of action is a catalytic process that hijacks the cell's natural protein disposal machinery.
-
Ternary Complex Formation : The PROTAC molecule, via its two distinct ligands, simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 ligase). The flexibility and length of the PEG4 linker are crucial for enabling the optimal orientation of the POI and E3 ligase to facilitate this complex formation.
-
Ubiquitination : Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Recognition and Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell.
-
PROTAC Recycling : After the POI is degraded, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating another cycle of degradation. This catalytic nature allows for the degradation of multiple protein molecules with a single PROTAC molecule.
The Cy5 fluorophore on the linker does not directly participate in the degradation mechanism but is an invaluable tool for studying and optimizing the PROTAC. It allows researchers to track the PROTAC's cellular uptake, localization, and engagement with its targets using fluorescence-based techniques.
Experimental Protocols
The following are detailed methodologies for key experiments involving the synthesis and evaluation of a PROTAC utilizing a linker such as this compound.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the coupling of two amine-containing ligands (one for the POI, one for the E3 ligase) to the dicarboxylic acid linker.
Materials:
-
This compound
-
Amine-functionalized POI ligand
-
Amine-functionalized E3 ligase ligand
-
Coupling agents (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
Procedure:
-
First Ligand Coupling:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes to activate one of the carboxylic acids.
-
Add the amine-functionalized POI ligand (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS.
-
Purify the mono-conjugated intermediate using reverse-phase HPLC.
-
-
Second Ligand Coupling:
-
Dissolve the purified mono-conjugated intermediate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes to activate the remaining carboxylic acid.
-
Add the amine-functionalized E3 ligase ligand (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by LC-MS.
-
-
Purification:
-
Purify the final PROTAC product by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterize the final PROTAC by HRMS and analytical HPLC.
-
Protocol 2: Western Blot for Determination of DC50 and Dmax
This assay quantifies the degradation of the target protein following PROTAC treatment.[2]
Materials:
-
Cell line expressing the target protein
-
Completed PROTAC from Protocol 1
-
Cell culture medium and plates
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the target protein.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect protein bands using an ECL substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH).
-
Plot the percentage of degradation versus PROTAC concentration to determine DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[2]
-
Protocol 3: Live-Cell Imaging of PROTAC Activity
The Cy5 label on the linker allows for direct visualization of the PROTAC's cellular distribution. If the target protein is fused to a fluorescent reporter (e.g., GFP), degradation can be monitored in real-time.
Materials:
-
Cell line expressing a fluorescently tagged POI (e.g., POI-GFP).
-
Glass-bottom imaging dishes.
-
PROTAC synthesized with this compound.
-
Live-cell imaging microscope with environmental control.
Procedure:
-
Cell Seeding: Seed POI-GFP expressing cells in glass-bottom dishes.
-
PROTAC Treatment: Treat cells with the fluorescent PROTAC at a desired concentration.
-
Live-Cell Imaging:
-
Place the dish on the microscope stage.
-
Set up a time-lapse acquisition to capture images in the GFP channel (for the target protein), the Cy5 channel (for the PROTAC), and a brightfield channel.
-
Acquire images at regular intervals (e.g., every 15-30 minutes) for up to 24 hours.[3]
-
-
Image Analysis:
-
Measure the mean fluorescence intensity of GFP within individual cells over time to quantify protein degradation.
-
Analyze the localization and intensity of the Cy5 signal to determine the uptake and distribution of the PROTAC.
-
Quantitative Data Presentation
The efficacy of a PROTAC is determined by its DC50 and Dmax values. The linker plays a crucial role in these parameters. The following tables provide representative data for PROTACs with PEG linkers targeting various proteins, illustrating the impact of linker length and composition.
Table 1: Performance of Thalidomide-Based PROTACs with PEG/Alkyl Linkers Targeting BRD4 [2]
| PROTAC | E3 Ligase Ligand | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC 1 | Thalidomide | PEG/Alkyl (12-29 atoms) | TBK1 | Various | Submicromolar | >90 |
| PROTAC 2 | Thalidomide | PEG (0 units) | BRD4 | H661 | < 500 | > 90 |
Table 2: Hypothetical Performance of PROTACs with Varying PEG Linker Lengths Targeting POI-X [4]
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-A | PEG3 | 85 | 80 |
| PROTAC-B | PEG5 | 25 | 95 |
| PROTAC-C | PEG7 | 60 | 90 |
This data highlights that an optimal linker length is critical for achieving high potency (low DC50) and efficacy (high Dmax).
Conclusion
This compound is a versatile and powerful tool for the development of fluorescent PROTACs. Its dicarboxylic acid functionality allows for the straightforward synthesis of heterobifunctional degraders, while the PEG spacers enhance solubility. The integrated Cy5 fluorophore provides an invaluable means for real-time tracking and quantification in cellular and biochemical assays. Understanding the core mechanism of action and employing rigorous experimental protocols are essential for harnessing the full potential of this and similar linkers in the rational design of next-generation protein degraders for therapeutic applications.
References
In-Depth Technical Guide: Safety and Handling of Bis-(N,N'-carboxyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and experimental considerations for Bis-(N,N'-carboxyl-PEG4)-Cy5, a fluorescent labeling reagent. The information is intended to ensure safe laboratory practices and successful experimental outcomes.
Chemical and Physical Properties
This compound is a derivative of the cyanine (B1664457) dye Cy5, featuring two carboxylic acid groups connected by a polyethylene (B3416737) glycol (PEG) linker. This structure enhances its utility in bioconjugation.
| Property | Value | Reference |
| Molecular Formula | C47H67ClN2O12 | [1] |
| Molecular Weight | 887.51 g/mol | [1] |
| Excitation Maximum (λex) | ~649 nm | [2] |
| Emission Maximum (λem) | ~670 nm | [2] |
| Appearance | Solid | Not explicitly stated, but inferred from context |
| Solubility | Soluble in DMSO and DMF | [3] |
Safety and Handling
Personal Protective Equipment (PPE)
Proper PPE is essential when handling this compound.
| PPE | Specification | Rationale |
| Gloves | Nitrile or latex gloves | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
Handling Procedures
-
Work Area: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust particles.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Hygienic Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
-
Moisture Sensitivity: As an NHS ester, this compound is sensitive to moisture, which can lead to hydrolysis and inactivation.[4][5] It is crucial to handle it in a dry environment.
Storage
Proper storage is critical to maintain the reactivity of the compound.
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C.[4] | Low temperatures slow down degradation. |
| Light | Store in the dark or in an amber vial.[4] | Protects the fluorescent dye from photobleaching. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen) and with a desiccant.[6] | Minimizes exposure to moisture. |
| Form | Store as a dry powder.[4] | The solid form is more stable than solutions. |
When preparing solutions, use anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[6] If you need to frequently use small amounts, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles and moisture contamination.[6] Before opening the vial, allow it to equilibrate to room temperature to prevent condensation.[6]
Experimental Protocols
The following are generalized protocols for protein labeling and purification using a Cy5 NHS ester. These should be adapted based on the specific protein and experimental requirements.
Protein Labeling with this compound
This protocol outlines the steps for conjugating the dye to a protein.
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., PBS, MES, or HEPES) at a concentration of 2-10 mg/mL.[7] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and must be removed, for example, by dialysis.[7][8]
-
Adjust the pH of the protein solution to 8.0-8.5 using a suitable buffer, such as 0.1 M sodium bicarbonate.[9][10]
-
-
Dye Preparation:
-
Labeling Reaction:
Purification of the Labeled Protein
After the labeling reaction, it is crucial to remove the unreacted dye.
-
Gel Filtration Chromatography (Size Exclusion Chromatography): This is a common method to separate the larger labeled protein from the smaller, unconjugated dye molecules.[7][12]
-
Spin Columns: Commercially available spin columns are a convenient alternative for rapid purification.[8][14]
-
Prepare the spin column according to the manufacturer's instructions.
-
Apply the labeling reaction mixture to the column.
-
Centrifuge to collect the purified, labeled protein.
-
Visualizations
Experimental Workflow: Protein Labeling and Purification
Caption: Workflow for labeling a protein with this compound and subsequent purification.
Logical Relationship: Factors Affecting NHS Ester Stability
Caption: Factors that negatively impact the stability of N-hydroxysuccinimide (NHS) esters.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 3. Bis-(N,N'-NHS-PEG4)-Cy5, 2107273-48-1 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. jenabioscience.com [jenabioscience.com]
- 8. content.abcam.com [content.abcam.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. lumiprobe.com [lumiprobe.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. assaygenie.com [assaygenie.com]
Technical Guide: Bis-(N,N'-carboxyl-PEG4)-Cy5 (CAS Number 2107273-44-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-(N,N'-carboxyl-PEG4)-Cy5 is a fluorescent, bifunctional linker molecule increasingly utilized in advanced biochemical and pharmaceutical research. Structurally, it comprises a central Cyanine 5 (Cy5) fluorophore core, flanked by two polyethylene (B3416737) glycol (PEG) chains, each terminating in a carboxylic acid group. This unique architecture imparts both hydrophilicity and reactive handles for bioconjugation, making it a valuable tool for a range of applications, most notably in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other complex bioconjugates.[1][2][3] The integrated Cy5 dye allows for the straightforward tracking and quantification of the conjugated molecules through fluorescence-based detection methods.[4]
Physicochemical and Spectroscopic Properties
The defining characteristics of this compound are summarized in the table below. The PEGylated nature of the molecule enhances its solubility in aqueous buffers, a critical feature for biological applications.[4][5]
| Property | Value | Reference(s) |
| CAS Number | 2107273-44-7 | [1][4] |
| Molecular Formula | C47H67ClN2O12 | [4] |
| Molecular Weight | 887.5 g/mol | [4] |
| Purity | ≥98% | [4] |
| Excitation Maximum (λex) | 649 nm | [4][5] |
| Emission Maximum (λem) | 667 nm | [4][5] |
| Extinction Coefficient | 170,000 M⁻¹cm⁻¹ | [4] |
| Solubility | Water, DMSO, DMF, DCM | [4] |
| Storage Conditions | -20°C, desiccated | [4][5] |
Applications in Research and Drug Development
The primary application of this compound is as a linker in the construction of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The dicarboxyl functionality of this linker allows for the covalent attachment of two different ligands: one that binds to the target protein and another that binds to an E3 ligase. The PEG4 spacers provide optimal length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Beyond PROTACs, this molecule is also suitable for:
-
Fluorescent Labeling: Covalently attaching a bright, photostable Cy5 dye to proteins, antibodies, or other biomolecules containing primary amine groups.
-
Drug Delivery: As a component of antibody-drug conjugates (ADCs) or other targeted delivery systems where the dual carboxylic acid groups can be used to attach targeting moieties and therapeutic payloads.
-
Surface Modification: Functionalizing surfaces, such as nanoparticles or microarrays, with a fluorescent and biocompatible PEG linker.
Experimental Protocols
The terminal carboxylic acid groups of this compound can be readily conjugated to primary amines on biomolecules using a two-step carbodiimide (B86325) coupling reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Protocol: General Two-Step EDC/NHS Coupling to an Amine-Containing Biomolecule
This protocol describes a general method for conjugating this compound to a protein. Optimization of molar ratios and reaction conditions may be necessary for specific applications.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., protein, antibody) in an amine-free buffer (e.g., PBS, MES)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.
-
-
Activation of Carboxylic Acid Groups:
-
In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.
-
Add a 5- to 10-fold molar excess of the EDC solution to the linker solution.
-
Immediately add a 2- to 5-fold molar excess of the Sulfo-NHS solution to the reaction mixture.
-
Incubate at room temperature for 15-30 minutes with gentle mixing.
-
-
Conjugation to the Biomolecule:
-
Dissolve the amine-containing biomolecule in the Coupling Buffer.
-
Add the activated linker solution from step 2 to the biomolecule solution. The molar ratio of the linker to the biomolecule should be optimized but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the fluorescently labeled biomolecule.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~649 nm (for Cy5).
-
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a PROTAC, utilizing a linker such as this compound, induces the degradation of a target protein.
Bioconjugation Workflow
The logical workflow for conjugating this compound to a primary amine-containing molecule is depicted below.
References
The PEG4 Linker in Fluorescent Dyes: A Technical Guide
In the fields of molecular biology, diagnostics, and drug development, fluorescent probes are indispensable tools for visualizing and tracking biomolecules.[1] The performance of these probes is critically influenced by the linker connecting the fluorophore to the targeting moiety. Among the various linker technologies, the tetraethylene glycol (PEG4) linker has emerged as a superior choice for enhancing the functionality and reliability of fluorescent probes.[1] This technical guide provides an in-depth exploration of the PEG4 linker, its core attributes, and its impact on fluorescent probe performance, supported by quantitative data and detailed experimental protocols.
Core Properties of the PEG4 Linker
The PEG4 linker is a discrete polyethylene (B3416737) glycol (PEG) derivative, meaning it consists of a single, well-defined chemical structure with a precise molecular weight, unlike polydisperse PEGs which are mixtures of varying chain lengths.[1] This homogeneity is crucial for ensuring batch-to-batch consistency and predictable pharmacokinetic profiles in drug development.[1] The fundamental structure consists of four repeating ethylene (B1197577) glycol units.
This discrete nature provides predictable length and mass, which is critical for consistency in conjugation and subsequent assays.
| Property | Value | Reference |
| Chemical Formula (Acid form) | C10H20O6 | [2] |
| Molecular Weight (Acid form) | 236.3 g/mol | [2] |
| Chemical Formula (Mesylate form) | C9H20O7S | [3] |
| Molecular Weight (Mesylate form) | 272.32 g/mol | [3] |
| Spacer Arm Length | ~14 Å (1.4 nm) | [4] |
Key Advantages of PEG4 Linkers in Fluorescent Probes
The incorporation of a PEG4 spacer into a fluorescent probe is a strategic design choice that offers several key advantages over simple alkyl linkers.[5]
-
Enhanced Hydrophilicity and Solubility : Many organic fluorophores are hydrophobic, which can lead to aggregation and poor solubility in aqueous buffers.[1] The hydrophilic nature of the PEG4 linker, with its repeating ether oxygen atoms that form hydrogen bonds with water, significantly improves the overall water solubility of the probe.[4][6] This mitigates aggregation, reduces non-specific binding, and is critical for biological applications conducted in aqueous environments.[4]
-
Reduced Non-Specific Binding : The PEG4 linker creates a hydration shell around the probe.[6] This shell masks the hydrophobic fluorophore and reduces non-specific interactions with proteins and cell membranes, leading to lower background signals and an improved signal-to-noise ratio in imaging and detection assays.[1]
-
Minimized Steric Hindrance : The flexible and extended nature of the PEG4 linker acts as a spacer arm, physically separating the fluorophore from the targeting biomolecule (e.g., an antibody or drug).[4][5] This separation is critical for preserving the biological activity and binding affinity of the targeting molecule, which might otherwise be impaired by a bulky, adjacent dye.[4]
-
Improved Pharmacokinetics (PK) : In therapeutic and in vivo imaging applications, PEGylation is a well-established method to improve the PK profile of molecules.[7] The hydrophilic PEG linker increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend circulation half-life.[7][8]
-
Reduced Immunogenicity : PEG is known for its biocompatibility and low immunogenicity.[4] The linker can help shield the conjugated molecule from enzymatic degradation and recognition by the immune system.[1]
The diagram below illustrates how the intrinsic properties of the PEG4 linker translate into functional benefits for fluorescent probes.
Quantitative Impact on Probe Performance
The choice of linker length involves a trade-off between various performance parameters. While a PEG4 linker provides significant benefits, longer PEG chains can sometimes offer enhanced effects, albeit with potential drawbacks such as reduced binding affinity due to steric hindrance.[9]
| Parameter | Impact of PEG4 Linker | Rationale | Reference |
| Aqueous Solubility | Significantly Increased | The hydrophilic ethylene oxide chain overcomes the hydrophobicity of many organic dyes. | [1][4] |
| Aggregation | Significantly Decreased | Improved solubility and the hydration shell prevent self-quenching and aggregation of probes. | [1][5] |
| Binding Affinity | Generally Preserved | The spacer arm minimizes interference between the dye and the binding site of the conjugated biomolecule. | [4] |
| Signal-to-Noise Ratio | Improved | Reduced non-specific binding leads to lower background fluorescence. | [1] |
| Quantum Yield (QY) | Often Improved | By preventing dye-dye aggregation and interactions, the PEG linker can lead to higher quantum yields and brightness. | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of PEG4-linked fluorescent probes.
Protocol 1: General Antibody Labeling with a Dye-PEG4-NHS Ester
This protocol describes a common method for conjugating an amine-reactive Dye-PEG4-NHS ester to a primary amine (e.g., lysine (B10760008) residue) on an antibody.
1. Materials and Reagents:
-
Antibody of interest (in a buffer free of primary amines like Tris or glycine).
-
Dye-PEG4-NHS Ester (e.g., from a commercial supplier).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Phosphate-Buffered Saline (PBS), pH 8.3-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification Column: Spin desalting column (e.g., 40K MWCO) or size-exclusion chromatography (SEC) column.[12][13]
2. Procedure:
-
Antibody Preparation : If necessary, exchange the antibody into the Conjugation Buffer using a spin desalting column to remove any interfering substances. Adjust the antibody concentration to 1-5 mg/mL.[13]
-
Dye Preparation : Allow the Dye-PEG4-NHS ester to warm to room temperature. Prepare a 10 mM stock solution by dissolving it in anhydrous DMSO or DMF.[13]
-
Conjugation Reaction :
-
Calculate the volume of the dye stock solution needed to achieve the desired molar excess (typically 8x to 20x) of dye to antibody.[12]
-
Add the calculated volume of dye stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching : Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes.
-
Purification : Separate the labeled antibody from the unreacted dye and quenching reagents using a spin desalting column or SEC.[14]
The workflow for this conjugation process is visualized below.
Protocol 2: Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of dye molecules per antibody, is a critical quality control parameter.[15] An optimal DOL is typically between 2 and 10.[12]
1. Principle: The DOL is calculated using the Beer-Lambert law by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum of the dye (A_max). A correction factor (CF) is required because the dye also absorbs light at 280 nm.[15][16]
2. Procedure:
-
Measure Absorbance : Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's λ_max (A_max).
-
Calculate DOL : Use the following formula:
)%20%5Ctimes%20%5Cvarepsilon_%7Bdye%7D%7D)
Where:
-
A_max : Absorbance of the conjugate at the dye's λ_max.
-
A₂₈₀ : Absorbance of the conjugate at 280 nm.
-
ε_protein : Molar extinction coefficient of the protein at 280 nm (for IgG, ~203,000 M⁻¹cm⁻¹).[17]
-
ε_dye : Molar extinction coefficient of the dye at its λ_max.
-
CF : Correction Factor (A₂₈₀ / A_max of the free dye).[16]
-
The logical flow for this calculation is shown below.
Conclusion
The PEG4 linker is a powerful and versatile tool in the design of high-performance fluorescent probes for research, diagnostics, and drug development.[1] Its discrete, hydrophilic, and flexible nature directly translates into probes with superior solubility, lower background signal, and preserved biological function.[1][4] By providing a well-defined spacer, the PEG4 linker helps overcome many of the challenges associated with hydrophobic fluorophores, enabling the development of more reliable and effective bioconjugates.[7] The protocols and data presented here provide a foundational guide for scientists seeking to leverage the significant advantages of PEG4 linkers in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. m-PEG4-Acid, 67319-28-2 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescent dye with PEG linker [schem.jp]
- 6. benchchem.com [benchchem.com]
- 7. adcreview.com [adcreview.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluating the Effect of Dye-Dye Interactions of Xanthene-Based Fluorophores in the Fluorosequencing of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. furthlab.xyz [furthlab.xyz]
- 14. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 15. Degree of labeling (DOL) step by step [abberior.rocks]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. benchchem.com [benchchem.com]
In-Depth Technical Guide: Bis-(N,N'-carboxyl-PEG4)-Cy5 for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1] These heterobifunctional molecules are composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.
This technical guide focuses on a specific, fluorescently labeled linker, Bis-(N,N'-carboxyl-PEG4)-Cy5 , and its application in PROTAC development. This linker incorporates a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and a Cy5 cyanine (B1664457) dye for fluorescent tracking.[2] The terminal carboxylic acid groups facilitate covalent attachment to amine-functionalized ligands, making it a versatile tool for synthesizing fluorescent PROTACs.[2] Such fluorescently tagged PROTACs are invaluable for a range of applications, including the direct visualization of cellular uptake, distribution, and target engagement, as well as for various in vitro and in-cell assays.
Physicochemical Properties of this compound
A thorough understanding of the linker's properties is crucial for designing effective PROTACs.
| Property | Value | Reference |
| Molecular Formula | C47H67ClN2O12 | [2] |
| Molecular Weight | 887.5 g/mol | [2] |
| Excitation Maximum | 649 nm | [2] |
| Emission Maximum | 667 nm | [2] |
| Solubility | Water, DMSO, DMF, DCM | [2] |
| Purity | >98% | [2] |
| Storage | -20°C | [2] |
PROTAC Synthesis using this compound
The synthesis of a PROTAC using this linker typically involves a two-step amide coupling reaction.
General Synthesis Workflow
Caption: General workflow for PROTAC synthesis using a bifunctional linker.
Detailed Experimental Protocol: Amide Coupling
This protocol outlines the synthesis of a fluorescent PROTAC using this compound and two amine-containing ligands (one for the protein of interest, POI, and one for the E3 ligase).
Materials:
-
POI ligand with a free amine group
-
E3 ligase ligand with a free amine group
-
This compound
-
Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with NHS (N-Hydroxysuccinimide)
-
Organic base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvents: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
Reaction vials and stirring apparatus
-
Purification system: Preparative HPLC with a C18 column
-
Analytical instruments: LC-MS and NMR for characterization
Procedure:
Step 1: Synthesis of the Ligand-Linker Intermediate
-
In a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve the POI-ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add the amide coupling reagent (e.g., HATU, 1.2 equivalents) and an organic base (e.g., DIPEA, 2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude intermediate by flash column chromatography or preparative HPLC.
Step 2: Synthesis of the Final Fluorescent PROTAC
-
In a dry reaction vial under an inert atmosphere, dissolve the purified ligand-linker intermediate (1.0 equivalent) and the E3 ligase ligand (1.2 equivalents) in anhydrous DMF.
-
Add the amide coupling reagent (e.g., HATU, 1.5 equivalents) and an organic base (e.g., DIPEA, 3.0 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final fluorescent PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Characterization of Fluorescent PROTACs
The efficacy of a synthesized fluorescent PROTAC is evaluated through a series of in vitro and in-cell assays.
In Vitro Binding Assays: Fluorescence Polarization (FP)
Fluorescence polarization is a powerful technique to measure the binding affinity of the fluorescent PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.
Illustrative Binding Affinity Data for a Fluorescent PROTAC
Disclaimer: The following data is illustrative and based on typical values reported for fluorescent PROTACs. Actual values will be specific to the target protein, E3 ligase, and cell line used.
| Assay | Target Protein | E3 Ligase | Kd (nM) |
| Binary Binding | Target Protein X | - | 50 |
| Binary Binding | - | CRBN | 250 |
| Ternary Complex | Target Protein X | CRBN | 25 |
Experimental Protocol: Fluorescence Polarization Assay
Materials:
-
Purified target protein
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN)
-
Synthesized fluorescent PROTAC
-
Assay buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT)
-
384-well, low-volume, black plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Binary Binding (PROTAC to Target Protein):
-
Prepare a serial dilution of the target protein in the assay buffer.
-
Add a fixed concentration of the fluorescent PROTAC to each well.
-
Add the serially diluted target protein to the wells.
-
Incubate at room temperature for 1 hour to reach equilibrium.
-
Measure the fluorescence polarization.
-
Plot the mP values against the protein concentration and fit the data to a one-site binding model to determine the Kd.
-
-
Binary Binding (PROTAC to E3 Ligase):
-
Repeat the above procedure using a serial dilution of the E3 ligase complex.
-
-
Ternary Complex Formation:
-
Prepare a serial dilution of the unlabeled target protein ligand (or a non-fluorescent PROTAC).
-
In the wells, combine a fixed concentration of the fluorescent PROTAC, a fixed concentration of the target protein, and a fixed concentration of the E3 ligase.
-
Add the serially diluted competitor.
-
Incubate and measure fluorescence polarization as above. A decrease in polarization indicates the displacement of the fluorescent PROTAC and can be used to calculate the affinity of the ternary complex.
-
Cellular Degradation Assays: Western Blotting
Western blotting is the gold standard for quantifying the degradation of the target protein in cells treated with the PROTAC.
Illustrative Degradation Data for a Fluorescent PROTAC
Disclaimer: The following data is illustrative and based on typical values reported for fluorescent PROTACs. Actual values will be specific to the target protein, E3 ligase, and cell line used.
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| MCF7 | ERα | 15 | >90 |
| VCaP | AR | 25 | >85 |
Experimental Protocol: Western Blotting
Materials:
-
Cultured cells expressing the target protein
-
Fluorescent PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the fluorescent PROTAC (typically from pM to µM concentrations) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and perform SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the loading control.
-
Plot the percentage of protein remaining against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Signaling Pathways and Visualization
PROTACs function by hijacking the ubiquitin-proteasome system. The Cy5 label on the linker allows for the visualization of the PROTAC's cellular journey.
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Live-Cell Imaging and Cellular Uptake
The intrinsic fluorescence of the Cy5 dye enables the direct visualization of the PROTAC's uptake, distribution, and co-localization with cellular organelles.
Experimental Protocol: Live-Cell Imaging
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescent PROTAC (this compound based)
-
Live-cell imaging medium
-
Confocal or fluorescence microscope with appropriate filter sets for Cy5 (Excitation ~650 nm, Emission ~670 nm)
-
Optional: Fluorescent organelle markers (e.g., Hoechst for nucleus, MitoTracker for mitochondria)
Procedure:
-
Cell Preparation:
-
Seed cells on imaging-compatible plates and allow them to adhere.
-
-
Labeling:
-
Treat the cells with the fluorescent PROTAC at the desired concentration in live-cell imaging medium.
-
If using organelle markers, co-incubate or sequentially stain according to the manufacturer's protocols.
-
-
Imaging:
-
Mount the plate on the microscope stage, ensuring physiological conditions (37°C, 5% CO2).
-
Acquire images in the Cy5 channel and other relevant channels over time to observe uptake and localization.
-
-
Data Analysis:
-
Analyze the images to determine the subcellular localization of the fluorescent PROTAC.
-
Quantify the fluorescence intensity in different cellular compartments over time to assess uptake kinetics.
-
Experimental Workflow for Cellular Uptake Analysis
Caption: Workflow for analyzing cellular uptake of a fluorescent PROTAC.
Conclusion
This compound is a valuable tool for the development of fluorescent PROTACs. Its bifunctional nature allows for straightforward conjugation to protein and E3 ligase ligands, while the PEG4 spacer enhances solubility and the Cy5 dye enables a wide range of fluorescence-based applications. While specific degradation and binding data for PROTACs utilizing this exact linker are not widely published, the protocols and illustrative data presented in this guide provide a solid framework for the design, synthesis, and characterization of novel fluorescent PROTACs. The ability to directly visualize and quantify the cellular behavior of these molecules will undoubtedly accelerate the development of this promising therapeutic modality.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with Bis-(N,N'-carboxyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins with fluorescent dyes is a critical technique in biomedical research and drug development, enabling the visualization, tracking, and quantification of proteins in applications such as immunoassays, fluorescence microscopy, flow cytometry, and in vivo imaging.[1] Bis-(N,N'-carboxyl-PEG4)-Cy5 is a fluorescent labeling reagent designed for the stable conjugation of the cyanine (B1664457) dye Cy5 to proteins and other biomolecules containing primary amines.
This reagent features two terminal carboxylic acid groups, which can be activated to form stable amide bonds with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus of a protein).[2] The inclusion of two hydrophilic polyethylene (B3416737) glycol (PEG4) spacers enhances the solubility of the dye and the resulting conjugate in aqueous media, which can help to maintain protein stability and reduce non-specific binding.[2]
Cy5 is a particularly advantageous fluorophore due to its high extinction coefficient and emission in the far-red spectrum (excitation ~649 nm, emission ~667 nm).[2] This spectral region minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio and increased sensitivity in a variety of assays.[1][3]
This document provides a detailed protocol for the covalent labeling of proteins using this compound, including methods for purification of the conjugate and calculation of the degree of labeling.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the associated labeling reaction.
Table 1: Spectroscopic and Physical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 649 nm | [2] |
| Emission Maximum (λem) | 667 nm | [2] |
| Molar Extinction Coefficient (εmax) | 170,000 cm-1M-1 | [2] |
| Molecular Weight | 887.5 g/mol | [2] |
| Solubility | Water, DMSO, DMF | [2] |
| Reactive Group | Carboxylic Acid (-COOH) | [2] |
Table 2: Recommended Reaction Parameters for Protein Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally improve labeling efficiency. |
| Dye-to-Protein Molar Ratio | 5:1 to 20:1 | Optimal ratio should be determined empirically for each protein. |
| EDC-to-Dye Molar Ratio | 10:1 | A significant excess is required to drive the activation reaction. |
| Sulfo-NHS-to-Dye Molar Ratio | 2:1 to 5:1 | Stabilizes the activated dye for more efficient conjugation. |
| Activation Buffer pH | 4.7 - 6.0 | MES buffer is recommended. This pH stabilizes the active ester intermediate. |
| Conjugation Buffer pH | 7.2 - 8.5 | Phosphate (B84403) or bicarbonate buffer is recommended. This pH is optimal for the reaction with primary amines. |
| Reaction Time | 2 - 4 hours at room temperature | Can be performed overnight at 4°C. |
| Quenching Reagent | 20-50 mM Tris, glycine, or hydroxylamine | Stops the reaction by consuming excess reactive dye. |
Experimental Protocols
This section provides a detailed two-step protocol for the labeling of proteins with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This method first activates the carboxylic acid groups on the dye to form a more stable, amine-reactive Sulfo-NHS ester, which then efficiently reacts with primary amines on the target protein.
Diagram of the Labeling and Purification Workflow
Caption: Workflow for protein labeling with this compound.
Materials and Reagents
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (NHS) or Sulfo-NHS
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Conjugation Buffer: 0.1 M sodium phosphate or sodium bicarbonate, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine, pH 8.0
-
Purification Column: Size exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4)
Step-by-Step Labeling Protocol
1. Preparation of Protein and Dye Solutions a. Prepare the protein solution at a concentration of 2-10 mg/mL in Activation Buffer. Ensure the buffer is free of primary amines (e.g., Tris) and carboxylates. If the protein is in an incompatible buffer, exchange it using dialysis or a desalting column. b. Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL). c. Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer (e.g., 10 mg/mL). EDC is moisture-sensitive and hydrolyzes in water, so it should be dissolved immediately before use.
2. Activation of this compound a. In a microcentrifuge tube, combine the required volume of the this compound stock solution with the freshly prepared EDC and Sulfo-NHS solutions. A molar excess of EDC and Sulfo-NHS over the dye is recommended (e.g., 10-fold molar excess of EDC, 5-fold molar excess of Sulfo-NHS). b. Incubate the activation mixture for 15-30 minutes at room temperature, protected from light.
3. Conjugation to the Protein a. Add the activated dye mixture to the protein solution. b. Adjust the pH of the reaction mixture to 7.2-8.5 by adding an appropriate volume of Conjugation Buffer. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.
4. Quenching the Reaction a. To stop the labeling reaction, add the Quenching Buffer to a final concentration of 20-50 mM. b. Incubate for 30 minutes at room temperature. This will hydrolyze any remaining active Sulfo-NHS esters.
5. Purification of the Labeled Protein a. Separate the labeled protein from unreacted dye and reaction byproducts using a size exclusion chromatography column (e.g., Sephadex G-25). b. Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4). c. Apply the quenched reaction mixture to the column. d. The labeled protein will elute in the initial fractions, while the smaller, unconjugated dye molecules will elute later. e. Monitor the column eluate by measuring the absorbance at 280 nm (for protein) and 650 nm (for Cy5). f. Pool the fractions containing the labeled protein.
Characterization of the Labeled Protein
1. Calculation of the Degree of Labeling (DOL) The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
a. Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 650 nm (A650).
b. Calculate the concentration of the Cy5 dye: Cy5 Concentration (M) = A650 / εCy5 where εCy5 is the molar extinction coefficient of Cy5 (170,000 M-1cm-1).
c. Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 - (A650 × CF280)] / εprotein where εprotein is the molar extinction coefficient of the protein and CF280 is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5).
d. Calculate the Degree of Labeling: DOL = Molar concentration of Cy5 / Molar concentration of protein
2. SDS-PAGE Analysis Analyze the purified conjugate by SDS-polyacrylamide gel electrophoresis. The labeled protein should appear as a fluorescent band when imaged with a suitable fluorescence scanner, confirming the covalent attachment of the dye. This also serves as a final check for the removal of any unconjugated free dye, which would run at the dye front.
Signaling Pathway and Reaction Mechanism
EDC/Sulfo-NHS Amide Bond Formation
The labeling reaction proceeds via a two-step mechanism facilitated by EDC and Sulfo-NHS.
Caption: Mechanism of EDC/Sulfo-NHS mediated amide bond formation.
-
Activation: EDC reacts with the carboxylic acid group on the this compound dye to form a highly reactive but unstable O-acylisourea intermediate.
-
Stabilization: Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive Sulfo-NHS ester. This intermediate is less susceptible to hydrolysis in an aqueous environment.
-
Conjugation: The Sulfo-NHS ester readily reacts with a primary amine on the target protein, forming a stable covalent amide bond and releasing Sulfo-NHS.
References
- 1. Modification of EDC method for increased labeling efficiency and characterization of low-content protein in gum acacia using asymmetrical flow field-flow fractionation coupled with multiple detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative fluorescence labeling of aldehyde-tagged proteins for single-molecule imaging | Springer Nature Experiments [experiments.springernature.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for EDC/NHS Chemistry for Bis-(N,N'-carboxyl-PEG4)-Cy5 Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the covalent conjugation of primary amine-containing molecules to Bis-(N,N'-carboxyl-PEG4)-Cy5 using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method is a cornerstone in bioconjugation, enabling the stable linkage of molecules through the formation of an amide bond.[1][2] this compound is a fluorescent labeling reagent that incorporates a Cy5 dye, a popular fluorophore for near-infrared detection, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG spacer enhances the solubility and reduces the immunogenicity of the conjugated molecule.[1][2] The presence of two terminal carboxylic acid groups on this particular linker allows for the potential conjugation of two separate amine-containing molecules or for creating specific molecular architectures.[1][2]
The EDC/NHS chemistry is a "zero-length" crosslinking method, meaning no part of the crosslinking agents is incorporated into the final product.[3] The reaction proceeds in two main steps: first, EDC activates the carboxyl groups of the this compound to form a highly reactive O-acylisourea intermediate.[1][4] The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.[1][4][5] This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond.[1][4]
Reaction Mechanism and Workflow
The conjugation process involves the activation of the carboxyl groups on the this compound followed by the coupling to the amine-containing molecule. Careful control of the reaction conditions is crucial to maximize conjugation efficiency and minimize side reactions, such as the hydrolysis of the activated ester and the potential for intermolecular crosslinking.[6][7]
Caption: Chemical reaction mechanism of EDC/NHS chemistry.
Quantitative Data Summary
The efficiency of the EDC/NHS conjugation is influenced by several factors, including pH, reagent concentrations, and reaction time. The following tables provide recommended starting conditions that may require optimization for specific applications.
Table 1: Recommended pH for Reaction Steps
| Reaction Step | Recommended pH Range | Recommended Buffers |
| Activation | 4.5 - 6.0[1] | MES (2-(N-morpholino)ethanesulfonic acid) |
| Coupling | 7.0 - 8.5[1] | PBS (Phosphate-Buffered Saline), HEPES |
Table 2: Recommended Reagent Molar Ratios (relative to this compound)
| Reagent | Recommended Molar Ratio | Rationale |
| EDC | 2 - 10 fold excess[6] | To ensure efficient activation of both carboxyl groups. |
| NHS/sulfo-NHS | 2 - 10 fold excess[6] | To stabilize the activated intermediate and improve efficiency. |
| Amine-molecule | 1 - 2.2 fold excess (for mono-conjugation) or 2.2+ fold excess (for di-conjugation)[1] | To control the degree of labeling and minimize crosslinking. |
Table 3: Recommended Reaction Times and Temperatures
| Reaction Step | Recommended Time | Recommended Temperature |
| Activation | 15 - 30 minutes[2] | Room Temperature (20-25°C) |
| Coupling | 2 - 4 hours or overnight[1][2] | Room Temperature or 4°C |
Experimental Protocols
This section provides a general protocol for the conjugation of a primary amine-containing molecule to this compound. It is crucial to note that due to the bifunctional nature of the starting material, careful control of stoichiometry is required to favor either mono- or di-conjugation and to avoid unwanted polymerization.
Materials
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion or reversed-phase HPLC)
Experimental Workflow Diagram
Caption: A typical experimental workflow for EDC/NHS coupling.
Step-by-Step Protocol
-
Reagent Preparation:
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Dissolve the amine-containing molecule in the Coupling Buffer at a concentration that will result in the desired molar ratio.
-
Immediately before use, prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer (e.g., 10 mg/mL each).
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired amount of the this compound stock solution.
-
Add the Activation Buffer to the tube.
-
Add the freshly prepared EDC and NHS/sulfo-NHS solutions to achieve the desired molar excess (refer to Table 2).
-
Vortex the mixture gently and incubate for 15-30 minutes at room temperature.[2]
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule.
-
Ensure the final pH of the reaction mixture is between 7.0 and 8.5. Adjust with the Coupling Buffer if necessary.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[1][2]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.[2]
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
The purification method will depend on the properties of the conjugated molecule.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unreacted molecules.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for purifying and analyzing the conjugate, especially for smaller molecules like peptides and oligonucleotides.[8][9] A C18 column with a water/acetonitrile gradient containing trifluoroacetic acid is commonly used.
-
Dialysis/Ultrafiltration: Useful for removing small molecule impurities like unreacted EDC, NHS, and quenching reagents.
-
-
Characterization of the Conjugate:
-
UV-Vis Spectroscopy: Determine the concentration of the Cy5 dye (absorbance maximum around 649 nm) and the conjugated molecule (if it has a chromophore) to estimate the degree of labeling.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and verify successful conjugation.[10][11][12]
-
Fluorimetry: To confirm the fluorescence properties of the Cy5 dye are retained after conjugation.
-
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | - Hydrolysis of EDC or NHS ester- Suboptimal pH- Inactive reagents- Steric hindrance | - Prepare EDC/NHS solutions fresh.- Ensure correct pH for activation and coupling steps.- Use fresh, high-quality reagents.- Increase reaction time or temperature; consider a longer PEG spacer. |
| Product Precipitation | - High degree of labeling- Intermolecular crosslinking | - Reduce the molar ratio of the Cy5-PEG linker to the amine-molecule.- Perform the reaction at a lower concentration. |
| Multiple Products/Impurity Peaks in HPLC | - Incomplete reaction- Side reactions (e.g., N-acylurea formation)- Hydrolysis of NHS ester | - Optimize reaction time and reagent ratios.- Ensure the use of NHS to minimize side reactions.- Work quickly after the activation step. |
Conclusion
The EDC/NHS-mediated conjugation of primary amines to this compound is a robust and versatile method for fluorescently labeling a wide range of molecules. By carefully controlling the reaction parameters as outlined in these application notes, researchers can achieve efficient and specific conjugation for their applications in drug development, diagnostics, and fundamental research. Optimization of the protocol for each specific amine-containing molecule is essential to achieve the desired outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols: Bis-(N,N'-carboxyl-PEG4)-Cy5 for Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-(N,N'-carboxyl-PEG4)-Cy5 is a fluorescent labeling reagent designed for the covalent attachment of the cyanine (B1664457) dye Cy5 to biomolecules. This reagent is particularly valuable for applications requiring near-infrared (NIR) fluorescence detection, such as live cell imaging and the synthesis of fluorescently tagged probes for drug development.
The molecule consists of three key components:
-
Cy5 Dye: A bright, photostable fluorophore that emits in the near-infrared spectrum (~667 nm), a range that minimizes autofluorescence from cellular components, thereby enhancing signal-to-noise ratios.[1]
-
PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol (PEG) linker that increases the aqueous solubility of the dye and the resulting conjugate.[1][2] This PEG spacer also provides a flexible bridge, minimizing potential steric hindrance and preserving the biological activity of the labeled molecule.
-
Terminal Carboxylic Acid: A reactive group that enables covalent conjugation to primary amines (-NH2) present on proteins, antibodies, peptides, and other biomolecules.[1][2] This reaction is typically mediated by carbodiimide (B86325) chemistry (e.g., using EDC and NHS) to form a stable amide bond.
The primary application of this reagent is the creation of custom fluorescent probes for various biological assays. For instance, by conjugating it to an antibody, researchers can visualize specific cell surface receptors on living cells. It is also utilized as a fluorescent linker in the synthesis of more complex molecules like Proteolysis Targeting Chimeras (PROTACs).[3][4][5]
Data Presentation
The photophysical and chemical properties of this compound are summarized below. This data is essential for designing imaging experiments and conjugation strategies.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~649 nm | [1][2] |
| Emission Maximum (λem) | ~667 nm | [1][2] |
| Molar Extinction Coeff. (ε) | ~170,000 M⁻¹cm⁻¹ | [1] |
| Molecular Formula | C47H67ClN2O12 | [1][2] |
| Molecular Weight | ~887.5 g/mol | [1] |
| Reactive Group | Carboxylic Acid (-COOH) | [1][2] |
| Reactive Target | Primary Amines (-NH2) | [1][2] |
| Solubility | Water, DMSO, DMF | [1] |
| Storage Conditions | -20°C, protect from light | [1] |
Experimental Protocols
Two key protocols are provided. The first details the conjugation of the dye to a protein. The second describes the use of the resulting fluorescent conjugate for live cell imaging.
Protocol 1: Covalent Conjugation to a Primary Amine-Containing Molecule (e.g., Antibody)
This protocol describes the use of EDC/NHS chemistry to label a protein with this compound.
Materials:
-
This compound
-
Protein/antibody to be labeled (in an amine-free buffer like PBS or MES)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., PD-10 desalting column)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in Reaction Buffer immediately before use. Do not store these solutions.
-
Prepare the protein solution at a concentration of 1-5 mg/mL in the Reaction Buffer.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine the this compound stock solution with the EDC and NHS solutions. A 1:2:2 molar ratio of Dye:EDC:NHS is a good starting point.
-
Incubate the mixture for 15 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester.
-
-
Conjugation Reaction:
-
Add the activated dye mixture to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 (dye:protein) is recommended.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye and reagents using a desalting column (e.g., PD-10) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the colored fractions corresponding to the high-molecular-weight conjugate.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).
-
Protocol 2: Live Cell Surface Staining and Imaging
This protocol provides a general workflow for imaging live cells using a fluorescently labeled antibody (or other targeting molecules) prepared according to Protocol 1.
Materials:
-
Cells cultured on glass-bottom imaging dishes or coverslips.
-
Cy5-conjugated antibody (from Protocol 1).
-
Complete cell culture medium.
-
Imaging Buffer: Phosphate-Buffered Saline (PBS) with 1 mM CaCl2, 1 mM MgCl2, and 1% Bovine Serum Albumin (BSA).
-
Fluorescence microscope equipped with a Cy5 filter set (e.g., Excitation: 630/20 nm, Emission: 680/30 nm) and an environmental chamber to maintain 37°C and 5% CO2.
Procedure:
-
Cell Preparation:
-
Seed cells on imaging dishes and culture until they reach the desired confluency (typically 60-80%). Ensure the cells are healthy and adherent.
-
-
Labeling:
-
Dilute the Cy5-conjugated antibody to the desired final concentration (typically 1-10 µg/mL, requires optimization) in pre-warmed complete cell culture medium or Imaging Buffer.
-
Remove the culture medium from the cells and gently wash once with pre-warmed PBS.
-
Add the diluted antibody solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Gently aspirate the antibody solution.
-
Wash the cells 2-3 times with pre-warmed Imaging Buffer to remove all unbound antibodies.
-
-
Imaging:
-
Add fresh, pre-warmed Imaging Buffer to the cells.
-
Transfer the dish to the fluorescence microscope stage equipped with an environmental chamber.
-
Locate the cells using brightfield or DIC microscopy.
-
Acquire fluorescence images using the Cy5 filter set. Use the lowest possible excitation laser power and shortest exposure time that provides an adequate signal to minimize phototoxicity and photobleaching.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows described in the protocols.
Caption: Workflow for protein conjugation with this compound.
Caption: Experimental workflow for live cell imaging using a Cy5-labeled probe.
References
Application Notes and Protocols for Bis-(N,N'-carboxyl-PEG4)-Cy5 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-(N,N'-carboxyl-PEG4)-Cy5 is a fluorescent dye well-suited for flow cytometry applications. As a member of the cyanine (B1664457) dye family, Cy5 is a bright, far-red fluorophore that offers the advantage of minimal interference from cellular autofluorescence, leading to an improved signal-to-noise ratio, which is particularly beneficial in multi-color flow cytometry experiments.[1] The presence of a polyethylene (B3416737) glycol (PEG) linker enhances the hydrophilicity of the molecule, which can improve solubility and potentially reduce non-specific binding and aggregation of conjugates.[2]
This document provides detailed application notes and protocols for the use of this compound in flow cytometry, with a focus on antibody conjugation and subsequent cell staining.
Properties of this compound
The key feature of this molecule is the presence of terminal carboxylic acid groups. These groups can be activated to react with primary amines (such as lysine (B10760008) residues on proteins) to form stable amide bonds, allowing for the covalent labeling of antibodies and other proteins.[3]
Key Spectral Properties:
| Property | Value | Reference |
| Excitation Maximum | ~649 nm | [4] |
| Emission Maximum | ~667 nm | [4] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [4] |
| Quantum Yield | ~0.27 | [4] |
| Recommended Laser Line | 633 nm (HeNe) or 647 nm (Krypton-ion) |
Quantitative Data: Comparison of Far-Red Fluorochromes
When selecting a fluorochrome for flow cytometry, it is important to consider its performance characteristics relative to other available dyes. The following table provides a comparison of Cy5 with another commonly used far-red dye, Alexa Fluor 647. It is important to note that protein conjugates of Alexa Fluor dyes may be significantly more fluorescent than Cy dye conjugates, especially at high degrees of labeling, due to a reduced tendency for dye aggregation.[5][6]
| Feature | Cy5 | Alexa Fluor 647 | Reference |
| Excitation Maximum (nm) | ~650 | ~650 | [6] |
| Emission Maximum (nm) | ~670 | ~668 | [6] |
| Brightness | Bright | Very Bright | [7] |
| Photostability | Good | Excellent | [7] |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound using EDC/NHS Chemistry
This protocol describes a two-step method for the covalent conjugation of this compound to an antibody. The process involves the activation of the dye's carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS), followed by reaction with the primary amines of the antibody.[3][8]
Materials:
-
Antibody to be labeled (in an amine-free buffer, e.g., MES or PBS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous Dimethylsulfoxide (DMSO)
Procedure:
-
Antibody Preparation:
-
If necessary, exchange the antibody into the Coupling Buffer (PBS, pH 7.2-7.4) using a desalting column or dialysis to remove any amine-containing buffers or stabilizers.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Dye and Reagent Preparation:
-
Dissolve this compound in anhydrous DMSO to create a 10 mg/mL stock solution.
-
Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer at a concentration of 10 mg/mL each.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the desired amount of the this compound stock solution with the Activation Buffer.
-
Add the freshly prepared EDC and NHS solutions. A typical molar ratio is a 5 to 10-fold molar excess of EDC and NHS over the dye.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Antibody:
-
Immediately add the activated dye solution to the prepared antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 3:1 to 7:1 is recommended.[9]
-
Incubate the reaction for 1-2 hours at room temperature with gentle, continuous mixing, protected from light.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (the colored fractions that elute first).
-
-
Determination of Degree of Labeling (DOL):
-
The DOL (the average number of dye molecules per antibody) can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for Cy5).
-
The DOL can be calculated using the following formula: DOL = (A_max of conjugate × Molar extinction coefficient of antibody) / [(A_280 of conjugate - (A_max of conjugate × CF)) × Molar extinction coefficient of dye] (Where CF is a correction factor for the dye's absorbance at 280 nm)
-
Protocol 2: Staining Cells for Flow Cytometry
This protocol provides a general procedure for staining cells with a this compound conjugated antibody.
Materials:
-
Single-cell suspension of your cells of interest
-
This compound conjugated antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
-
Fixative (optional, e.g., 1-4% paraformaldehyde in PBS)
-
Permeabilization Buffer (optional, for intracellular staining)
-
Flow cytometer equipped with a 633 nm or 647 nm laser
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
-
Staining:
-
Add the optimal concentration of the Cy5-conjugated antibody to the cell suspension. The optimal concentration should be determined by titration for each new antibody conjugate.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.
-
-
Fixation (Optional):
-
If fixation is required, resuspend the cells in 100-500 µL of fixative and incubate for 15-20 minutes at room temperature or 4°C.
-
Wash the cells once with Flow Cytometry Staining Buffer.
-
-
Permeabilization (for intracellular targets):
-
If staining an intracellular target, after fixation, resuspend the cells in Permeabilization Buffer and incubate as recommended by the buffer manufacturer.
-
Wash the cells once with Permeabilization Buffer before proceeding to the staining step (in this case, the antibody should be diluted in Permeabilization Buffer).
-
-
Data Acquisition:
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
-
Acquire data on a flow cytometer using the appropriate laser and emission filters for Cy5.
-
Diagrams
Caption: Workflow for the conjugation of this compound to an antibody.
Caption: General experimental workflow for staining cells with a Cy5-conjugated antibody for flow cytometry.
References
- 1. benchchem.com [benchchem.com]
- 2. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. bidmc.org [bidmc.org]
- 9. drmr.com [drmr.com]
Application Notes: Bis-(N,N'-carboxyl-PEG4)-Cy5 in Super-Resolution Microscopy
References
- 1. benchchem.com [benchchem.com]
- 2. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoscale imaging by superresolution fluorescence microscopy and its emerging applications in biomedical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microscopyu.com [microscopyu.com]
Application Notes and Protocols for Labeling Oligonucleotides with Bis-(N,N'-carboxyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. The cyanine (B1664457) dye, Cy5, with its bright fluorescence in the far-red spectrum, offers excellent sensitivity and minimal background autofluorescence from biological samples. This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with Bis-(N,N'-carboxyl-PEG4)-Cy5.
The labeling strategy involves a two-step process. First, the terminal carboxylic acid groups of this compound are activated using a carbodiimide (B86325) crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester. This activated dye is then covalently attached to a primary amine on the oligonucleotide, forming a stable amide bond. The inclusion of a PEG4 linker enhances the hydrophilicity of the dye, which can improve the solubility of the labeled oligonucleotide and reduce steric hindrance.
These Cy5-labeled oligonucleotides are suitable for a wide range of applications, including Fluorescence Resonance Energy Transfer (FRET), Fluorescence In Situ Hybridization (FISH), microarrays, and real-time PCR.
Materials and Reagents
Labeling Reaction
| Reagent | Specifications |
| Amine-modified oligonucleotide | Lyophilized, with a primary amine modification (e.g., Amino Modifier C6) at the 5' or 3' end. |
| This compound | High purity (≥98%). Store desiccated at -20°C, protected from light.[1] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Molecular biology grade. Store desiccated at -20°C. |
| N-hydroxysuccinimide (NHS) | Molecular biology grade. Store desiccated at room temperature. |
| Activation Buffer | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0. Prepare fresh. |
| Coupling Buffer | 0.1 M Sodium Bicarbonate, pH 8.5. Prepare fresh. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Molecular biology grade. |
| Nuclease-free water | For all dilutions and final resuspension. |
Purification and Quality Control
| Reagent/Equipment | Specifications |
| Ethanol (B145695) Precipitation | 3 M Sodium Acetate (B1210297) (pH 5.2), 100% Ethanol (cold), 70% Ethanol (cold). |
| HPLC System | With a UV-Vis detector and a reverse-phase C18 column. |
| HPLC Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA) in nuclease-free water. |
| HPLC Mobile Phase B | Acetonitrile (B52724) (HPLC grade). |
| UV-Vis Spectrophotometer | For absorbance measurements. |
Experimental Protocols
Preparation of Reagents
-
Amine-modified Oligonucleotide: Dissolve the lyophilized amine-modified oligonucleotide in the Coupling Buffer (0.1 M Sodium Bicarbonate, pH 8.5) to a final concentration of 1 mM.
-
This compound Stock Solution: Just before use, dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
EDC and NHS Stock Solutions: Immediately before use, prepare 100 mM stock solutions of EDC and NHS in the Activation Buffer (0.1 M MES, pH 6.0).
Labeling Protocol: Two-Step EDC-NHS Coupling
This protocol is optimized for a 10 nmol scale labeling reaction.
Step 1: Activation of this compound
-
In a microcentrifuge tube, combine 10 µL of 10 mM this compound (100 nmol) with 10 µL of 100 mM EDC (1 µmol) and 10 µL of 100 mM NHS (1 µmol) in Activation Buffer.
-
Adjust the final volume to 50 µL with Activation Buffer.
-
Incubate the reaction for 30 minutes at room temperature, protected from light.
Step 2: Conjugation to Amine-Modified Oligonucleotide
-
Add the 50 µL of activated this compound solution to 10 µL of the 1 mM amine-modified oligonucleotide solution (10 nmol).
-
Ensure the final pH of the reaction mixture is between 8.0 and 8.5. If necessary, add a small volume of Coupling Buffer.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
Purification of the Labeled Oligonucleotide
Method 1: Ethanol Precipitation (for desalting and removal of some unreacted dye)
-
To the 60 µL reaction mixture, add 6 µL of 3 M Sodium Acetate (pH 5.2).
-
Add 180 µL of cold 100% ethanol.
-
Vortex briefly and incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant which contains the unreacted dye.
-
Wash the pellet with 500 µL of cold 70% ethanol and centrifuge for 10 minutes at 4°C.
-
Repeat the wash step.
-
Air-dry the pellet for 5-10 minutes and resuspend in a suitable volume of nuclease-free water.
Method 2: High-Performance Liquid Chromatography (HPLC) (for high purity)
Reverse-phase HPLC is highly recommended for separating the labeled oligonucleotide from the unlabeled oligonucleotide and free dye.
| HPLC Parameters | |
| Column | Reverse-phase C18, 2.5 µm, 4.6 x 50 mm.[2] |
| Mobile Phase A | 0.1 M TEAA, pH 7.0.[2] |
| Mobile Phase B | 30% Acetonitrile in 0.1 M TEAA, pH 7.0.[2] |
| Flow Rate | 1.0 mL/min.[2] |
| Gradient | 0-100% B over 15 minutes.[2] |
| Detection | 260 nm (oligonucleotide) and 649 nm (Cy5 dye). |
| Column Temperature | 60°C.[2] |
-
Inject the reaction mixture (or the resuspended pellet from ethanol precipitation) onto the HPLC system.
-
Collect the fractions corresponding to the dual-absorbance peak (260 nm and 649 nm).
-
Pool the desired fractions and lyophilize to obtain the purified Cy5-labeled oligonucleotide.
Quality Control and Quantification
Spectroscopic Analysis
-
Resuspend the purified, lyophilized oligonucleotide in nuclease-free water.
-
Measure the absorbance of the solution at 260 nm (A260) and 649 nm (A649) using a spectrophotometer.
Calculation of Oligonucleotide Concentration and Labeling Efficiency
The concentration of the oligonucleotide and the dye can be calculated using the Beer-Lambert law (A = εcl).
-
Concentration of Cy5 (M): [Cy5] = A649 / ε_Cy5 (where ε_Cy5 = 170,000 L·mol⁻¹·cm⁻¹)[1]
-
Concentration of Oligonucleotide (M): A correction factor is needed to account for the absorbance of the Cy5 dye at 260 nm. The correction factor (CF260) for Cy5 is approximately 0.05 (A260/A649). A260_corrected = A260 - (A649 * CF260) [Oligo] = A260_corrected / ε_oligo (ε_oligo can be calculated based on the oligonucleotide sequence).
-
Dye-to-Oligonucleotide Ratio (Labeling Efficiency): D/O Ratio = [Cy5] / [Oligo]
Expected Results
| Parameter | Typical Value |
| Labeling Efficiency | > 80% |
| Dye-to-Oligonucleotide Ratio | 0.8 - 1.0 |
| Purity (by HPLC) | > 90% |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Hydrolyzed EDC or NHS | Prepare fresh EDC and NHS solutions immediately before use. Store stock powders desiccated. |
| Incorrect pH of reaction buffers | Verify the pH of the Activation and Coupling buffers before use. | |
| Presence of amine-containing buffers (e.g., Tris) | Use non-amine containing buffers like MES and Sodium Bicarbonate. | |
| Multiple Peaks in HPLC | Incomplete reaction or side products | Increase incubation time or optimize the stoichiometry of reactants. |
| Degradation of oligonucleotide or dye | Use nuclease-free reagents and protect the dye from light. | |
| Poor Recovery After Purification | Loss of pellet during ethanol precipitation | Increase centrifugation time/speed. Be careful when decanting the supernatant. |
| Non-optimal HPLC gradient | Optimize the acetonitrile gradient to ensure proper separation and elution. |
Application Workflows
Fluorescence In Situ Hybridization (FISH)
Cy5-labeled oligonucleotides are excellent probes for FISH, allowing for the detection of specific DNA or RNA sequences within cells or tissues.
Fluorescence Resonance Energy Transfer (FRET)
Cy5 is often used as an acceptor fluorophore in FRET experiments, commonly paired with a donor dye like Cy3, to study molecular interactions and conformational changes.
References
Application Notes and Protocols for Bis-(N,N'-carboxyl-PEG4)-Cy5 for In Vivo Imaging in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-(N,N'-carboxyl-PEG4)-Cy5 is a near-infrared (NIR) fluorescent probe designed for in vivo imaging applications. This molecule features the bright and photostable cyanine (B1664457) 5 (Cy5) fluorophore, which emits in the NIR window (approximately 650-700 nm), allowing for deep tissue penetration and minimal autofluorescence, making it highly suitable for small animal imaging.[1] The presence of two polyethylene (B3416737) glycol (PEG4) chains enhances its solubility in aqueous media, biocompatibility, and can prolong its circulation time in vivo.[1] The terminal carboxylic acid groups provide reactive handles for conjugation to biomolecules such as antibodies, peptides, or small molecules, enabling targeted imaging of specific biological processes and structures.[2] These application notes provide detailed protocols for the use of this compound in preclinical in vivo imaging studies in mice, with a focus on tumor imaging and biodistribution analysis.
Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | ~649 nm | [2] |
| Emission Maximum | ~667 nm | [2] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [1] |
| Molecular Weight | 887.5 g/mol | [2] |
| Solubility | Water, DMSO, DMF | [2] |
Quantitative Data from In Vivo Studies
The following tables present illustrative quantitative data from studies using Cy5-labeled targeting molecules for in vivo imaging in mice. This data is intended to be representative of the types of results that can be obtained and may not be directly applicable to every experimental setup using this compound.
Table 1: Illustrative Biodistribution of a Cy5.5-Labeled Peptide (GX1) in U87MG Tumor-Bearing Mice
This table shows the tumor-to-muscle ratio of a Cy5.5-labeled GX1 peptide targeting tumor vasculature at different time points post-injection.[3]
| Time Point (post-injection) | Tumor-to-Muscle Ratio |
| 0.5 h | High initial tumor targeting |
| 4 h | High tumor-to-background contrast |
| 24 h | 15.21 ± 0.84 |
Table 2: Illustrative Biodistribution of Cy5-Labeled Nanoparticles in Pancreatic Tumor-Bearing Mice
This table shows the quantification of ex vivo fluorescence of Cy5.5-labeled nanoparticles in the tumor and major organs 24 hours post-injection.[4]
| Organ | Mean Fluorescence Intensity (Photons/s) |
| Tumor | ~1.5 x 10⁸ |
| Liver | ~1.0 x 10⁸ |
| Spleen | ~0.5 x 10⁸ |
| Kidneys | ~0.4 x 10⁸ |
| Lungs | ~0.3 x 10⁸ |
| Heart | ~0.2 x 10⁸ |
Table 3: Illustrative Pharmacokinetics of PEGylated Cy5-Labeled Nanoparticles
This table provides an example of the pharmacokinetic parameters of Cy5-labeled and PEGylated tobacco mosaic virus (TMV) nanorods in mice.[5]
| Formulation | Phase I Half-life (minutes) | Phase II Half-life (minutes) |
| Cy5-TMV | 3.5 | 94.9 |
| PEG-Cy5-TMV | 6.3 | 44.4 |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Targeting Antibody
This protocol describes the conjugation of the carboxylated Cy5 probe to the primary amine groups of an antibody using EDC/NHS chemistry.
Materials:
-
This compound
-
Targeting antibody (e.g., anti-HER2, anti-EGFR)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare Antibody: Dissolve the antibody in Coupling Buffer at a concentration of 2-10 mg/mL.[1]
-
Activate Cy5 Probe: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. Immediately before use, mix the Cy5 solution with NHS and EDC in Activation Buffer. A typical molar ratio is 1:2:2 (Cy5:NHS:EDC). Incubate for 15 minutes at room temperature.
-
Conjugation Reaction: Add the activated Cy5 probe to the antibody solution. The optimal molar ratio of dye to protein is typically between 6:1 and 10:1.[1]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with continuous stirring, protected from light.[1]
-
Quenching: Add Quenching Buffer to the reaction mixture to stop the reaction.
-
Purification: Purify the Cy5-conjugated antibody from unreacted dye and byproducts using a pre-equilibrated desalting column. The first colored fraction to elute will be the labeled antibody.[1]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Cy5.5-labeled phage-displayed peptide probe for near-infrared fluorescence imaging of tumor vasculature in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Degree of Labeling of Bis-(N,N'-carboxyl-PEG4)-Cy5 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-(N,N'-carboxyl-PEG4)-Cy5 is a bifunctional fluorescent labeling reagent that contains the far-red cyanine (B1664457) dye, Cy5, and two terminal carboxylic acid groups separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1] This reagent is valuable for conjugating Cy5 to biomolecules containing primary amines, such as proteins, peptides, and modified oligonucleotides. The dual carboxyl functionality allows for potential crosslinking or the attachment of multiple molecules. Accurate determination of the degree of labeling (DOL), which is the average number of dye molecules conjugated to each target biomolecule, is a critical quality control step.[2][3][4][5][6] An optimal DOL is essential for reliable and reproducible results in downstream applications, as under-labeling can lead to weak signals, while over-labeling may cause fluorescence quenching or alter the biological activity of the conjugated molecule.[2][4][7]
These application notes provide a detailed protocol for conjugating this compound to a protein and a comprehensive guide to calculating the DOL using UV-Vis spectrophotometry.
Key Quantitative Data for DOL Calculation
The calculation of the DOL relies on the Beer-Lambert law and requires accurate molar extinction coefficients for both the dye and the protein, as well as a correction factor to account for the dye's absorbance at 280 nm.[2][3]
| Parameter | Symbol | Value | Notes |
| Molar Extinction Coefficient of Cy5 at ~650 nm | εCy5 | 250,000 M-1cm-1[8] | This is the absorbance of a 1 M solution of Cy5 in a 1 cm cuvette at its maximum absorbance wavelength. |
| Molar Extinction Coefficient of Protein at 280 nm | εProtein | Varies | This value is specific to the protein being labeled. For Immunoglobulin G (IgG), a typical value is 210,000 M-1cm-1.[2] |
| Correction Factor for Cy5 at 280 nm | CF280 | ~0.05 | This factor corrects for the contribution of Cy5 to the absorbance reading at 280 nm. It is calculated as the ratio of the dye's absorbance at 280 nm to its maximum absorbance (~650 nm).[2][8] |
| Wavelength of Maximum Absorbance for Cy5 | Amax | ~650 nm[2] | The exact wavelength of maximum absorbance can vary slightly depending on the solvent and conjugation state. |
| Wavelength of Maximum Absorbance for Proteins | A280 | 280 nm[2] | This is due to the absorbance of aromatic amino acids (tryptophan and tyrosine). |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein
This protocol describes a general method for conjugating the carboxyl groups of this compound to primary amines on a protein using carbodiimide (B86325) chemistry.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., MES or PBS)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2]
-
Conjugation Buffer (e.g., 0.1 M MES buffer, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., Sephadex G-25)[2]
Procedure:
-
Prepare the Protein: Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL.[5] Ensure the buffer does not contain primary amines (e.g., Tris or glycine).[8]
-
Prepare the Dye Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO.[9]
-
Prepare EDC/NHS Solution: Prepare a fresh solution of EDC and NHS in the conjugation buffer. A typical molar ratio is a 5 to 10-fold molar excess of EDC and NHS over the amount of dye to be used.
-
Activate the Dye: Add the EDC/NHS solution to the dissolved this compound. Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Conjugation Reaction: Add the activated dye solution to the protein solution. The molar ratio of dye to protein will influence the final DOL and should be optimized for each specific application. A starting point is a 10- to 20-fold molar excess of the dye.[7]
-
Incubation: Incubate the reaction mixture for 2 hours to overnight at room temperature, protected from light. Gentle stirring or rocking can improve conjugation efficiency.
-
Quench the Reaction: Add the quenching buffer to the reaction mixture to quench any unreacted NHS-ester groups. Incubate for 30 minutes.
-
Purify the Conjugate: Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).[4] Collect the first colored fraction, which contains the labeled protein.
Protocol 2: Determining the Degree of Labeling
This protocol outlines the spectrophotometric method for calculating the DOL.
Materials:
-
Purified Cy5-protein conjugate
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Buffer used for protein purification (as a blank)
Procedure:
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the instrument to measure absorbance at 280 nm and ~650 nm.
-
Blank Measurement: Fill a quartz cuvette with the buffer used to elute the protein conjugate. Place it in the spectrophotometer and zero the absorbance at both 280 nm and ~650 nm.[3]
-
Sample Measurement: Measure the absorbance of the purified Cy5-protein conjugate at 280 nm (A280) and at the absorbance maximum of Cy5, approximately 650 nm (Amax).[4] If the absorbance is too high (typically > 1.5), dilute the sample with a known volume of buffer and re-measure. Remember to account for this dilution factor in the calculations.[3][4]
Calculation of the Degree of Labeling (DOL)
The DOL is the molar ratio of the dye to the protein. The calculation involves determining the molar concentration of both the Cy5 dye and the protein from the absorbance measurements.
Step 1: Calculate the Molar Concentration of Cy5
The concentration of the Cy5 dye is calculated using the Beer-Lambert law:
[Cy5] (M) = Amax / (εCy5 * path length)
Where:
-
Amax is the absorbance of the conjugate at ~650 nm.
-
εCy5 is the molar extinction coefficient of Cy5 (250,000 M-1cm-1).
-
path length is the cuvette path length (typically 1 cm).
Step 2: Calculate the Molar Concentration of the Protein
The protein concentration is calculated from the absorbance at 280 nm, corrected for the absorbance of Cy5 at this wavelength:[2]
Corrected A280 = A280 - (Amax * CF280)
Where:
-
A280 is the measured absorbance of the conjugate at 280 nm.
-
Amax is the measured absorbance at ~650 nm.
-
CF280 is the correction factor for Cy5 at 280 nm (~0.05).
Then, the protein concentration is calculated as:
[Protein] (M) = Corrected A280 / (εProtein * path length)
Where:
-
Corrected A280 is the corrected absorbance at 280 nm.
-
εProtein is the molar extinction coefficient of the specific protein at 280 nm.
-
path length is the cuvette path length (typically 1 cm).
Step 3: Calculate the Degree of Labeling (DOL)
The DOL is the ratio of the molar concentration of the dye to the molar concentration of the protein:
DOL = [Cy5] / [Protein]
An ideal DOL for most applications, such as for antibodies, is between 2 and 10.[2][10] However, the optimal DOL should be determined experimentally for each specific application.[2]
Visualizations
Caption: Experimental workflow for protein labeling and DOL calculation.
Caption: Logical relationship for calculating the Degree of Labeling (DOL).
References
- 1. This compound, 2107273-44-7 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Degree of labeling (DOL) step by step [abberior.rocks]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. setabiomedicals.com [setabiomedicals.com]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Bis-(N,N'-carboxyl-PEG4)-Cy5 in Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Bis-(N,N'-carboxyl-PEG4)-Cy5 as a fluorescent label for antibodies in immunofluorescence applications. The information is intended to guide researchers in successfully conjugating this dye to their antibodies of interest and performing subsequent immunofluorescence staining experiments.
Introduction
This compound is a fluorescent labeling reagent that incorporates the popular cyanine (B1664457) dye, Cy5, attached to a polyethylene (B3416737) glycol (PEG) spacer. The terminal carboxylic acid group allows for covalent conjugation to primary amines on antibodies and other proteins through the formation of a stable amide bond. The hydrophilic PEG spacer enhances the water solubility of the dye-antibody conjugate, which can help to reduce non-specific binding and aggregation.[1][2] Cy5 is a bright, far-red fluorescent dye with excitation and emission maxima that are well-suited for many fluorescence microscopy setups, minimizing autofluorescence from biological samples.
Properties of this compound
A summary of the key properties of this compound is presented in the table below. This information is crucial for designing conjugation reactions and for configuring imaging instrumentation.
| Property | Value | Reference |
| Molecular Formula | C47H67ClN2O12 | [1][2] |
| Molecular Weight | 887.51 g/mol | [1][2] |
| Excitation Maximum (Ex) | 649 nm | [1][2] |
| Emission Maximum (Em) | 667 nm | [1][2] |
| Extinction Coefficient | 170,000 cm⁻¹M⁻¹ | [2] |
| Solubility | Water, DMSO, DMF | [2] |
| Reactive Group | Carboxylic Acid | [1][2] |
| Storage | -20°C | [2][3] |
Experimental Protocols
This section provides detailed protocols for the conjugation of this compound to an antibody and the subsequent use of the conjugate in a typical immunofluorescence staining experiment.
Antibody Conjugation Protocol
This protocol describes the covalent attachment of this compound to a primary antibody using carbodiimide (B86325) chemistry.
Materials:
-
Primary antibody in an amine-free buffer (e.g., PBS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column or centrifugal filter device for buffer exchange and purification
Procedure:
-
Antibody Preparation:
-
The antibody must be in an amine-free buffer. If necessary, perform a buffer exchange into the Conjugation Buffer using a desalting column or a centrifugal filter device.
-
Adjust the antibody concentration to 2-5 mg/mL in the Conjugation Buffer.
-
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Immediately before use, prepare a 100 mM solution of EDC in Activation Buffer.
-
Immediately before use, prepare a 100 mM solution of Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the required volume of the this compound stock solution with Activation Buffer.
-
Add EDC and Sulfo-NHS to the dye solution to achieve a molar excess (e.g., a 2-fold molar excess of each over the dye).
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Antibody:
-
Immediately add the activated dye solution to the prepared antibody solution. A typical starting molar ratio of dye to antibody is 10:1 to 20:1. This may require optimization depending on the antibody.
-
Mix gently and incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from unreacted dye and other small molecules using a desalting column or size-exclusion chromatography (SEC).
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 649 nm (for the Cy5 dye).
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
-
Caption: Workflow for the conjugation of this compound to an antibody.
Immunofluorescence Staining Protocol
This protocol provides a general workflow for immunofluorescence staining of cells or tissue sections using an antibody conjugated with this compound. Note: This is a general guideline and may require optimization for specific cell types, tissues, and target antigens.
Materials:
-
Cells or tissue sections on slides or coverslips
-
This compound conjugated primary antibody
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or 5-10% normal serum in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Sample Preparation:
-
For cultured cells, grow them on sterile coverslips. For tissue sections, use appropriately prepared slides.
-
-
Fixation:
-
Wash the samples briefly with PBS.
-
Fix the samples with Fixation Buffer for 10-20 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular antigens):
-
If the target antigen is intracellular, incubate the samples with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the samples with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the this compound conjugated primary antibody in Blocking Buffer to the desired working concentration (a starting concentration of 1-10 µg/mL is recommended for optimization).
-
Incubate the samples with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Washing:
-
Wash the samples three times with PBS for 5-10 minutes each to remove unbound primary antibody.
-
-
Nuclear Counterstaining (Optional):
-
Incubate the samples with a nuclear counterstain like DAPI according to the manufacturer's instructions.
-
Wash the samples two times with PBS for 5 minutes each.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Image the samples using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm) and any other fluorophores used.
-
Caption: General workflow for immunofluorescence staining.
Troubleshooting
Common issues in immunofluorescence and their potential solutions are outlined below.
| Issue | Possible Cause | Suggested Solution |
| High Background Staining | - Inadequate blocking- Antibody concentration too high- Insufficient washing | - Increase blocking time or try a different blocking agent- Titrate the primary antibody to a lower concentration- Increase the number and duration of wash steps |
| Weak or No Signal | - Low antibody concentration- Inactive antibody- Antigen masking | - Increase primary antibody concentration or incubation time- Use a new batch of antibody- Perform antigen retrieval (if applicable) |
| Photobleaching | - Excessive exposure to excitation light | - Use an antifade mounting medium- Minimize exposure time during imaging- Use a more photostable dye if the problem persists |
Conclusion
This compound is a valuable tool for fluorescently labeling antibodies for immunofluorescence applications. Its bright, far-red emission and the hydrophilic PEG spacer contribute to high-quality staining with reduced non-specific background. The protocols provided herein offer a solid foundation for researchers to successfully utilize this reagent in their studies. As with any immunofluorescence experiment, optimization of antibody concentrations, incubation times, and other experimental parameters is recommended to achieve the best results for each specific application.
References
Application Notes and Protocols for the Purification of Proteins Labeled with Bis-(N,N'-carboxyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins with fluorescent dyes is a cornerstone technique in modern biological research and drug development. Bis-(N,N'-carboxyl-PEG4)-Cy5 is a popular far-red fluorescent dye that allows for sensitive and specific detection of proteins in various applications, including fluorescence microscopy, flow cytometry, and immunoassays. After the labeling reaction, a critical step is the purification of the labeled protein to remove unconjugated dye and other reaction components. Inadequate purification can lead to inaccurate quantification, high background signals, and potential artifacts in downstream experiments.
This document provides detailed application notes and protocols for the purification of proteins labeled with this compound. It covers the most common and effective purification strategies: Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Affinity Chromatography (AC), offering a comparative analysis to aid in selecting the most suitable method for your specific needs.
Data Presentation: Comparison of Purification Techniques
The choice of purification method depends on several factors, including the physicochemical properties of the target protein, the desired level of purity, and the scale of the purification. The following table summarizes the key characteristics of the three main purification techniques for Cy5-labeled proteins.[1]
| Technique | Principle | Advantages | Disadvantages | Best For | Typical Protein Recovery | Typical Purity |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size (hydrodynamic radius). | Reliable removal of free dye, mild non-denaturing conditions, preserves protein activity. | Does not separate labeled from unlabeled protein, potential for sample dilution.[1] | Rapid removal of unconjugated dye and buffer exchange. | > 90% | > 95% (removal of free dye) |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | Can separate labeled from unlabeled protein, high resolution and capacity. | Requires method development (buffer pH, salt gradient); labeling can create heterogeneous charge states, leading to broader peaks.[1] | High-purity applications where separation of labeled and unlabeled species is required. | 60 - 90%[2] | > 98% |
| Affinity Chromatography (AC) | Separation based on specific binding interactions (e.g., His-tag, antibody-antigen). | Very high selectivity, can yield extremely pure protein in a single step.[1][3] | Requires a protein-specific affinity tag; elution conditions can sometimes be harsh.[1] | Purifying tagged proteins; isolating only the dye-labeled protein fraction with specialized resins. | > 90%[4] | > 97%[4] |
Experimental Workflows and Signaling Pathways
General Workflow for Protein Labeling and Purification
The overall process begins with the protein labeling reaction, followed by one or more chromatographic purification steps to isolate the desired Cy5-labeled protein. The final product is then characterized to determine its concentration and the degree of labeling.
General workflow for Cy5-protein conjugation and purification.
Separation Principle of Size Exclusion Chromatography (SEC)
In SEC, molecules are separated based on their size as they pass through a column packed with porous beads. Larger molecules, like the labeled protein, cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules, like the free Cy5 dye, enter the pores, extending their path and causing them to elute later.
Principle of Size Exclusion Chromatography (SEC).
Experimental Protocols
Protocol 1: Purification using Size Exclusion Chromatography (SEC)
This protocol is ideal for the efficient removal of unconjugated Cy5 dye from the labeled protein solution.
Materials and Equipment:
-
SEC column (e.g., Sephadex G-25, Superdex 75, or similar, with a fractionation range appropriate for the protein)
-
Chromatography system (e.g., FPLC) or gravity-flow setup
-
Elution Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Fraction collector or collection tubes
-
UV-Vis Spectrophotometer
Method:
-
Column Preparation: Select an SEC column with a fractionation range that can effectively separate your protein from the small (~1 kDa) Cy5 dye.
-
Equilibration: Equilibrate the column with at least 2-3 column volumes of degassed Elution Buffer at the desired flow rate (e.g., 0.5-1.0 mL/min). This ensures the column is conditioned for your protein.[1]
-
Sample Preparation: Before loading, centrifuge the crude labeling reaction mixture at >10,000 x g for 10-15 minutes to remove any precipitated material.[1]
-
Sample Loading: Carefully load the clarified sample onto the column. For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.[1]
-
Elution and Fractionation: Begin elution with the Elution Buffer and start collecting fractions. The larger, labeled protein will travel faster through the column and elute first. The smaller, free Cy5 dye will elute later.[1]
-
Monitoring: Monitor the column eluate using a UV detector at 280 nm (for protein) and 650 nm (for Cy5 dye). The first major peak absorbing at both wavelengths corresponds to the Cy5-labeled protein. A second, later peak absorbing strongly at 650 nm but weakly at 280 nm is the free dye.[1]
-
Pooling and Concentration: Pool the fractions corresponding to the first peak. If the sample is too dilute, it can be concentrated using centrifugal filter units.
Protocol 2: Purification using Ion-Exchange Chromatography (IEX)
This protocol is designed to separate labeled protein from unlabeled protein based on charge differences. This example assumes the Cy5 dye adds a net negative charge, making anion exchange chromatography a suitable choice.
Materials and Equipment:
-
Anion exchange column (e.g., Mono Q, RESOURCE Q)
-
Chromatography System (FPLC/HPLC)
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.5)
-
Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.5)
-
UV-Vis Spectrophotometer
-
SDS-PAGE equipment
Method:
-
Initial Cleanup (Recommended): It is highly advisable to first remove the bulk of the free dye using SEC (Protocol 1) before proceeding with IEX.[5]
-
Column Selection: Choose an appropriate IEX resin. Since most cyanine (B1664457) dyes are negatively charged, an anion exchange column is often suitable.
-
Column Equilibration: Equilibrate the anion exchange column with Binding Buffer until a stable baseline is achieved.
-
Sample Preparation: Ensure the sample is in the Binding Buffer. If necessary, perform a buffer exchange using a desalting column.
-
Sample Loading: Load the sample onto the column. Unlabeled and weakly charged proteins will flow through, while the more negatively charged Cy5-labeled protein will bind to the resin.
-
Wash: Wash the column with Binding Buffer to remove any non-specifically bound proteins.
-
Elution: Elute the bound protein using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20 column volumes).
-
Fraction Analysis: Collect fractions and monitor absorbance at 280 nm and 650 nm. The unlabeled protein will typically elute at a lower salt concentration. The Cy5-labeled protein, having a stronger negative charge, will bind more tightly and elute at a higher salt concentration.[1]
-
Verification: Analyze fractions from the different peaks by SDS-PAGE to confirm purity and successful separation.
Protocol 3: Purification of His-tagged, Cy5-Labeled Protein using Affinity Chromatography (AC)
This protocol is for the purification of a protein containing a polyhistidine tag (His-tag) that has been labeled with Cy5.
Materials and Equipment:
-
Ni-NTA (Nickel-Nitriloacetic Acid) agarose (B213101) resin
-
Chromatography column
-
Binding Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0)
-
Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, pH 8.0)
-
UV-Vis Spectrophotometer
-
SDS-PAGE equipment
-
Amber-colored or foil-wrapped collection tubes
Method:
-
Resin Preparation: Prepare the Ni-NTA resin according to the manufacturer's instructions. This typically involves washing the resin to remove the storage solution.
-
Column Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the crude labeled protein sample onto the column. The His-tagged protein (both labeled and unlabeled) will bind to the Ni-NTA resin.
-
Wash: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with Elution Buffer. Collect fractions in amber-colored or foil-wrapped tubes to protect the Cy5 dye from photobleaching.
-
Monitoring and Analysis: Monitor the elution by measuring the absorbance at 280 nm. Analyze the collected fractions by SDS-PAGE to check for purity. The eluate will contain both Cy5-labeled and unlabeled His-tagged protein.
-
Optional Polishing Step: If separation of labeled from unlabeled protein is required, the eluted sample can be further purified using IEX (Protocol 2).
-
Imidazole Removal: Remove imidazole from the purified protein solution by dialysis or using a desalting column.
Note on Photobleaching: Cy5 is a relatively photostable dye, but it is still good practice to minimize its exposure to light during the purification process.[6] This can be achieved by working in a dimly lit room, using amber-colored tubes, and covering the chromatography column with aluminum foil.
Characterization of Purified Cy5-Labeled Protein
After purification, it is crucial to characterize the final product to determine the protein concentration and the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.
Calculating the Degree of Labeling (DOL)
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance of Cy5 (~650 nm, Amax).
-
Calculate Protein Concentration:
-
First, correct the A280 reading for the contribution of the Cy5 dye:
-
Corrected A280 = A280 - (Amax * CF)
-
Where CF is the correction factor for the dye at 280 nm (for Cy5, CF is typically ~0.05).
-
-
Then, calculate the molar concentration of the protein:
-
Protein Concentration (M) = Corrected A280 / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Amax / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy5 at its Amax (~250,000 M⁻¹cm⁻¹).
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
An optimal DOL is typically between 2 and 5, but this can vary depending on the protein and the specific application. Over-labeling can lead to fluorescence quenching and may affect protein function.
References
- 1. benchchem.com [benchchem.com]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Purification of GFP fusion proteins with high purity and yield by monoclonal antibody-coupled affinity column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One moment, please... [nathan.instras.com]
- 6. Photobleaching - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Bis-(N,N'-carboxyl-PEG4)-Cy5 in Single-Molecule Tracking Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-molecule tracking (SMT) is a powerful technique that allows for the direct observation of the dynamics and interactions of individual molecules in complex biological systems.[1] The choice of the fluorescent probe is critical for the success of SMT experiments, requiring high photostability, brightness, and minimal perturbation of the labeled molecule's function. Bis-(N,N'-carboxyl-PEG4)-Cy5 is a fluorescent dye well-suited for these applications. The Cy5 core provides a bright, photostable signal in the far-red spectrum, which minimizes autofluorescence from biological samples.[2] The bifunctional nature of the molecule, presenting two carboxylated PEG4 arms, offers versatile conjugation possibilities. The polyethylene (B3416737) glycol (PEG) linkers enhance the hydrophilicity and solubility of the probe while reducing non-specific binding and aggregation.[3] This document provides detailed application notes and protocols for the use of this compound in single-molecule tracking experiments.
Properties of this compound
A clear understanding of the chemical and photophysical properties of the fluorophore is essential for designing and interpreting single-molecule tracking experiments.
| Property | Value | Reference |
| Molecular Formula | C47H67ClN2O12 | [4] |
| Molecular Weight | 887.5 g/mol | [4] |
| Excitation Maximum (λex) | 649 nm | [4] |
| Emission Maximum (λem) | 667 nm | [4] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [5] |
| Quantum Yield | ~0.28 | [2] |
| Solubility | Water, DMSO, DMF | [4] |
| Reactive Group | Carboxylic Acid | [4] |
Experimental Protocols
Protein Labeling with this compound via Amine Coupling
This protocol describes the covalent attachment of this compound to a protein of interest through the formation of a stable amide bond between the carboxyl groups on the dye and primary amines (e.g., lysine (B10760008) residues) on the protein. This method requires the activation of the carboxyl groups using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Materials:
-
This compound
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Gel filtration column (e.g., Sephadex G-25) for purification[6][8]
Procedure:
-
Prepare Dye Stock Solution: Allow the vial of this compound to warm to room temperature. Dissolve the dye in anhydrous DMSO or DMF to a final concentration of 10 mg/mL. This stock solution should be prepared fresh.[9]
-
Prepare Protein Solution: Dissolve the protein to be labeled in the coupling buffer at a concentration of 1-10 mg/mL.[10] Ensure the buffer is free from any amine-containing stabilizers like Tris or glycine.[6]
-
Activate Carboxyl Groups on the Dye:
-
In a separate microcentrifuge tube, add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the required volume of this compound stock solution in the activation buffer.
-
Incubate the mixture at room temperature for 15 minutes to activate the carboxylic acid groups.
-
-
Conjugation Reaction:
-
Immediately add the activated dye solution to the protein solution. The optimal molar ratio of dye to protein may need to be empirically determined but a starting point of a 10:1 to 20:1 molar excess of dye to protein is recommended.[11]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7]
-
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS-activated dye. Incubate for 30 minutes at room temperature.
-
Purification of the Labeled Protein: Separate the labeled protein from the unreacted dye and other reaction components using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[6][8] The labeled protein will elute first.
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of Cy5 (approximately 649 nm).
-
Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and the dye. A correction factor for the dye's absorbance at 280 nm should be applied.[5]
-
Single-Molecule Tracking Microscopy Protocol
This protocol outlines a general procedure for performing single-molecule tracking experiments using proteins labeled with this compound. Objective-based Total Internal Reflection Fluorescence Microscopy (TIRFM) is a common setup for SMT as it reduces background fluorescence by selectively exciting fluorophores within a thin optical section (~100 nm) near the coverslip.[1]
Materials:
-
Labeled protein of interest
-
Microscope coverslips and slides
-
Imaging buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase/catalase and a triplet-state quencher like Trolox to improve dye photostability)[12]
-
Immobilization reagents (e.g., biotin-neutravidin, antibodies) if tracking surface-associated molecules
Procedure:
-
Sample Preparation:
-
Clean microscope coverslips thoroughly.
-
For tracking molecules on a surface, functionalize the coverslip to immobilize the labeled protein. This can be achieved through specific interactions like biotin-neutravidin or non-specific adsorption.
-
For intracellular tracking, introduce the labeled protein into live cells via methods such as microinjection or electroporation.[13]
-
Add the labeled protein at a very low concentration (pM to nM range) to ensure that individual molecules are well-separated and can be optically resolved.
-
-
Microscope Setup and Image Acquisition:
-
Use a fluorescence microscope equipped for single-molecule detection, typically an objective-based TIRF microscope.[1]
-
Excite the Cy5 dye using a laser line close to its absorption maximum (e.g., 633 nm or 647 nm).[2]
-
Collect the emitted fluorescence through appropriate filters onto a sensitive camera, such as an Electron-Multiplying CCD (EMCCD) or a scientific CMOS (sCMOS) camera.
-
Acquire a time-lapse series of images (a "movie") with a high frame rate (e.g., 10-100 Hz) to capture the molecular motion.[14] The exposure time should be short enough to minimize motion blur.
-
-
Data Analysis:
-
Localization: Use single-molecule localization software (e.g., ThunderSTORM in ImageJ/Fiji) to determine the precise coordinates of each fluorescent spot in every frame of the movie.[15]
-
Tracking: Link the localized positions of the same molecule in consecutive frames to reconstruct its trajectory.[16]
-
Mean Squared Displacement (MSD) Analysis: For each trajectory, calculate the MSD as a function of time lag (τ). The MSD is a measure of the average distance a molecule travels. For a particle undergoing normal Brownian diffusion in two dimensions, the MSD is related to the diffusion coefficient (D) by the equation: MSD(τ) = 4Dτ.[17]
-
Diffusion Coefficient Calculation: Plot the MSD versus the time lag. For freely diffusing molecules, this plot will be linear, and the diffusion coefficient can be extracted from the slope of the line.[18][19]
-
Representative Data
The diffusion coefficient is a key parameter obtained from single-molecule tracking experiments, providing insights into the size of the molecule, its local environment, and its interactions. The following table presents a range of diffusion coefficients for proteins in living cells, as measured by SMT. Note that these are representative values and the specific diffusion coefficient for a protein labeled with this compound will depend on the protein itself, its cellular environment, and its interaction state.
| Protein/Molecule Type | Cellular Environment | Typical Diffusion Coefficient (D) (µm²/s) |
| Freely diffusing proteins | Cytoplasm | 1 - 10 |
| Membrane proteins | Plasma Membrane | 0.01 - 1 |
| DNA-binding proteins (transiently bound) | Nucleus | 0.1 - 5 |
| Vesicles/Organelles | Cytoplasm | 0.01 - 0.5 |
This table provides a general range of diffusion coefficients reported in single-molecule tracking literature. Actual values are highly dependent on the specific protein, cell type, and experimental conditions.[17]
Advantages of the PEG4 Linker
The inclusion of PEG4 linkers in the this compound probe offers several distinct advantages for single-molecule tracking experiments:
-
Increased Hydrophilicity: The PEG chains enhance the water solubility of the dye-protein conjugate, which helps to prevent aggregation and ensures more reliable results in aqueous biological environments.[3]
-
Reduced Non-Specific Binding: The flexible and hydrophilic PEG chains create a "shield" around the fluorophore, minimizing non-specific interactions with surfaces and other biomolecules. This leads to a significantly improved signal-to-noise ratio.[3][20]
-
Maintained Biological Activity: The PEG spacer provides distance between the fluorophore and the labeled protein, reducing the likelihood of steric hindrance that could interfere with the protein's natural function and interactions.[21]
-
Improved Photostability: By creating a protective microenvironment, the PEG linker can shield the fluorophore from interactions that lead to self-quenching, potentially enhancing its quantum yield and photostability.[20]
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 2107273-44-7 | BroadPharm [broadpharm.com]
- 5. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. interchim.fr [interchim.fr]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imaging and manipulating proteins in live cells through covalent labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. pubs.aip.org [pubs.aip.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Bis-(N,N'-carboxyl-PEG4)-Cy5 in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Bis-(N,N'-carboxyl-PEG4)-Cy5 in drug delivery research. This heterobifunctional linker, which incorporates a fluorescent cyanine (B1664457) 5 (Cy5) dye and two terminal carboxylic acid groups separated by polyethylene (B3416737) glycol (PEG) spacers, is a versatile tool for the development of targeted and traceable drug delivery systems.
Introduction
This compound is a valuable reagent for researchers developing sophisticated drug delivery platforms. Its unique structure allows for the covalent conjugation of targeting ligands, therapeutic agents, and imaging moieties to a single construct. The integrated Cy5 dye facilitates the tracking and quantification of the drug delivery system in vitro and in vivo using fluorescence-based techniques. The PEG linkers enhance the solubility, stability, and pharmacokinetic profile of the resulting conjugate, contributing to improved therapeutic outcomes.
The terminal carboxylic acid groups can be activated to react with primary amines on various molecules, such as antibodies, peptides, or amine-containing drugs, forming stable amide bonds. This enables the construction of a wide range of drug delivery vehicles, including antibody-drug conjugates (ADCs), targeted nanoparticles, and fluorescently labeled therapeutics.
Key Applications in Drug Delivery
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to monoclonal antibodies that target tumor-specific antigens. The Cy5 component allows for the visualization of ADC trafficking and biodistribution.
-
Targeted Nanoparticle Functionalization: This linker can be conjugated to the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) to attach targeting ligands and provide a means for fluorescent tracking of the nanoparticles' fate.
-
In Vivo Imaging and Biodistribution Studies: The near-infrared (NIR) fluorescence of Cy5 enables deep tissue imaging, allowing for real-time monitoring of the accumulation of the drug delivery system in target tissues and organs.[1][2]
-
Cellular Uptake and Intracellular Trafficking Studies: By labeling drug carriers with this compound, researchers can quantify cellular internalization and visualize the intracellular pathways of their delivery systems using techniques like flow cytometry and confocal microscopy.[3]
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized in the table below. This information is crucial for designing conjugation strategies and for the quantitative analysis of the labeled drug delivery systems.
| Property | Value | Reference |
| Molecular Weight | 887.5 g/mol | [4][5] |
| Formula | C₄₇H₆₇ClN₂O₁₂ | [4][5] |
| Excitation Maximum (λex) | ~649 nm | [4] |
| Emission Maximum (λem) | ~667 nm | [4] |
| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ | [4] |
| Solubility | Water, DMSO, DMF, DCM | [4] |
| Purity | Typically >98% | [4] |
| Storage | -20°C, desiccated | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound. These are intended as a starting point and may require optimization for specific applications.
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes the covalent attachment of the linker to a monoclonal antibody (mAb) via its primary amine residues (e.g., lysine). The process involves the activation of the linker's carboxylic acid groups using carbodiimide (B86325) chemistry.
Workflow for Antibody Conjugation
Figure 1: Workflow for conjugating this compound to an antibody.
Materials:
-
Monoclonal Antibody (mAb)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the Conjugation Buffer to remove any amine-containing buffers.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Linker and Reagent Preparation:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
-
Linker Activation:
-
In a microcentrifuge tube, combine the required volume of the linker stock solution with the Activation Buffer.
-
Add EDC and Sulfo-NHS solutions to achieve a 2-fold molar excess over the linker's carboxyl groups.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive Sulfo-NHS ester.
-
-
Conjugation to Antibody:
-
Immediately add the activated linker solution to the prepared antibody solution. A 10- to 20-fold molar excess of the linker to the antibody is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.
-
-
Quenching Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-Cy5 conjugate using an SEC column equilibrated with PBS to remove unreacted linker and quenching reagents. The first colored fraction to elute will be the labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~649 nm (for Cy5).
-
Protocol 2: Formulation of Cy5-Labeled Nanoparticles
This protocol outlines the preparation of Cy5-labeled polymeric nanoparticles using an oil-in-water emulsion solvent evaporation method.
Workflow for Nanoparticle Formulation
Figure 2: Workflow for the formulation of Cy5-labeled polymeric nanoparticles.
Materials:
-
Biodegradable polymer (e.g., PLGA)
-
Drug of interest
-
This compound (or a lipid-conjugated version for liposomes)
-
Organic solvent (e.g., Dichloromethane)
-
Aqueous surfactant solution (e.g., Polyvinyl alcohol - PVA)
-
Deionized water
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve the polymer, drug, and this compound in the organic solvent.
-
-
Emulsification:
-
Add the organic phase to the aqueous surfactant solution.
-
Emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Purification:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug/dye.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Confirm Cy5 incorporation by fluorescence spectroscopy.
-
Protocol 3: In Vitro Cellular Uptake Analysis
This protocol describes the quantification of the cellular uptake of Cy5-labeled nanoparticles by flow cytometry.
Workflow for Cellular Uptake Analysis
Figure 3: Workflow for in vitro cellular uptake analysis using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cy5-labeled nanoparticles
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cells in 6-well plates at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with different concentrations of the Cy5-labeled nanoparticles dispersed in fresh cell culture medium. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 4 hours) at 37°C in a CO₂ incubator.
-
-
Cell Harvesting:
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Harvest the cells using trypsin-EDTA and resuspend them in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, detecting the Cy5 fluorescence in the appropriate channel (e.g., APC or Cy5 channel).
-
Quantify the mean fluorescence intensity (MFI) to determine the extent of nanoparticle uptake.
-
Protocol 4: In Vivo Biodistribution Imaging
This protocol outlines the procedure for assessing the biodistribution of a Cy5-labeled drug delivery system in a tumor-bearing mouse model using an in vivo imaging system (IVIS).
Workflow for In Vivo Biodistribution Imaging
Figure 4: Workflow for in vivo biodistribution imaging.
Materials:
-
Tumor-bearing mice
-
Cy5-labeled drug delivery system
-
In Vivo Imaging System (IVIS) or similar
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Administration:
-
Administer the Cy5-labeled formulation to the tumor-bearing mice via the desired route (e.g., intravenous injection).
-
-
Live Animal Imaging:
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and acquire fluorescence images using the IVIS with the appropriate excitation and emission filters for Cy5.
-
-
Ex Vivo Organ Imaging:
-
At the final time point, euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Arrange the organs in the imaging chamber and acquire ex vivo fluorescence images.
-
-
Quantification:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and each organ to quantify the average radiant efficiency. This provides a semi-quantitative measure of the biodistribution of the drug delivery system.
-
Illustrative Quantitative Data
The following tables present representative data that could be obtained from the experiments described above.
Table 1: Characterization of Cy5-Labeled Nanoparticles
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Drug-NP | 152.3 ± 5.8 | 0.18 ± 0.03 | -18.4 ± 1.5 | 8.2 ± 0.6 | 75.4 ± 4.1 |
| Drug-NP-Cy5 | 158.9 ± 6.2 | 0.19 ± 0.02 | -17.9 ± 1.8 | 7.9 ± 0.5 | 73.8 ± 3.7 |
| Targeted-NP-Cy5 | 165.4 ± 7.1 | 0.21 ± 0.04 | -15.2 ± 2.1 | 7.5 ± 0.7 | 71.2 ± 4.5 |
Table 2: In Vitro Cellular Uptake of Cy5-Labeled Nanoparticles in Cancer Cells (4h Incubation)
| Nanoparticle Concentration (µg/mL) | Mean Fluorescence Intensity (MFI) - Non-Targeted NP-Cy5 | Mean Fluorescence Intensity (MFI) - Targeted NP-Cy5 |
| 10 | 1500 ± 120 | 4500 ± 350 |
| 25 | 3200 ± 250 | 9800 ± 760 |
| 50 | 6500 ± 510 | 21000 ± 1500 |
| 100 | 12000 ± 980 | 45000 ± 3200 |
Table 3: Ex Vivo Biodistribution of Cy5-Labeled Nanoparticles 24h Post-Injection (Average Radiant Efficiency x 10⁸)
| Organ | Non-Targeted NP-Cy5 | Targeted NP-Cy5 |
| Tumor | 2.5 ± 0.4 | 8.9 ± 1.2 |
| Liver | 15.8 ± 2.1 | 12.3 ± 1.9 |
| Spleen | 5.1 ± 0.8 | 4.5 ± 0.7 |
| Kidneys | 3.2 ± 0.5 | 2.8 ± 0.4 |
| Lungs | 1.8 ± 0.3 | 1.5 ± 0.2 |
| Heart | 0.5 ± 0.1 | 0.4 ± 0.1 |
These application notes and protocols provide a framework for utilizing this compound in drug delivery research. The versatility of this linker, combined with the quantitative power of fluorescence imaging, makes it an invaluable tool for the development and evaluation of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent Tracers for In Vivo Imaging of Lymphatic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution of Cy5-labeled Thiolated and Methylated Chitosan-Carboxymethyl Dextran Nanoparticles in an Animal Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 2107273-44-7 | BroadPharm [broadpharm.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
Application Notes and Protocols for Bis-(N,N'-carboxyl-PEG4)-Cy5 as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]
The linker is a critical component of a PROTAC, influencing its efficacy by affecting the stability of the ternary complex and the molecule's physicochemical properties.[4] Bis-(N,N'-carboxyl-PEG4)-Cy5 is a polyethylene (B3416737) glycol (PEG)-based linker that incorporates a Cy5 fluorescent dye. This linker offers several advantages for PROTAC development:
-
Enhanced Solubility and Permeability: The hydrophilic PEG4 spacer can improve the aqueous solubility and cell permeability of the PROTAC molecule.[5]
-
Fluorescent Tracing: The integrated Cy5 dye allows for direct visualization and quantification of the PROTAC in various assays, facilitating studies on cellular uptake, distribution, and target engagement.
-
Flexibility: The PEG4 chain provides flexibility, which can aid in the formation of a stable and productive ternary complex.[1]
-
Dual Carboxylic Acid Handles: The two terminal carboxylic acid groups allow for versatile conjugation to amine-functionalized ligands for both the POI and the E3 ligase.[6]
These application notes provide a comprehensive guide to utilizing this compound in the synthesis and evaluation of fluorescent PROTACs, with a focus on targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.
Data Presentation: Efficacy of EGFR-Targeting PROTACs
The following table summarizes the degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) of various EGFR-targeting PROTACs from published studies. While these examples do not specifically use the this compound linker, they provide a benchmark for the expected efficacy of EGFR degraders and highlight the importance of linker composition.
| PROTAC Compound | E3 Ligase Ligand | Linker Type | Target EGFR Mutant | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| Compound 3 | VHL | Alkyl | Exon 19 Deletion | 11.7 | >90 | HCC827 |
| L858R | 22.3 | >90 | H3255 | |||
| Compound 14 | CRBN | Not Specified | Exon 19 Deletion | 0.261 | 91.2 | HCC827 |
| PROTAC 5 | VHL | Alkane Chain | Exon 19 Deletion | 5.0 | >90 | HCC827 |
| L858R | 3.3 | >90 | H3255 | |||
| Gefitinib-based PROTAC | VHL | Not Specified | Exon 19 Deletion | 7.1 | >90 | HCC827 |
Signaling Pathway: EGFR Degradation by a Fluorescent PROTAC
The signaling pathway below illustrates the mechanism of action of a PROTAC targeting EGFR. The use of a fluorescent linker like this compound allows for the tracking of the PROTAC as it engages with EGFR and the E3 ligase, leading to the degradation of EGFR and the subsequent inhibition of downstream pro-survival signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.
Caption: EGFR signaling and degradation pathway mediated by a fluorescent PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent PROTAC using this compound
This protocol describes a general two-step amide coupling procedure for synthesizing a fluorescent PROTAC.
Materials:
-
POI-ligand with a free amine group
-
E3 ligase-ligand with a free amine group
-
This compound
-
Amide coupling reagents: HATU, HOBt, or EDC with NHS
-
Organic base: DIPEA or triethylamine
-
Anhydrous solvents: DMF or DMSO
-
Reaction vials and stirring apparatus
-
Purification system: Preparative HPLC with a C18 column
-
Analytical instruments: LC-MS and NMR
Procedure:
Step 1: Synthesis of the Ligand-Linker Intermediate
-
In a dry reaction vial under an inert atmosphere, dissolve the POI-ligand (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.
-
Add the amide coupling reagent (e.g., HATU, 1.5 equivalents) and an organic base (e.g., DIPEA, 3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the purified POI-ligand-linker intermediate.
Step 2: Synthesis of the Final Fluorescent PROTAC
-
In a separate dry reaction vial, dissolve the purified POI-ligand-linker intermediate (1.0 equivalent) and the E3 ligase-ligand (1.2 equivalents) in anhydrous DMF.
-
Add the amide coupling reagent (e.g., HATU, 1.5 equivalents) and an organic base (e.g., DIPEA, 3.0 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC using preparative HPLC.
-
Characterize the final product by NMR and HRMS.
Caption: General workflow for fluorescent PROTAC synthesis.
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the reduction of the target protein in cells treated with the PROTAC.
Materials:
-
Cell culture reagents
-
The synthesized fluorescent PROTAC
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-EGFR)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the fluorescent PROTAC for the desired time (e.g., 24, 48, 72 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Western Blotting:
-
Normalize the protein amounts for each sample and perform SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Probe the same membrane with the loading control antibody.[1]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 3: Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This assay measures the binding affinity of the fluorescent PROTAC to its target protein and E3 ligase, and the formation of the ternary complex.[7]
Materials:
-
Fluorescent PROTAC (this compound based)
-
Purified POI protein (e.g., EGFR)
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Plate reader with FP capabilities
Procedure:
-
Preparation: Prepare a solution of the fluorescent PROTAC at a constant concentration in the assay buffer. Prepare serial dilutions of the POI and E3 ligase.
-
Assay Setup:
-
Binary Binding (PROTAC-POI): Add the fluorescent PROTAC to the wells. Add the serially diluted POI.
-
Binary Binding (PROTAC-E3 Ligase): Add the fluorescent PROTAC to the wells. Add the serially diluted E3 ligase.
-
Ternary Complex Formation: Add the fluorescent PROTAC and a fixed, saturating concentration of the POI to the wells. Then, add the serially diluted E3 ligase.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization on a plate reader.
-
Data Analysis: Plot the FP signal against the protein concentration and fit the data to a suitable binding model to determine the dissociation constants (Kd) for binary and ternary complex formation.
Caption: Workflow for the Fluorescence Polarization assay.
Conclusion
The this compound linker is a valuable tool for the development of fluorescent PROTACs. Its properties facilitate not only the synthesis of potent degraders but also their detailed characterization through fluorescence-based assays. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate novel PROTACs targeting a range of proteins implicated in disease. The ability to directly track the PROTAC molecule within cellular systems offers a significant advantage in understanding its mechanism of action and optimizing its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. This compound, 2107273-44-7 | BroadPharm [broadpharm.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with Bis-(N,N'-carboxyl-PEG4)-Cy5
Welcome to the technical support center for Bis-(N,N'-carboxyl-PEG4)-Cy5. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low labeling efficiency during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label molecules?
A1: this compound is a fluorescent dye with a Cy5 core, which emits in the far-red spectrum (excitation/emission maxima ~649/667 nm).[1][2] It features two terminal carboxylic acid (-COOH) groups. Unlike N-hydroxysuccinimide (NHS) ester-activated dyes, this molecule requires a two-step conjugation process to label primary amines (e.g., on proteins or antibodies). First, the carboxylic acid groups must be activated using a carbodiimide (B86325) crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a reactive intermediate. This intermediate then reacts with primary amines on the target molecule to form a stable amide bond.[2][3] The polyethylene (B3416737) glycol (PEG) spacers enhance the water solubility of the molecule.[1][2]
Q2: I am not getting any labeling. What could be the primary reason?
A2: The most common reason for a complete lack of labeling with this compound is the omission of the carboxylic acid activation step. The terminal carboxyl groups will not directly react with primary amines. You must use an activator like EDC, often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to form a reactive ester intermediate that can then couple with amines.[3]
Q3: What are the optimal storage and handling conditions for this dye?
A3: To maintain its integrity, this compound should be stored at -20°C in a desiccated environment.[1][2] Before use, it is critical to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can compromise the compound. For creating stock solutions, use an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][5]
Q4: Which buffers are compatible with the labeling reaction?
A4: For the EDC/NHS activation step, MES buffer at a pH of 5.5-6.0 is often recommended. For the subsequent reaction with the amine-containing target molecule, amine-free buffers with a pH range of 7.2-8.5 are crucial.[6][7] Suitable buffers include phosphate-buffered saline (PBS), borate (B1201080), carbonate-bicarbonate, and HEPES buffers.[4][6] It is critical to avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with your target molecule for reaction with the activated dye, significantly reducing labeling efficiency.[7][8]
Troubleshooting Guide for Low Labeling Efficiency
Low labeling efficiency can arise from various factors throughout the experimental workflow. Use the following guide to diagnose and resolve the issue.
Problem Area 1: Carboxylic Acid Activation
Issue: Inefficient or failed activation of the dye.
-
Solution:
-
Confirm Activator Addition: Ensure you are adding a carbodiimide activator (e.g., EDC) and NHS/Sulfo-NHS to the reaction mixture with the dye before introducing your target molecule.
-
Activator Quality: Use fresh, high-quality EDC and NHS/Sulfo-NHS. These reagents are moisture-sensitive and can lose activity over time.
-
Buffer pH for Activation: The activation reaction with EDC is most efficient at a pH between 4.7 and 6.0. Using a buffer outside this range can significantly hinder the formation of the reactive ester.
-
Problem Area 2: Reaction Conditions
Issue: Suboptimal conditions for the aminolysis (labeling) reaction.
-
Solution:
-
Incorrect Buffer pH: The reaction of the activated dye with primary amines is highly pH-dependent. At a pH below 7, the amine groups are protonated (R-NH3+) and non-nucleophilic, which slows the reaction.[7] Conversely, at a pH above 8.5-9.0, the hydrolysis of the reactive ester intermediate increases, inactivating the dye before it can react with your target.[6][7] The optimal pH range is typically 7.2-8.5.[6][8] Verify your buffer's pH with a calibrated meter.
-
Presence of Competing Amines: Buffers like Tris or glycine contain primary amines that will compete with your target molecule.[7][8] If your protein is in such a buffer, perform a buffer exchange into a compatible buffer like PBS or borate buffer before starting the labeling reaction.[6]
-
Suboptimal Temperature and Incubation Time: The reaction can be performed at room temperature for 1-4 hours or at 4°C overnight.[8][9] Lower temperatures can help to minimize the competing hydrolysis reaction, which can be beneficial for sensitive proteins or when longer reaction times are needed.[7]
-
Problem Area 3: Reagents and Target Molecule
Issue: Problems with the quality or concentration of reactants.
-
Solution:
-
Low Target Molecule Concentration: The labeling reaction is concentration-dependent. Low concentrations of your protein or antibody can lead to poor efficiency. A concentration of at least 2 mg/mL is recommended for optimal results.[6][10]
-
Inappropriate Molar Ratio: An insufficient molar excess of the activated dye will result in a low degree of labeling. A common starting point is a 10- to 20-fold molar excess of the dye to your target molecule.[10] This ratio may need to be optimized for your specific application.
-
Inaccessible Primary Amines: The primary amines (N-terminus and lysine (B10760008) side chains) on your target molecule must be accessible to the activated dye. If they are buried within the protein's tertiary structure, labeling efficiency will be low.[4]
-
Data Summary Table
The following table summarizes key quantitative parameters that influence the success of the labeling reaction.
| Parameter | Recommended Range | Rationale |
| Activation Buffer pH | 5.5 - 6.0 | Optimal for EDC/NHS activation of carboxylic acids. |
| Labeling Buffer pH | 7.2 - 8.5 | Balances amine reactivity with hydrolysis of the activated ester.[6][7] |
| Dye:Target Molar Ratio | 10:1 to 20:1 | A starting point for optimization to ensure sufficient dye for labeling.[10] |
| Target Molecule Conc. | 2 - 10 mg/mL | Higher concentrations favor the labeling reaction over hydrolysis.[6][10] |
| Reaction Temperature | 4°C to Room Temp. | Lower temperatures can reduce the rate of hydrolysis.[7] |
| Reaction Time | 1-4 hours (RT) or Overnight (4°C) | Allows for completion of the reaction.[8][9] |
| Organic Solvent Conc. | < 10% (v/v) | High concentrations of DMSO or DMF can denature proteins.[11] |
Experimental Protocols
Protocol 1: Two-Step Labeling of a Protein
This protocol provides a general guideline. Optimization may be required for specific applications.
-
Prepare the Target Molecule:
-
Ensure your protein is in an amine-free buffer (e.g., MES buffer for the activation step). The concentration should be between 2-10 mg/mL.[12]
-
If your protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange.
-
-
Prepare Reagents:
-
Allow the vial of this compound, EDC, and NHS to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[6]
-
Prepare fresh 100 mM stock solutions of EDC and NHS in amine-free water or buffer.
-
-
Activation of the Dye:
-
In a microcentrifuge tube, combine the dye, EDC, and NHS in MES buffer (pH 5.5-6.0). A molar ratio of 1:10:20 (Dye:EDC:NHS) is a good starting point.
-
Incubate at room temperature for 15-30 minutes.
-
-
Perform the Labeling Reaction:
-
Adjust the pH of the activated dye mixture to 7.2-8.5 by adding a compatible labeling buffer (e.g., PBS).
-
Immediately add the activated dye solution to your protein solution.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction:
-
Add an amine-containing buffer like Tris-HCl to a final concentration of 20-50 mM to quench any unreacted activated dye. Incubate for 30 minutes.
-
-
Purify the Labeled Conjugate:
-
Remove unreacted dye and by-products using size-exclusion chromatography (e.g., a desalting column), dialysis, or spin filtration.[4] This step is crucial for reducing non-specific background signals.
-
Visualizations
Chemical Reaction Pathway
References
- 1. Bis-(N,N'-NHS-PEG4)-Cy5, 2107273-48-1 | BroadPharm [broadpharm.com]
- 2. This compound, 2107273-44-7 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. acebiolab.com [acebiolab.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
how to reduce background fluorescence with Bis-(N,N'-carboxyl-PEG4)-Cy5
Welcome to the technical support center for Bis-(N,N'-carboxyl-PEG4)-Cy5. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to reducing background fluorescence in experiments utilizing this dye.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
A1: this compound is a fluorescent dye belonging to the cyanine (B1664457) family. It features a Cy5 core, which is a far-red fluorescent dye, modified with two polyethylene (B3416737) glycol (PEG) chains, each terminated with a carboxylic acid group.[1][2][3][4] The PEG chains are intended to increase the hydrophilicity of the molecule.[1] The carboxylic acid groups can be used for covalent conjugation to primary amine groups on target molecules like proteins or antibodies using activators such as EDC or DCC.[1]
Key Spectral Properties:
-
Excitation Maximum: ~649 nm
-
Emission Maximum: ~667 nm
Q2: What are the common causes of high background fluorescence when using this compound?
A2: High background fluorescence can stem from several sources, which can be broadly categorized as intrinsic to the sample or extrinsic factors related to the experimental procedure.
-
Autofluorescence: Biological samples themselves can emit light, a phenomenon known as autofluorescence. This is a significant source of background, particularly in tissue sections. Molecules like collagen, elastin, and flavins are common contributors.[5][6]
-
Non-Specific Binding: The this compound conjugate may bind to unintended targets in the sample. Cyanine dyes, including Cy5, are known to bind non-specifically to certain cell types, such as monocytes and macrophages.[5]
-
Suboptimal Staining Protocol:
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites can lead to high background.
-
Excessive Antibody/Dye Concentration: Using too high a concentration of the fluorescent conjugate can increase non-specific binding.[6]
-
Insufficient Washing: Failure to adequately wash away unbound conjugate will result in a high background signal.[6]
-
-
Instrumental Factors:
-
Improper Imaging Settings: High laser power or long exposure times can increase background noise.
-
Light Source Bleed-through: Inadequate filtering might cause the excitation light to leak into the detection channel.
-
Q3: How can I determine the source of the high background fluorescence in my experiment?
A3: A systematic approach using appropriate controls is essential to diagnose the source of high background.
-
Unstained Control: Image an unstained sample under the same conditions as your experimental samples. Any signal detected here is likely due to autofluorescence.
-
Isotype Control (for antibody conjugates): If you are using an antibody conjugated to this compound, an isotype control (an antibody of the same class and subclass but not specific to your target) at the same concentration will help determine the extent of non-specific binding of the antibody portion of the conjugate.
-
Secondary Antibody Only Control (for indirect immunofluorescence): If using a secondary antibody conjugated with the dye, a sample stained only with the secondary antibody will reveal non-specific binding of the secondary antibody.
Troubleshooting Guides
Issue: High Background Signal Across the Entire Sample
This is often due to non-specific binding of the fluorescent conjugate or issues with the staining protocol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Quantitative Data Summary: Blocking Agents for Reducing Non-Specific Binding
| Blocking Agent | Recommended Concentration | Incubation Time (minutes) | Key Considerations |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | 30-60 | A good general-purpose blocker. Ensure the use of high-quality, IgG-free BSA. |
| Normal Serum | 5-10% in PBS | 30-60 | Highly effective at preventing secondary antibody non-specific binding. The serum should be from the same species as the secondary antibody host. |
| Commercial Cyanine Dye Blockers (e.g., CellBlox™, BD Pharmingen™ MonoBlock™) | Varies by manufacturer | Varies by manufacturer | Specifically formulated to reduce non-specific binding of cyanine dyes to monocytes and macrophages.[7][8] |
Experimental Protocols
Protocol: Reducing Non-Specific Binding of this compound Conjugates Using a Commercial Blocking Buffer
This protocol provides a general guideline for immunofluorescence staining of cultured cells and is intended as a starting point. Optimization for your specific cell type and experimental conditions is recommended.
Materials:
-
Cells grown on coverslips
-
This compound conjugated to your primary antibody of interest
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS, if required for intracellular targets)
-
Commercial Cyanine Dye Blocking Buffer (e.g., CellBlox™ Blocking Buffer)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Antifade Mounting Medium
-
Fluorescence Microscope with appropriate filter sets for Cy5
Procedure:
-
Cell Preparation:
-
Wash cells grown on coverslips twice with PBS.
-
-
Fixation:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if targeting intracellular antigens):
-
Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 5 µL of the Commercial Cyanine Dye Blocking Buffer directly to the cell suspension or coverslip.
-
Incubate for 15 minutes at room temperature. Do not wash after this step.
-
-
Primary Antibody Incubation:
-
Dilute the this compound conjugated primary antibody to the desired concentration in an appropriate antibody dilution buffer.
-
Add the diluted antibody to the cells and incubate for 1 hour at room temperature or overnight at 4°C, protected from light.
-
-
Washing:
-
Wash the cells three times with Wash Buffer for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with appropriate excitation and emission filters for Cy5 (Excitation: ~649 nm, Emission: ~667 nm).
-
Experimental Workflow Diagram:
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - CAS:2107273-44-7 - KKL Med Inc. [kklmed.com]
- 4. amsbio.com [amsbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. BD Pharmingen™ MonoBlock™ Leukocyte Staining Buffer [bdbiosciences.com]
- 8. bdbiosciences.com [bdbiosciences.com]
Technical Support Center: Optimizing Bis-(N,N'-carboxyl-PEG4)-Cy5 for Cell Staining
Welcome to the technical support center for Bis-(N,N'-carboxyl-PEG4)-Cy5. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize your cell staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a fluorescent dye used for labeling biomolecules. It features a Cyanine (B1664457) 5 (Cy5) fluorophore, which emits in the far-red spectrum, and two carboxylic acid groups functionalized with a polyethylene (B3416737) glycol (PEG4) linker. The terminal carboxylic acids allow for covalent attachment to primary amine groups on molecules like antibodies or proteins.[1] The PEG4 linker enhances the hydrophilicity of the molecule, which can improve solubility in aqueous solutions and reduce non-specific binding during staining.[1]
Q2: What are the excitation and emission maxima of this compound?
The approximate excitation maximum is 649 nm, and the emission maximum is 667 nm.[1]
Q3: What is the role of the PEG4 linker in this fluorescent dye?
The PEG4 linker serves several important functions:
-
Increases Hydrophilicity: It improves the solubility of the dye-conjugate in aqueous buffers.
-
Reduces Non-specific Binding: The hydrophilic nature of the PEG linker can minimize unwanted interactions with cellular components, leading to a better signal-to-noise ratio.
-
Provides a Spacer: The linker creates distance between the dye and the labeled biomolecule, which can help maintain the functionality of the biomolecule.
Q4: How do I conjugate this compound to my antibody or protein?
The carboxylic acid groups on the dye can be coupled to primary amines (e.g., lysine (B10760008) residues) on an antibody or protein using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance the reaction efficiency. A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: What is a good starting concentration for my this compound conjugated antibody for cell staining?
The optimal concentration should be determined empirically through titration. However, a good starting point for many fluorescently labeled antibodies in immunofluorescence is around 1-10 µg/mL. For some cyanine dyes, concentrations can range from 10 nM to 5 µM.[2] For a Cy5-PEG2 dye, a concentration of 1 µM has been used for cell staining.[3][4] It is recommended to perform a dilution series to find the concentration that provides the best signal-to-noise ratio for your specific application.
Troubleshooting Guides
Here are some common problems encountered during cell staining with this compound and how to resolve them.
Problem 1: High Background Staining
High background can obscure your specific signal. Here are potential causes and solutions:
| Potential Cause | Solution |
| Non-specific binding of the antibody | Increase the duration and concentration of the blocking step. Use a blocking buffer containing normal serum from the same species as the secondary antibody (if applicable).[5] |
| Hydrophobic interactions of the dye | Ensure adequate washing steps after antibody incubation. Including a non-ionic detergent like Tween-20 in the wash buffer can help. |
| Autofluorescence of cells or tissue | Before staining, check for autofluorescence in an unstained sample. If present, consider using an autofluorescence quenching kit or spectral unmixing if your imaging system supports it. |
| Antibody concentration is too high | Perform a titration experiment to determine the optimal antibody concentration that maximizes specific signal while minimizing background.[6] |
| Inadequate washing | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[5] |
Problem 2: Weak or No Signal
A faint or absent signal can be due to various factors in your protocol.
| Potential Cause | Solution |
| Low antibody concentration | Increase the concentration of your conjugated primary antibody. Perform a titration to find the optimal concentration.[6] |
| Inefficient conjugation of the dye | Verify the success of your antibody-dye conjugation. Ensure that the buffers used for conjugation are free of primary amines (e.g., Tris). |
| Photobleaching of the Cy5 dye | Minimize the exposure of your sample to the excitation light. Use an anti-fade mounting medium. Image the Cy5 channel last in multi-color experiments.[7] |
| Suboptimal fixation and permeabilization | The fixation and permeabilization method can affect epitope accessibility. Optimize the duration and type of fixative and permeabilization agent for your target protein.[6] |
| Incorrect filter sets on the microscope | Ensure that the excitation and emission filters on your microscope are appropriate for Cy5 (Excitation: ~649 nm, Emission: ~667 nm). |
| Low abundance of the target protein | If your target protein is expressed at low levels, consider using a signal amplification method. |
Problem 3: Photobleaching
Cy5 dyes can be susceptible to photobleaching, leading to signal loss during imaging.
| Preventative Measure | Description |
| Use Anti-fade Mounting Media | Mount your coverslips with a commercially available anti-fade reagent to protect the fluorophore from photobleaching. |
| Minimize Light Exposure | Reduce the intensity and duration of the excitation light. Use neutral density filters if available.[8] |
| Optimize Image Acquisition Settings | Use the lowest possible laser power and the shortest exposure time that still provides a good signal. |
| Image Promptly | Acquire images as soon as possible after preparing your slides. |
Quantitative Data Summary
The following tables provide a summary of key specifications for this compound and recommended starting parameters for experiments.
Table 1: Specifications of this compound
| Property | Value |
| Excitation Maximum | ~649 nm |
| Emission Maximum | ~667 nm |
| Reactive Group | Carboxylic Acid |
| Linker | PEG4 |
Table 2: Recommended Starting Concentrations for Optimization
| Application | Recommended Starting Concentration |
| Antibody Conjugation (Dye:Antibody Molar Ratio) | 5:1 to 15:1 |
| Immunofluorescence Staining (Conjugated Antibody) | 1 - 10 µg/mL |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody using EDC/NHS Chemistry
This protocol describes the covalent coupling of the carboxyl groups on the dye to primary amines on an antibody.
Materials:
-
This compound
-
Antibody (in an amine-free buffer like PBS, pH 7.4)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting column for purification
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Prepare Dye Solution: Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.
-
Activation of the Dye:
-
In a microcentrifuge tube, mix the dye with EDC and NHS in Activation Buffer. A 2- to 5-fold molar excess of EDC and NHS over the dye is a good starting point.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Conjugation Reaction:
-
Immediately add the activated dye solution to the antibody solution. A molar ratio of 10:1 (dye:antibody) is a common starting point.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Remove excess dye and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~649 nm (for Cy5).
Protocol 2: Immunofluorescence Staining of Adherent Cells
This is a general protocol for staining adherent cells grown on coverslips.
Materials:
-
Cells grown on sterile coverslips
-
PBS (Phosphate Buffered Saline)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum and 0.1% Triton X-100 in PBS)
-
This compound conjugated primary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Anti-fade mounting medium
Procedure:
-
Cell Culture: Seed and grow cells on sterile coverslips in a petri dish until they reach the desired confluency.
-
Fixation:
-
Aspirate the culture medium and wash the cells gently with PBS.
-
Add Fixation Buffer and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Add Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the this compound conjugated primary antibody to the desired concentration in Blocking Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain like DAPI according to the manufacturer's instructions.
-
Wash with PBS.
-
-
Mounting:
-
Carefully mount the coverslip onto a microscope slide with a drop of anti-fade mounting medium.
-
Seal the edges with nail polish and allow to dry.
-
-
Imaging: Image the stained cells using a fluorescence microscope with appropriate filters for Cy5 and any other fluorophores used.
Visualizations
Caption: Workflow for antibody conjugation and subsequent cell staining.
Caption: A logical workflow for troubleshooting common cell staining issues.
References
- 1. Cy5-PEG4-acid | BroadPharm [broadpharm.com]
- 2. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICC/IF Troubleshooting | Antibodies.com [antibodies.com]
- 6. Immunocytochemistry Troubleshooting: ICC Help & Common Problems | Bio-Techne [bio-techne.com]
- 7. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Bis-(N,N'-carboxyl-PEG4)-Cy5 photobleaching and how to prevent it
Welcome to the technical support center for Bis-(N,N'-carboxyl-PEG4)-Cy5. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching and enhance the quality of your fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
A1: this compound is a fluorescent dye that belongs to the cyanine (B1664457) family, specifically Cy5.[1] It features two carboxylic acid groups, each attached via a polyethylene (B3416737) glycol (PEG4) linker.[1][2] The carboxylic acid groups allow for conjugation to primary amines on target molecules like proteins or antibodies, while the hydrophilic PEG4 spacer enhances solubility in aqueous solutions.[1][] The core Cy5 fluorophore has an excitation maximum at approximately 649 nm and an emission maximum at around 667 nm.[1][4]
Q2: What is photobleaching and why does it occur with Cy5 dyes?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[5][6] For Cy5, this process is often mediated by reactive oxygen species (ROS) that chemically alter the dye's structure, rendering it non-fluorescent.[5][7] The fluorophore's electrons can also become trapped in a long-lived, non-fluorescent triplet state, increasing the likelihood of a damaging chemical reaction.[5][8]
Q3: How does the chemical environment impact the photostability of Cy5?
A3: The chemical environment is crucial for Cy5 photostability. The pH of the buffer should be maintained within the optimal range for Cy5, which is generally stable between pH 3 and 10.[5] The presence of certain molecules can either enhance or decrease photostability. For instance, direct conjugation of compounds like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox to Cy5 has been shown to dramatically increase its photostability.[5][8]
Q4: What are antifade reagents and how do they prevent photobleaching?
A4: Antifade reagents are chemical cocktails added to mounting media or imaging buffers to reduce photobleaching.[5][9] They typically work by scavenging for reactive oxygen species, thereby protecting the fluorophore from oxidative damage.[5][10] Some common components include n-propyl gallate, p-phenylenediamine (B122844) (PPD), and Trolox (a vitamin E analog).[5][9]
Q5: Can I prevent photobleaching in live-cell imaging?
A5: Yes, several strategies can minimize photobleaching in live cells. These include using the lowest possible excitation light intensity and exposure time, employing oxygen scavenging systems in the imaging media, and selecting more photostable dyes when possible.[5][11] Commercial reagents like ProLong™ Live Antifade Reagent are specifically designed for this purpose.[5][12]
Q6: What is the "photoblueing" effect sometimes seen with Cy5?
A6: Under certain conditions, intense laser illumination can cause Cy5 to be photoconverted into a form that absorbs and emits light at shorter wavelengths (i.e., shifted towards the blue end of the spectrum).[5][13] This "photoblueing" can lead to signal bleed-through into other detection channels (e.g., Cy3 or GFP channels).[5][14] To mitigate this, it is recommended to use the lowest possible laser power and sequential imaging, with the Cy5 channel imaged last.[5]
Troubleshooting Guide
This guide addresses common issues related to the photobleaching of this compound during fluorescence microscopy.
Problem: Rapid loss of fluorescence signal during image acquisition.
| Possible Cause | Suggested Solution |
| High excitation light intensity | Reduce laser power to the minimum required for an adequate signal-to-noise ratio. Use neutral density (ND) filters to attenuate the excitation light.[6][7] |
| Prolonged exposure time | Minimize the duration of light exposure. Acquire images efficiently and avoid unnecessary focusing on a single area.[5][7] |
| Presence of molecular oxygen | For fixed samples, use a commercial antifade mounting medium containing oxygen scavengers. For live-cell imaging, employ an oxygen scavenging system in the imaging buffer.[5][7] |
| Suboptimal imaging buffer | Ensure the pH of your buffer is optimal for Cy5 (generally stable between pH 3 and 10). Avoid buffers containing components known to quench fluorescence.[5] |
Problem: High background fluorescence.
| Possible Cause | Suggested Solution |
| Non-specific binding | Use an appropriate blocking buffer (e.g., BSA or serum) to prevent non-specific binding of the Cy5-conjugate.[5] |
| Inadequate washing | Increase the number and duration of wash steps to remove unbound dye molecules.[5] |
| Autofluorescence | Image an unlabeled control sample to assess the level of intrinsic sample fluorescence. If significant, consider using spectral unmixing if your imaging system supports it.[5] |
| Contaminated reagents or buffers | Use high-purity reagents and freshly prepared buffers to avoid fluorescent contaminants.[5] |
Problem: Inconsistent fluorescence intensity between samples.
| Possible Cause | Suggested Solution |
| Variations in imaging conditions | Ensure that all imaging parameters (laser power, exposure time, gain) are kept constant across all samples being compared.[7] |
| Different levels of photobleaching | Create a photobleaching curve to normalize for fluorescence loss if quantitative comparisons are being made.[6] |
Quantitative Data on Photostability
The effectiveness of various strategies to prevent Cy5 photobleaching can be quantified by measuring the fluorescence decay over time. The following tables summarize data from studies investigating different photostabilizing agents.
Table 1: Effect of Antifade Agents on Cy5 Photobleaching Lifetime.
| Antifade Agent | Fold Increase in Photobleaching Lifetime (Approx.) | Reference |
| Cyclooctatetraene (COT) | 5-12x | [15] |
| 4-Nitrobenzyl alcohol (NBA) | 5-12x | [15] |
| Trolox | 5-12x | [15] |
| Vectashield | 10x (for fluorescein) | [16] |
| ProLong Gold | Reported to be effective for Alexa Fluor dyes | [10] |
Note: Data are approximate values derived from fluorescence decay curves and may vary depending on experimental conditions.
Table 2: Photostability of Cy5 Conjugates.
| Conjugate | Relative Photostability | Key Findings | Reference |
| Cy5-COT | High | Covalently linked COT significantly reduces the Cy5 triplet lifetime, enhancing photostability. | [8] |
| Cy5-NBA | High | Mechanism of photostabilization is different from COT and does not directly target the triplet state. | [8] |
| Cy5-Trolox | High | Similar to NBA, the mechanism is not direct triplet state quenching. | [8] |
Note: The PEG4 linkers in this compound may influence the dye's photostability, but the general principles of using these antifade agents are expected to apply.
Experimental Protocols
Protocol 1: Mounting Fixed Cells with Antifade Medium
-
Final Washes: After the final step of your staining protocol, wash the sample three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light. Perform a final wash with PBS to remove any residual detergent.[5]
-
Mounting: Carefully remove excess PBS from the slide or coverslip. Apply a drop of a commercial antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®) to the sample.
-
Coverslip Application: Gently lower a coverslip onto the mounting medium, avoiding the introduction of air bubbles.
-
Sealing (Optional): For long-term storage, seal the edges of the coverslip with nail polish.
-
Storage and Imaging: Store the slides at 4°C in the dark until you are ready to image them. During microscopy, use the lowest laser power and shortest exposure time necessary to obtain a clear signal.[5]
Protocol 2: Preparation of an Oxygen Scavenging System (GLOX) for Live-Cell Imaging
This protocol is for preparing a GLOX (glucose oxidase and catalase) buffer, a common oxygen scavenging system.
Materials:
-
Imaging Buffer Base (e.g., PBS or HBSS, pH 7.4)
-
D-Glucose (50% w/v stock solution)
-
Glucose Oxidase (10 mg/mL stock in PBS)
-
Catalase (10 mg/mL stock in PBS)
-
(Optional) Trolox (100 mM stock in DMSO)
Procedure:
-
Prepare 100x GLOX Enzyme Stock: Mix equal volumes of glucose oxidase and catalase stock solutions. This stock should be prepared fresh.
-
Prepare Final Imaging Buffer (1 mL):
-
Final Use: This buffer must be prepared fresh on the day of the experiment, as the oxygen scavenging activity is limited to a few hours. Apply the buffer to your sample immediately before imaging and seal the chamber or dish to limit re-oxygenation from the air.[11]
Visualizations
Caption: Simplified mechanism of Cy5 photobleaching.
Caption: A decision tree for troubleshooting a weak or fading Cy5 signal.
References
- 1. This compound, 2107273-44-7 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. azolifesciences.com [azolifesciences.com]
- 15. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
solving solubility issues with Bis-(N,N'-carboxyl-PEG4)-Cy5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling solubility issues with Bis-(N,N'-carboxyl-PEG4)-Cy5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent linker molecule. It comprises a Cy5 dye, a near-infrared fluorescent probe, attached to two polyethylene (B3416737) glycol (PEG) chains, each terminating in a carboxylic acid group.[1] The PEG chains are hydrophilic and serve to increase the aqueous solubility of the otherwise hydrophobic Cy5 dye.[1][2] This molecule is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it acts as a fluorescent, flexible linker to connect a target protein ligand and an E3 ligase ligand.[3][4]
Q2: In which solvents is this compound soluble?
According to manufacturer data, this compound is soluble in water, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[1][5] The hydrophilic PEG4 spacer is specifically designed to enhance its solubility in aqueous media.[1]
Q3: Why is my this compound not dissolving properly in aqueous buffer?
Even with the PEG4 linkers, cyanine (B1664457) dyes like Cy5 can be prone to aggregation in aqueous solutions, especially at high concentrations.[6][7] Factors that can influence solubility include:
-
Concentration: Exceeding the solubility limit will result in precipitation.
-
pH: The pH of the buffer can affect the charge of the carboxylic acid groups and influence solubility.
-
Ionic Strength: High salt concentrations can sometimes promote the aggregation of cyanine dyes.
-
Temperature: Solubility can be temperature-dependent.
Q4: How should I prepare a stock solution of this compound?
It is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO or DMF.[8] This stock solution can then be added in small volumes to your aqueous reaction buffer to achieve the desired final concentration. This method helps to avoid direct dissolution issues in aqueous media.[8]
Q5: How can I prevent aggregation of my final conjugate?
Aggregation of the final bioconjugate can be a concern, particularly when labeling proteins. To mitigate this:
-
Optimize the Dye-to-Protein Ratio: Over-labeling can increase the hydrophobicity of the protein, leading to aggregation.[6]
-
Control Reaction Conditions: Perform the conjugation reaction at an optimal pH and temperature for your protein's stability.[7]
-
Use Stabilizing Excipients: Additives such as sugars (sucrose, trehalose), amino acids (arginine, glycine), or non-ionic surfactants (Polysorbate 20) can help to suppress protein aggregation.[7][9]
-
Purification: Promptly purify the conjugate after the reaction to remove unreacted dye and byproducts.[10]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
| Problem | Possible Cause | Recommended Solution |
| Visible particles or precipitate after adding to aqueous buffer. | The concentration exceeds the aqueous solubility limit. | Prepare a higher concentration stock solution in DMSO or DMF and add a smaller volume to your aqueous buffer. |
| The buffer conditions are suboptimal. | Test a range of pH values (e.g., 6.0-8.5). Ensure the buffer does not contain components that may react with or decrease the solubility of the dye. | |
| The dye has aggregated before complete dissolution. | Briefly sonicate the solution to aid in breaking up aggregates. Gentle warming may also be effective, but monitor for any degradation. | |
| Difficulty dissolving the lyophilized powder. | The powder has absorbed moisture. | Equilibrate the vial to room temperature before opening to minimize moisture condensation.[8] |
| Inadequate solvent volume or mixing. | Ensure you are using a sufficient volume of solvent and vortex or mix thoroughly. | |
| Precipitation during the conjugation reaction. | High concentration of the organic co-solvent from the stock solution. | Keep the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture low, typically below 10%.[11] |
| The pH of the reaction is close to the isoelectric point (pI) of your protein. | Ensure the reaction buffer pH is not close to the pI of your protein to maintain its solubility.[6] | |
| High concentrations of reactants. | Try reducing the concentration of the dye-linker and/or the target molecule. |
Data Presentation
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄₇H₆₇ClN₂O₁₂ | [1] |
| Molecular Weight | 887.5 g/mol | [1] |
| Excitation Maximum (λex) | 649 nm | [1] |
| Emission Maximum (λem) | 667 nm | [1] |
| Qualitative Solubility | ||
| Water | Soluble | [1][5] |
| DMSO | Soluble | [1][5] |
| DMF | Soluble | [1][5] |
| DCM | Soluble | [1][5] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening.[8]
-
Dissolve: Add a precise volume of anhydrous DMSO or DMF to the vial to create a stock solution of a desired concentration (e.g., 10 mg/mL).
-
Mix: Vortex the solution until the dye is completely dissolved.
-
Store: Store the stock solution at -20°C, protected from light and moisture.[1] For long-term storage, consider aliquoting into single-use vials to avoid repeated freeze-thaw cycles.
Protocol 2: EDC/NHS-Mediated Conjugation to a Primary Amine
This protocol describes a two-step method for conjugating the carboxylic acid groups of this compound to a primary amine on a target molecule (e.g., a protein).
Materials:
-
This compound stock solution (in DMSO or DMF)
-
Target molecule with a primary amine in an amine-free buffer (e.g., PBS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[12]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[10]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reagents: Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.[13]
-
Activate the Dye-Linker:
-
In a microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer.
-
Add a molar excess of EDC and Sulfo-NHS to the dye-linker solution. A common starting point is a 2-5 fold molar excess of each over the dye-linker.[13]
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.[10]
-
-
Conjugation:
-
Add the activated dye-linker solution to your target molecule solution. The pH of the reaction should be between 7.2 and 8.5 for efficient coupling to primary amines.[14] You may need to adjust the pH by adding a coupling buffer like PBS.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[11]
-
-
Quench: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.[10] Incubate for 30 minutes at room temperature.[10]
-
Purify: Remove unreacted dye and byproducts by purifying the conjugate using a suitable method, such as size-exclusion chromatography.[10]
Mandatory Visualizations
Caption: Mechanism of action for a fluorescent PROTAC utilizing this compound.
Caption: Logical workflow for troubleshooting solubility issues with this compound.
References
- 1. This compound, 2107273-44-7 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Non-Specific Binding of Bis-(N,N'-carboxyl-PEG4)-Cy5 Conjugates
Welcome to the technical support center for Bis-(N,N'-carboxyl-PEG4)-Cy5 conjugates. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to non-specific binding in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker containing a Cy5 fluorescent dye.[1][2] It possesses two terminal carboxylic acid groups and is commonly used in bioconjugation to link molecules together.[2] The PEG spacer enhances water solubility and flexibility of the resulting conjugate.[2][3] This linker is frequently utilized in the development of targeted therapies and probes for fluorescence-based assays.[1]
Q2: What are the common causes of non-specific binding with Cy5 conjugates?
Non-specific binding of Cy5 conjugates can arise from several factors:
-
Hydrophobic Interactions: Both antibodies and the Cy5 dye can adhere to surfaces and cellular components through hydrophobic interactions.[4][5]
-
Ionic and Electrostatic Interactions: Charged molecules on the conjugate can interact with oppositely charged molecules in the sample, leading to unwanted binding.[4][5]
-
Fc Receptor Binding: Immune cells, such as macrophages and B cells, have Fc receptors that can non-specifically bind antibodies, including those conjugated to Cy5.[4][5][6]
-
Dye-Specific Binding: Cyanine (B1664457) dyes like Cy5 have an inherent tendency to bind non-specifically to certain cell types, particularly monocytes and macrophages.[5][7][8][9]
Q3: How does the PEG4 linker in this compound affect non-specific binding?
The polyethylene glycol (PEG) linker is known to reduce non-specific binding.[10][11] PEGylation, the process of attaching PEG chains, creates a hydrophilic shell around the conjugate. This shell can help to minimize hydrophobic interactions and sterically hinder non-specific binding to surfaces and biological molecules, leading to an improved signal-to-noise ratio.[10]
Q4: What is the role of a blocking step in reducing non-specific binding?
A blocking step is critical for preventing non-specific binding.[4][12] It involves incubating the sample with a solution of proteins that coat non-specific binding sites.[4] These blocking proteins physically obstruct the locations where the fluorescent conjugate might otherwise non-specifically attach.[4]
Troubleshooting Guides
High Background Fluorescence
Problem: The fluorescence signal is diffuse and not localized to the target of interest, resulting in a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution | Expected Outcome | Citation |
| Antibody/Conjugate Concentration Too High | Perform a titration to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of serial dilutions. | Reduced background signal while maintaining a strong specific signal. | [12][13][14] |
| Inadequate Blocking | Optimize the blocking step. Increase the incubation time (e.g., from 30 minutes to 1 hour) or try a different blocking agent. | A significant decrease in overall background fluorescence. | [4][12][13] |
| Insufficient Washing | Increase the number and duration of wash steps after incubation with the conjugate. Use a buffer containing a mild detergent like Tween 20. | Lower background signal across the entire sample. | [5][12][15] |
| Sample Autofluorescence | Examine an unstained sample under the microscope to determine the level of autofluorescence. If significant, consider using a commercial autofluorescence quenching reagent. | Reduced background fluorescence in unstained areas of the sample. | [5][12] |
| Dye-Mediated Non-Specific Binding | For cell-based assays with monocytes/macrophages, use a specialized commercial blocking buffer designed to prevent cyanine dye binding. | Reduced non-specific binding to specific cell populations. | [7][9][16] |
Choice of Blocking Agent
The selection of an appropriate blocking agent is crucial for minimizing non-specific binding.
| Blocking Agent | Working Concentration | Incubation Time | Advantages | Considerations | Citation |
| Bovine Serum Albumin (BSA) | 1-5% in PBS-T | 30-60 minutes | Good general-purpose blocker, effective against hydrophobic-based non-specific binding. | Ensure use of high-quality, IgG-free BSA. | [4] |
| Normal Serum | 5-10% in PBS-T | 30-60 minutes | Highly effective at preventing secondary antibody non-specific binding. | Serum should be from the same species as the secondary antibody host. | [4] |
| Non-fat Dry Milk | 1-5% in PBS-T | 30-60 minutes | Cost-effective. | Not suitable for detecting phosphorylated proteins. | [4] |
| Commercial Buffers (e.g., Cyanine TruStain™) | Varies by manufacturer | Varies by manufacturer | Optimized for specific applications, such as reducing cyanine dye binding. | Can be more expensive. | [4][7][16] |
Experimental Protocols
Protocol for Antibody Titration to Optimize Signal-to-Noise Ratio
Objective: To determine the optimal concentration of the this compound conjugate that provides the highest signal-to-noise ratio.
Methodology:
-
Prepare your biological sample (e.g., cells on coverslips, tissue sections) according to your standard protocol, including fixation and permeabilization if necessary.
-
Perform the blocking step using your chosen blocking buffer for the recommended time.
-
Prepare a series of dilutions of your this compound conjugate in blocking buffer. It is recommended to start with the concentration suggested by the manufacturer and prepare two-fold serial dilutions above and below this concentration.
-
Incubate the samples with the different conjugate dilutions for the standard time and temperature of your protocol.
-
Include a negative control sample that is incubated with blocking buffer only (no conjugate) to assess background fluorescence.
-
Wash all samples extensively with a wash buffer (e.g., PBS with 0.1% Tween 20) to remove unbound conjugate.
-
Mount the samples and image them using a fluorescence microscope. Crucially, use the exact same imaging settings (e.g., laser power, exposure time, gain) for all samples.
-
Quantify the mean fluorescence intensity of the specific signal (your target structure) and a background region for each dilution.
-
Calculate the signal-to-noise ratio (Signal Intensity / Background Intensity) for each concentration.
-
The optimal concentration is the one that yields the highest signal-to-noise ratio.
General Immunofluorescence Staining Protocol
Objective: To provide a general workflow for immunofluorescence staining to minimize non-specific binding.
Methodology:
-
Sample Preparation: Prepare cells or tissue sections on slides or coverslips.
-
Fixation: Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Washing: Wash the samples three times with PBS for 5 minutes each.[8]
-
Permeabilization (if required for intracellular targets): Incubate with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes.
-
Washing: Repeat the washing step as in step 3.
-
Blocking: Incubate the samples in a suitable blocking buffer for at least 1 hour at room temperature.[8]
-
Primary Antibody Incubation (if applicable): Dilute the primary antibody in the blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each.[8]
-
This compound Conjugate Incubation: Dilute the conjugate to its optimal concentration in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 8.
-
Mounting: Mount the coverslip on a microscope slide using an anti-fade mounting medium.
-
Imaging: Image the samples using a fluorescence microscope with the appropriate filter set for Cy5 (Excitation max: ~649 nm, Emission max: ~667 nm).[2][8]
Visual Guides
Caption: Troubleshooting workflow for high background signals.
Caption: Decision guide for selecting a blocking agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2107273-44-7 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 10. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. biotium.com [biotium.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. BD Pharmingen™ MonoBlock™ Leukocyte Staining Buffer [bdbiosciences.com]
improving signal-to-noise ratio in Bis-(N,N'-carboxyl-PEG4)-Cy5 imaging
Welcome to the technical support center for Bis-(N,N'-carboxyl-PEG4)-Cy5 imaging. This guide is designed for researchers, scientists, and drug development professionals to help you troubleshoot and optimize your experiments to achieve a high signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a fluorescent dye-linker conjugate. It consists of a Cy5 cyanine (B1664457) dye attached to a polyethylene (B3416737) glycol (PEG) spacer. The terminal carboxylic acid groups allow for covalent conjugation to primary amine groups on target molecules like antibodies or proteins, forming a stable amide bond.[1][2] The PEG spacer is hydrophilic and increases the solubility of the conjugate in aqueous solutions.[1]
| Property | Value | Reference |
| Excitation Maximum | ~649 nm | [1][3] |
| Emission Maximum | ~667 nm | [1][3] |
| Solubility | Water, DMSO, DMF | [1] |
| Storage | -20°C | [1][3] |
Q2: What are the primary causes of a low signal-to-noise ratio in my Cy5 imaging experiments?
A low signal-to-noise ratio can stem from two main issues: high background fluorescence and a weak or absent specific signal.
-
High Background Fluorescence: This can be caused by several factors:
-
Autofluorescence: Endogenous fluorescence from cellular components (e.g., mitochondria, lysosomes) or extracellular matrix (e.g., collagen).[4] Aldehyde-based fixatives can also induce autofluorescence.[4]
-
Non-Specific Binding: The Cy5 conjugate may bind to unintended targets. Cyanine dyes are known to bind non-specifically to monocytes and macrophages.[5][6][7]
-
Inadequate Washing: Insufficient washing can leave unbound dye in the sample, contributing to a diffuse background.[4][8]
-
Contaminated Reagents: Buffers or other reagents may contain fluorescent impurities.[9]
-
-
Weak or No Signal: This may result from:
-
Photobleaching: Cy5 is susceptible to irreversible photodegradation upon exposure to excitation light.[9][10]
-
Ozone Degradation: Cy5 is sensitive to environmental ozone, which can rapidly degrade the dye.[10]
-
Suboptimal Staining Protocol: Incorrect antibody concentrations, insufficient incubation times, or improper sample fixation and permeabilization can all lead to a weak signal.[8][10]
-
Troubleshooting Guides
Issue 1: High Background Fluorescence
If you are experiencing high background fluorescence, a systematic approach is needed to identify and address the source.
Troubleshooting Workflow for High Background
References
- 1. This compound, 2107273-44-7 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Bis-(N,N'-carboxyl-PEG4)-Cy5 Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Bis-(N,N'-carboxyl-PEG4)-Cy5 in conjugation reactions. The following information focuses on the critical role of pH in the two-step EDC/NHS crosslinking chemistry required to couple this molecule to primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the correct chemical strategy to conjugate this compound to a molecule containing a primary amine (e.g., a protein)?
A1: this compound possesses terminal carboxylic acid groups. To conjugate it to a primary amine, a two-step process involving carbodiimide (B86325) chemistry is required. First, the carboxyl groups are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a more stable amine-reactive NHS ester. This activated molecule is then reacted with the amine-containing molecule to form a stable amide bond.[1][2]
Q2: Why is a two-step, pH-dependent protocol recommended for this conjugation?
A2: A two-step protocol is recommended because the optimal pH conditions for the two key reactions are different.[3] The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment (pH 4.5-6.0).[3][4] In contrast, the subsequent reaction of the newly formed NHS ester with a primary amine is favored at a neutral to slightly basic pH (7.2-8.5).[3][5] Performing these steps at their respective optimal pH maximizes the overall conjugation efficiency.
Q3: What are the optimal pH ranges for the activation and coupling steps?
A3: For optimal results, each step should be performed within a specific pH range. The initial activation of the carboxyl groups is most efficient at a pH of 4.5 to 6.0.[3] The subsequent coupling of the NHS-activated Cy5 reagent to the primary amine should be carried out at a pH of 7.2 to 8.5.[3][5]
Q4: Which buffers should I use for the activation and coupling steps?
A4: It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.[6]
-
Activation Step (pH 4.5-6.0): 2-(N-morpholino)ethanesulfonic acid (MES) buffer is a common and effective choice.[4][6]
-
Coupling Step (pH 7.2-8.5): Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers are suitable for this step.[5][6]
Q5: How does pH affect the stability of the activated NHS ester intermediate?
A5: The stability of the NHS ester intermediate is highly pH-dependent and it is susceptible to hydrolysis, which regenerates the carboxyl group and renders it inactive for conjugation.[7][8] The rate of this hydrolysis increases significantly as the pH becomes more alkaline. For instance, the half-life of a typical NHS ester is 4-5 hours at pH 7, but this drops to just 10 minutes at pH 8.6.[3][8] This underscores the importance of proceeding to the coupling step promptly after the activation step.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH for Activation: The pH of the activation buffer was outside the optimal 4.5-6.0 range, leading to inefficient formation of the NHS ester.[4] | Prepare the activation buffer (e.g., MES) fresh and carefully verify that the pH is within the 4.5-6.0 range before adding EDC and NHS.[4] |
| Suboptimal pH for Coupling: The pH of the coupling buffer was too low, resulting in protonated, non-reactive primary amines, or too high, causing rapid hydrolysis of the NHS ester.[5][8] | Ensure the coupling buffer (e.g., PBS) is at a pH between 7.2 and 8.5.[5] A pH of 8.3-8.5 is often cited as optimal for the amine reaction.[9] | |
| Hydrolysis of NHS Ester Intermediate: There was a significant delay between the activation and coupling steps, allowing the NHS ester to hydrolyze.[3][8] | Minimize the time between the activation and coupling steps. If a delay is unavoidable, consider purifying the activated intermediate to remove EDC and byproducts before the coupling reaction.[4] | |
| Presence of Competing Amines or Carboxylates in Buffers: Use of buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) interfered with the reaction.[6] | Use the recommended amine-free and carboxylate-free buffers for each step (e.g., MES for activation, PBS for coupling).[6] | |
| Inconsistent Results Between Experiments | Poor pH Control: Inadequate buffering capacity or the addition of acidic/basic reagents caused significant pH shifts during the reaction.[4] | Use a high-quality buffer within its effective buffering range. Always verify the final pH of the reaction mixture after all components have been added.[4] |
| Precipitation or Aggregation of Protein | Reaction pH is Close to the Protein's Isoelectric Point (pI): When the pH is near the pI of the protein, its net charge is close to zero, which can lead to aggregation.[4] | Ensure the pH of your reaction buffer is at least 1-2 units away from the pI of your protein.[4] |
| High Reagent Concentration: A high concentration of EDC or the small molecule conjugate can sometimes cause protein precipitation.[6] | Consider performing the reaction in a more dilute solution or reducing the molar excess of the coupling reagents.[6] |
Quantitative Data Summary
The efficiency of the two-step EDC/NHS conjugation is critically dependent on maintaining the optimal pH for each stage of the reaction.
| Reaction Step | Parameter | Optimal pH Range | Rationale | References |
| Step 1: Activation | Carboxyl Group Activation with EDC/NHS | 4.5 - 6.0 | Maximizes the efficient formation of the amine-reactive NHS ester intermediate. | [3][4] |
| Step 2: Coupling | NHS Ester Reaction with Primary Amine | 7.2 - 8.5 | Balances the deprotonation of the primary amine (making it nucleophilic) with the hydrolytic stability of the NHS ester. | [3][5] |
Experimental Protocols
Detailed Methodology for Two-Step Conjugation of this compound to a Protein
This protocol provides a general guideline. Optimization may be required for specific applications.
Materials:
-
This compound
-
Amine-containing protein
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0[4]
-
Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-8.0[4]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[4]
-
Desalting columns
Procedure:
-
Prepare the Protein: Dissolve the amine-containing protein in the Coupling Buffer at a concentration of 1-10 mg/mL.[9] If the protein is in an incompatible buffer, perform a buffer exchange into the Coupling Buffer.
-
Prepare this compound: Dissolve the this compound in the Activation Buffer.
-
Activation of Carboxyl Groups:
-
Buffer Exchange (Optional but Recommended):
-
Immediately remove excess EDC, Sulfo-NHS, and byproducts using a desalting column equilibrated with the Coupling Buffer.[4]
-
Collect the fractions containing the activated this compound-NHS ester.
-
-
Coupling Reaction:
-
Immediately add the activated this compound-NHS ester solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[5]
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM.[5]
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted labeling reagent and byproducts by gel filtration (e.g., a desalting column) or dialysis.[5]
-
Visualizations
Caption: Two-step pH-dependent EDC/NHS conjugation pathway.
Caption: Experimental workflow for two-step conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
Technical Support Center: Bis-(N,N'-carboxyl-PEG4)-Cy5
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Bis-(N,N'-carboxyl-PEG4)-Cy5. Adherence to these guidelines is critical for ensuring experimental reproducibility and obtaining optimal performance.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. When in solution, it is advisable to prepare fresh solutions for each experiment. For short-term storage of a stock solution, store at 4°C for no more than a few days, protected from light. For longer-term solution storage, aliquot into single-use volumes and store at -80°C to minimize freeze-thaw cycles.
Q2: How does pH affect the stability and fluorescence of this compound?
A2: The fluorescence of the Cy5 dye itself is largely independent of pH in the range of 4-10. However, the stability of the overall molecule, particularly the PEG-carboxyl linkage, can be affected by pH. Alkaline conditions (pH > 8.5) should be avoided for long-term storage of solutions as they can accelerate the hydrolysis of the PEG linker. For experimental use, maintaining a pH between 7.0 and 8.0 is recommended for optimal stability and performance.
Q3: What factors can lead to the degradation of this compound?
A3: Several factors can compromise the stability of the dye:
-
Light Exposure: Cyanine (B1664457) dyes like Cy5 are susceptible to photobleaching, which is an irreversible photodegradation of the fluorophore, leading to a loss of fluorescence.
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
Moisture: In solid form, moisture can lead to hydrolysis. It is crucial to warm the vial to room temperature before opening to prevent condensation.
-
Ozone: Cy5 is highly sensitive to environmental ozone, which can rapidly degrade the dye.
-
Reactive Oxygen Species (ROS): The Cy5 dye can be oxidized by ROS, leading to a loss of fluorescence.
-
Extreme pH: As mentioned, high pH can promote hydrolysis of the PEG linker.
Q4: My fluorescence signal is weak or absent. What are the potential causes?
A4: A weak or absent signal can be due to several factors related to the stability and handling of the dye:
-
Degradation of the dye: Improper storage or handling may have led to the degradation of the Cy5 fluorophore.
-
Photobleaching: Excessive exposure to light during sample preparation or imaging.
-
Suboptimal pH: While Cy5 fluorescence is stable across a wide pH range, the efficiency of conjugation reactions involving the carboxyl groups is pH-dependent.
-
Inefficient Conjugation: If the dye is used for labeling, low conjugation efficiency will result in a weak signal.
-
Incorrect Filter Sets: Ensure the excitation and emission filters on your imaging system are appropriate for Cy5 (Excitation max ~649 nm, Emission max ~667 nm).
Troubleshooting Guide: Weak Fluorescence Signal
This guide provides a step-by-step approach to diagnosing and resolving issues with a weak fluorescence signal when using this compound.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for a weak Cy5 signal.
Stability Data
The following tables provide an overview of the expected stability of this compound under various storage conditions. This data is based on the general stability of cyanine dyes and PEGylated compounds and should be used as a guideline. For critical applications, it is recommended to perform in-house stability studies.
Table 1: Long-Term Storage Stability of Solid this compound
| Storage Temperature | Atmosphere | Light Exposure | Expected Stability (Purity >90%) |
| -20°C | Desiccated, Inert Gas | Dark | > 24 months |
| 4°C | Desiccated | Dark | 6 - 12 months |
| Room Temperature | Desiccated | Dark | < 3 months |
| Room Temperature | Ambient | Light | < 1 week |
Table 2: Stability of this compound in Aqueous Solution (pH 7.4)
| Storage Temperature | Light Exposure | Expected Half-Life |
| -80°C (aliquoted) | Dark | > 12 months |
| -20°C (aliquoted) | Dark | 6 - 12 months |
| 4°C | Dark | 1 - 2 weeks |
| Room Temperature | Dark | < 24 hours |
| Room Temperature | Light | < 1 hour |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound in Solution
This protocol outlines a method to assess the stability of the dye in solution under stressed conditions.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Temperature-controlled incubators or water baths (e.g., 4°C, 25°C, 37°C, 50°C)
-
Amber microcentrifuge tubes
-
Spectrofluorometer or HPLC with a fluorescence detector
2. Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in PBS (pH 7.4).
-
Aliquoting: Aliquot the working solution into amber microcentrifuge tubes for each time point and temperature condition to be tested.
-
Incubation: Place the aliquots in the respective temperature-controlled environments, protected from light.
-
Time Points: At designated time points (e.g., 0, 1, 3, 7, 14, and 28 days), remove one aliquot from each temperature condition.
-
Analysis:
-
Spectrofluorometer: Measure the fluorescence intensity of each sample (Excitation: ~649 nm, Emission: ~667 nm).
-
HPLC: Analyze the purity of the sample by HPLC with a fluorescence detector to quantify the percentage of intact dye.
-
-
Data Analysis: Plot the percentage of remaining fluorescence or purity against time for each temperature to determine the degradation kinetics.
Degradation Pathway
The primary degradation pathway for the Cy5 fluorophore upon exposure to light and oxygen is photo-oxidation. This process can lead to the cleavage of the polymethine chain, resulting in a loss of fluorescence or a shift to a shorter wavelength emission (e.g., conversion to a Cy3-like species).
Caption: Simplified pathway of Cy5 photodegradation.
Technical Support Center: In Vivo Studies with Bis-(N,N'-carboxyl-PEG4)-Cy5
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Bis-(N,N'-carboxyl-PEG4)-Cy5 for in vivo imaging studies. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to facilitate successful and reproducible experiments.
I. Probe Specifications
A clear understanding of the physicochemical properties of this compound is crucial for experimental design. The following table summarizes its key characteristics.
| Property | Value | Reference |
| Molecular Weight | 887.5 g/mol | [1] |
| Excitation Maximum (λex) | 649 nm | [1] |
| Emission Maximum (λem) | 667 nm | [1] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield | ~0.20 | [2] |
| Solubility | Water, DMSO, DMF, DCM | [1] |
| Storage Condition | -20°C | [1] |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in vivo.
Q1: What are the main advantages of using a PEGylated Cy5 dye for in vivo imaging?
A1: The polyethylene (B3416737) glycol (PEG) linkers in this compound offer several advantages for in vivo studies. PEGylation enhances the probe's solubility in aqueous solutions, improves biocompatibility, and can increase its circulation half-life by reducing renal clearance and uptake by the reticuloendothelial system.[3][] This prolonged circulation can be beneficial for imaging studies that require the probe to accumulate at a target site over time. The Cy5 core provides strong fluorescence emission in the near-infrared (NIR) window (650-900 nm), a spectral region where tissue autofluorescence is minimal and light penetration is maximized, making it ideal for deep-tissue imaging in small animals.[3][5]
Q2: How do the carboxyl functional groups on this molecule influence its use?
A2: The terminal carboxylic acid groups are key for conjugation. They can react with primary amine groups on targeting moieties (e.g., antibodies, peptides, small molecules) in the presence of activators like EDC or HATU to form stable amide bonds.[1] This allows for the creation of targeted fluorescent probes for specific in vivo applications.
Q3: What is the primary application of this compound?
A3: This molecule is often used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7][8][9] PROTACs are molecules designed to selectively degrade target proteins within cells by utilizing the intracellular ubiquitin-proteasome system.[6] The fluorescent Cy5 tag allows for the visualization and tracking of the PROTAC's distribution and target engagement in vivo.
Q4: What factors can affect the pharmacokinetics of this probe?
A4: The pharmacokinetics of PEGylated probes are influenced by several factors, including the molecular weight and structure (linear vs. branched) of the PEG chains.[][10] Patient-related factors such as age and body composition can also impact the clearance of PEGylated liposomal agents.[11] The overall size and charge of the final conjugated molecule will play a significant role in its biodistribution and elimination profile.[12]
III. Troubleshooting Guide
This guide provides solutions to common problems encountered during in vivo fluorescence imaging experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescent Signal | - Incorrect filter set: Excitation and emission filters do not match the spectral properties of Cy5. - Low probe concentration at the target site: Insufficient dose, poor targeting, or rapid clearance. - Photobleaching: Excessive exposure to excitation light. - Sub-optimal imaging parameters: Inadequate exposure time, incorrect binning, or inappropriate f/stop.[13] - Quenching of the fluorescent signal. | - Verify filter sets: Ensure you are using the appropriate filters for Cy5 (e.g., Excitation: ~640 nm, Emission: ~680 nm).[2] - Optimize dose and imaging time: Conduct a pilot study to determine the optimal dose and the time point of maximum target accumulation. - Minimize light exposure: Keep the animal protected from light before and during imaging. Use antifade mounting medium if performing ex vivo analysis.[14] - Optimize acquisition settings: Increase exposure time and binning to enhance signal detection, but be mindful of increasing background noise.[13] Avoid pixel saturation.[13] |
| High Background Signal / Low Signal-to-Noise Ratio (SNR) | - Tissue autofluorescence: Endogenous fluorophores in the tissue, particularly from animal diet (chlorophyll).[13] - Non-specific binding of the probe: The probe accumulates in non-target tissues.[15][16] - Excessive probe concentration: High circulating levels of unbound probe. - Long exposure times: Can lead to elevated background noise.[13] | - Use an alfalfa-free diet: Switch animals to a diet low in chlorophyll (B73375) for at least one week prior to imaging to reduce gut autofluorescence.[17] - Optimize blocking and washing steps: If the probe is conjugated to an antibody, use appropriate blocking agents.[16] Allow sufficient time for clearance of unbound probe from circulation. - Adjust probe dose: Titrate the probe concentration to find the optimal balance between signal and background. - Optimize imaging parameters: Use moderate exposure times (e.g., 5-30 seconds for fluorescence imaging) and appropriate binning.[13] |
| Photobleaching (Signal Fades Rapidly) | - High excitation light intensity. - Prolonged exposure to excitation light. - Presence of molecular oxygen: Oxygen can contribute to the photobleaching of Cy5.[18] | - Reduce excitation light intensity: Use the lowest possible laser power that still provides an adequate signal. - Minimize exposure time: Limit the duration of light exposure during image acquisition.[14] - Use photostabilizing agents: For ex vivo analysis, consider using mounting media containing antifade reagents.[14] Some studies suggest that certain additives like vitamin C can help prevent photobleaching.[19] |
| Uneven or Patchy Staining (Ex Vivo) | - Inadequate tissue permeabilization. - Uneven distribution of the probe. - Variations in tissue morphology. | - Optimize permeabilization: Ensure the permeabilization protocol is suitable for the target tissue. - Ensure thorough mixing: During incubation steps, ensure the probe solution is evenly distributed over the tissue section. |
IV. Experimental Protocols
This section provides a detailed methodology for a typical in vivo imaging experiment using a targeted probe constructed with this compound.
Protocol 1: Conjugation of this compound to a Targeting Antibody
This protocol describes the covalent attachment of the dye to a primary amine on a targeting antibody using EDC/NHS chemistry.
Materials:
-
This compound
-
Targeting antibody in an amine-free buffer (e.g., PBS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., Sephadex G-25 or PD-10 desalting column)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
Procedure:
-
Prepare the Antibody Solution: Adjust the concentration of the antibody in the reaction buffer to 2-10 mg/mL.[2]
-
Prepare the Dye Solution: Allow the vial of this compound to warm to room temperature. Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.
-
Activate the Carboxyl Groups: In a separate light-protected tube, dissolve EDC and NHS in the activation buffer. Add this solution to the dye solution.
-
Labeling Reaction: While gently vortexing, slowly add the activated dye solution to the antibody solution. The optimal molar ratio of dye to protein is typically between 6:1 and 10:1.[2]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring, protected from light.[2]
-
Purification: Separate the dye-labeled antibody from the unreacted dye using a pre-equilibrated gel filtration column. The first colored fraction to elute will be the labeled antibody.[2]
Protocol 2: In Vivo Fluorescence Imaging in a Tumor-Bearing Mouse Model
This protocol outlines the procedure for imaging tumors in a mouse model using the Cy5-labeled antibody.
Materials:
-
Tumor-bearing mice (e.g., xenograft model)
-
Cy5-labeled antibody from Protocol 1
-
Sterile PBS, pH 7.4
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system with appropriate filters for Cy5
Procedure:
-
Animal Preparation: For optimal signal-to-noise ratio, switch the mice to an alfalfa-free diet at least one week prior to imaging to reduce autofluorescence from the gut.
-
Probe Administration: Anesthetize the mice. Inject the Cy5-labeled antibody intravenously (i.v.) via the tail vein. A typical injection volume is 100-200 µL.[2] The dose should be optimized in a pilot study, but a starting point of 1-5 nmol of dye per mouse is common.[20]
-
Image Acquisition:
-
Acquire a baseline image before probe injection to assess background autofluorescence.
-
Acquire fluorescence images at multiple time points post-injection (e.g., 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.[20]
-
Use the appropriate filter sets for Cy5 (e.g., Excitation: 640 nm, Emission: 680 nm).[2]
-
Set the exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector.[2]
-
-
Image Analysis:
-
Draw regions of interest (ROIs) over the tumor and a background area (e.g., non-tumor bearing muscle).[2]
-
Quantify the average fluorescence intensity (radiant efficiency) within each ROI.[2]
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.[2]
-
Protocol 3: Ex Vivo Biodistribution Analysis
This protocol describes how to assess the distribution of the Cy5-labeled compound in various organs following the final in vivo imaging session.
Materials:
-
Mice from the in vivo imaging study
-
Surgical tools for dissection
-
In vivo imaging system
Procedure:
-
Euthanasia: Following the final imaging time point, humanely euthanize the mouse according to approved institutional protocols.
-
Organ Harvest: Immediately dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Ex Vivo Imaging: Arrange the harvested organs in the imaging chamber and acquire a final fluorescence image. This allows for a more sensitive and quantitative assessment of probe distribution without the confounding effects of tissue depth and scattering.
-
Data Analysis: Draw ROIs around each organ and quantify the fluorescence intensity. Normalize the signal to the weight or area of the organ for comparison across different animals.
V. Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound in vivo.
Caption: General experimental workflow for in vivo imaging.
Caption: Troubleshooting logic for weak signal in vivo.
References
- 1. This compound, 2107273-44-7 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. amsbio.com [amsbio.com]
- 8. This compound | PROTAC Linker | MCE [medchemexpress.cn]
- 9. This compound - CAS:2107273-44-7 - KKL Med Inc. [kklmed.com]
- 10. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. scilit.com [scilit.com]
- 13. spectralinvivo.com [spectralinvivo.com]
- 14. biotium.com [biotium.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. How Photoblueing Disturbs Microscopy - [uni-wuerzburg.de]
- 20. benchchem.com [benchchem.com]
how to avoid aggregation of proteins labeled with Bis-(N,N'-carboxyl-PEG4)-Cy5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers avoid protein aggregation when labeling with Bis-(N,N'-carboxyl-PEG4)-Cy5.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My protein is precipitating out of solution immediately after adding the activated this compound dye. What is happening?
A1: This is likely due to rapid, uncontrolled cross-linking and aggregation of your protein. The bifunctional nature of the this compound dye means it can link two separate protein molecules together (inter-molecularly) if the labeling conditions are not optimal. The hydrophobicity of the Cy5 core can also contribute to aggregation if the local concentration of the dye on the protein surface becomes too high.
Troubleshooting Steps:
-
Reduce the Dye-to-Protein Molar Ratio: A high molar ratio of dye to protein is a common cause of over-labeling and subsequent aggregation. Start with a lower ratio (e.g., 3:1 or 1:1) and titrate up to find the optimal balance between labeling efficiency and protein stability.
-
Optimize Protein Concentration: Very high protein concentrations can favor inter-molecular cross-linking. Try performing the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).
-
Control Reaction pH: The pH of the reaction buffer is critical for controlling the reactivity of the NHS ester. For labeling primary amines (like lysine (B10760008) residues), a pH of 7.5-8.5 is typically recommended. A pH that is too high can lead to a very fast reaction rate, increasing the risk of aggregation. Consider lowering the pH slightly (e.g., to 7.5) to slow down the reaction.
-
Check Buffer Composition: Ensure your reaction buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) salts, as these will compete with your protein for the dye. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or borate (B1201080) buffer.
Q2: I've successfully labeled my protein, but it aggregates over time during storage. How can I improve its long-term stability?
A2: Post-labeling aggregation can occur due to residual unbound dye, conformational changes in the protein induced by the label, or inappropriate storage conditions. The PEG4 linkers in the dye are designed to improve solubility, but additional measures may be necessary.
Troubleshooting Steps:
-
Thoroughly Remove Unbound Dye: Unbound dye molecules can act as nucleation points for aggregation. Use size exclusion chromatography (SEC) or extensive dialysis/diafiltration to remove all free dye after the labeling reaction.
-
Include Excipients in the Storage Buffer: Adding certain excipients can significantly improve the stability of your labeled protein.
Excipient Typical Concentration Mechanism of Action Arginine 50-100 mM Suppresses protein aggregation by interacting with hydrophobic patches. Glycerol 5-20% (v/v) Acts as a cryoprotectant and increases solvent viscosity, reducing protein-protein interactions. Polysorbate 20/80 0.01-0.1% (v/v) Non-ionic surfactant that prevents surface-induced aggregation. Trehalose 0.25-1 M A disaccharide that stabilizes protein structure. -
Optimize Storage Conditions: Store your labeled protein at the recommended temperature (typically -80°C for long-term storage) and at an optimal pH. Avoid repeated freeze-thaw cycles, which can denature the protein. Aliquot the labeled protein into smaller volumes before freezing.
Q3: My labeling efficiency is very low, but when I increase the dye-to-protein ratio, my protein aggregates. How can I improve labeling without causing aggregation?
A3: This indicates a narrow experimental window for successful labeling. The key is to optimize the reaction conditions to favor intra-molecular labeling (if desired) or controlled inter-molecular labeling without causing large-scale aggregation.
Troubleshooting Steps:
-
Stepwise Addition of the Dye: Instead of adding the entire volume of activated dye at once, add it in smaller aliquots over a longer period (e.g., add 1/4 of the total volume every 30 minutes). This can help to maintain a lower instantaneous concentration of the reactive dye, favoring more controlled labeling.
-
Optimize Reaction Time and Temperature: While room temperature for 1-2 hours is a common starting point, you can try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight). This can slow down the reaction rate and give more control over the labeling process.
-
Consider a Different Cross-linking Strategy: If you are aiming for intra-molecular cross-linking, a very low protein concentration is crucial to minimize inter-molecular events.
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Prepare fresh solutions of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous DMSO or reaction buffer (e.g., MES buffer, pH 6.0) at a concentration of 100 mM each.
-
-
Activation Reaction:
-
In a microfuge tube, combine the this compound stock solution with the EDC and NHS solutions. A typical molar ratio is 1:2:5 (Dye:EDC:NHS). . Incubate the mixture at room temperature for 15-30 minutes in the dark to generate the NHS ester.
-
Protocol 2: Protein Labeling with Activated this compound
-
Buffer Exchange: Exchange your protein into an amine-free buffer (e.g., PBS, pH 7.5-8.5) using a desalting column or dialysis. Adjust the protein concentration to 1-5 mg/mL.
-
Labeling Reaction:
-
Add the freshly activated this compound NHS ester to your protein solution. The molar ratio of dye to protein should be optimized (start with 3:1 to 5:1).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing and protected from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as Tris-HCl or hydroxylamine, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted dye and quenching reagent by size exclusion chromatography (SEC) or extensive dialysis against your desired storage buffer.
-
Visualizations
Caption: Workflow for labeling proteins with this compound.
Caption: Troubleshooting flowchart for protein aggregation during labeling.
Validation & Comparative
A Head-to-Head Comparison: Bis-(N,N'-carboxyl-PEG4)-Cy5 vs. Alexa Fluor 647 for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals selecting the optimal far-red fluorescent dye, the choice between Bis-(N,N'-carboxyl-PEG4)-Cy5 and Alexa Fluor 647 is critical for generating high-quality, reproducible data. This guide provides an objective comparison of their performance, supported by experimental data, to inform your selection for applications such as flow cytometry, fluorescence microscopy, and Western blotting.
In the realm of fluorescent labeling, both this compound and Alexa Fluor 647 are prominent choices for detection in the far-red spectrum, a region favored for its minimal autofluorescence from biological samples. While both dyes share similar excitation and emission wavelengths, their performance characteristics, particularly in terms of brightness and photostability, can significantly impact experimental outcomes. Alexa Fluor 647 is widely recognized for its superior brightness and photostability compared to the parent Cy5 dye.[1][2][3][4] this compound, a derivative of Cy5, incorporates polyethylene (B3416737) glycol (PEG) linkers and terminal carboxyl groups, which can enhance hydrophilicity and provide alternative conjugation chemistries.
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for both fluorophores is presented below, allowing for a direct comparison of their optical properties.
| Property | This compound | Alexa Fluor 647 |
| Excitation Maximum (λex) | ~649 nm | ~650 nm[5] |
| Emission Maximum (λem) | ~667 nm | ~668 nm |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~239,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.20 | ~0.33 |
| Calculated Brightness (ε x Φ) | ~50,000 | ~78,870 |
| Reactive Group | Carboxylic Acid (-COOH) | N-hydroxysuccinimidyl (NHS) Ester |
| Target Moiety | Primary Amines (after activation) | Primary Amines (-NH₂) |
Note: Data for this compound is based on the parent Cy5 fluorophore, as direct, comprehensive data for this specific derivative is not widely available. The PEGylation and carboxyl modifications may influence these properties.
Performance in Key Applications: A Comparative Overview
Experimental evidence consistently demonstrates the superior performance of Alexa Fluor 647 over Cy5-based dyes in demanding applications.
Brightness: In flow cytometry and fluorescence microscopy, the brightness of a fluorophore is paramount for resolving dimly stained populations and achieving high signal-to-noise ratios. Multiple studies have shown that conjugates of Alexa Fluor 647 are significantly brighter than those of Cy5.[2][4] This is attributed to both a higher quantum yield and a reduced tendency for self-quenching when multiple dye molecules are conjugated to a single protein.[3]
Photostability: For imaging applications that require prolonged or intense light exposure, such as confocal microscopy and super-resolution microscopy, photostability is a critical factor. Alexa Fluor 647 exhibits significantly greater resistance to photobleaching compared to Cy5.[1][3] This allows for longer imaging times and the acquisition of more robust quantitative data.
Chemical Structures and Conjugation Pathways
The distinct reactive groups of this compound and Alexa Fluor 647 dictate their conjugation strategies.
Experimental Protocols
Antibody Conjugation with Alexa Fluor 647 NHS Ester
This protocol is adapted for labeling IgG antibodies.[6][7]
Materials:
-
Alexa Fluor 647 NHS Ester
-
IgG antibody (2 mg/mL in 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous dimethylsulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
Procedure:
-
Prepare Antibody: Ensure the antibody is in an amine-free buffer at a concentration of at least 2 mg/mL.
-
Prepare Dye Solution: Immediately before use, dissolve the Alexa Fluor 647 NHS Ester in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add the reactive dye solution to the antibody solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to antibody.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the first colored fraction, which contains the antibody-dye conjugate.
-
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 650 nm.
Antibody Conjugation with this compound
This protocol involves a two-step process to first activate the carboxyl groups.
Materials:
-
This compound
-
IgG antibody (in PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Antibody: Buffer exchange the antibody into PBS, pH 7.4.
-
Activate Dye:
-
Dissolve this compound in DMSO.
-
In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer.
-
Add the EDC/Sulfo-NHS solution to the dye solution and incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.
-
-
Conjugation Reaction:
-
Immediately add the activated dye solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing, protected from light.
-
-
Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes.
-
Purification: Purify the conjugate using a size-exclusion chromatography column as described for Alexa Fluor 647.
Conclusion
For most applications requiring high sensitivity and photostability, the experimental data strongly supports the selection of Alexa Fluor 647 . Its superior brightness and resistance to photobleaching make it a more robust and reliable choice for quantitative fluorescence-based assays.[1][3][4]
This compound may be a suitable alternative in specific contexts. The presence of the hydrophilic PEG4 linkers could potentially reduce non-specific binding and aggregation of the conjugate, which can be advantageous in certain applications. Furthermore, the carboxyl reactive groups offer an alternative conjugation strategy for biomolecules where primary amines are not available or need to be preserved. However, researchers should be aware of the potential for lower brightness and photostability compared to Alexa Fluor 647.
Ultimately, the choice of fluorophore will depend on the specific requirements of the experiment, including the desired level of sensitivity, the need for photostability, and the available conjugation chemistries. For demanding applications where performance is paramount, Alexa Fluor 647 is the recommended choice based on current evidence.
References
- 1. researchgate.net [researchgate.net]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - NL [thermofisher.com]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Far-Red Fluorescent Labeling: Comparing Bis-(N,N'-carboxyl-PEG4)-Cy5 with Other Cy5 Derivatives
In the landscape of fluorescence imaging, particularly in the far-red spectrum, Cyanine (B1664457) 5 (Cy5) and its derivatives are indispensable tools for researchers, scientists, and drug development professionals. The choice of a specific Cy5 derivative can significantly impact experimental outcomes, influencing signal brightness, specificity, and reproducibility. This guide provides an objective comparison of Bis-(N,N'-carboxyl-PEG4)-Cy5 with other commonly used Cy5 derivatives, supported by key performance data and detailed experimental protocols.
Introduction to Cy5 Derivatives
Cy5 is a fluorescent dye that excites around 650 nm and emits at approximately 670 nm, a spectral range that minimizes autofluorescence from biological samples, thereby enhancing the signal-to-noise ratio. To facilitate its use in various bioconjugation applications, the core Cy5 structure is modified with different reactive groups and linkers. This guide focuses on comparing three main classes of Cy5 derivatives based on their reactive chemistry and modifications:
-
This compound: This derivative features two carboxylic acid groups attached via a polyethylene (B3416737) glycol (PEG) linker. The carboxyl groups allow for conjugation to primary amines on biomolecules using carbodiimide (B86325) chemistry (e.g., EDC and NHS). The hydrophilic PEG spacer is designed to improve water solubility and potentially reduce non-specific binding and aggregation of the conjugate.[1]
-
Cy5-NHS Ester: This is a widely used amine-reactive derivative. The N-hydroxysuccinimide (NHS) ester group reacts directly and efficiently with primary amines (like those on lysine (B10760008) residues of proteins) to form stable amide bonds.[2]
-
Cy5-Maleimide: This derivative is designed for thiol-reactive conjugation. The maleimide (B117702) group specifically reacts with sulfhydryl groups (thiols), such as those on cysteine residues of proteins, to form stable thioether bonds.
Quantitative Performance Comparison
The selection of a fluorescent dye is often guided by its photophysical properties. The following tables summarize the key performance indicators for this compound and other common Cy5 derivatives.
Table 1: Photophysical Properties of Unconjugated Cy5 Derivatives
| Property | This compound | Standard Cy5-NHS Ester | Sulfo-Cy5-NHS Ester |
| Excitation Maximum (λex) | ~649 nm[1] | ~651 nm[2] | ~646-649 nm[3] |
| Emission Maximum (λem) | ~667 nm[1] | ~670 nm[2] | ~662-670 nm[3] |
| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹[1] | ~250,000 - 271,000 cm⁻¹M⁻¹[3] | ~250,000 - 271,000 cm⁻¹M⁻¹[3] |
| Fluorescence Quantum Yield (Φ) | Data not readily available | ~0.20 - 0.27[4] | ~0.28[4] |
| Solubility | Water, DMSO, DMF, DCM[1] | Low aqueous solubility; requires organic co-solvents (DMSO, DMF)[2] | High water solubility[3] |
Table 2: Expected Performance of Cy5-Antibody Conjugates
Note: The performance of dye-antibody conjugates can vary depending on the protein, degree of labeling (DOL), and local environment. The values presented below are illustrative.
| Performance Metric | This compound Conjugate | Standard Cy5-NHS Ester Conjugate | Sulfo-Cy5-NHS Ester Conjugate |
| Relative Brightness | Moderate to High | Moderate (prone to quenching at high DOL)[5][6] | High |
| Photostability | Moderate[7] | Moderate[7] | Moderate to High |
| Tendency for Aggregation | Low (due to PEG linker)[8] | High[2] | Low (due to sulfonation)[3] |
| Non-specific Binding | Potentially Lower (due to PEG linker)[9] | Higher | Lower |
| Optimal Degree of Labeling (DOL) | 2 - 5 | 2 - 4[5] | 2 - 6 |
Key Considerations for Selecting a Cy5 Derivative
This compound:
-
Advantages: The PEG linker enhances hydrophilicity, which can improve the solubility of the resulting conjugate and reduce aggregation.[8] This can be particularly beneficial for sensitive proteins that may precipitate upon conjugation with more hydrophobic dyes. The PEG spacer may also reduce non-specific binding in cell and tissue staining applications.[9] The carboxyl groups offer a different conjugation strategy compared to NHS esters, which can be useful if primary amines on the target molecule need to be preserved for other modifications.
-
Disadvantages: Conjugation requires a two-step activation process with EDC and NHS, which can be more complex than a direct reaction with an NHS-ester dye. The photophysical properties of the final conjugate are not as extensively documented in comparative studies as other Cy5 derivatives.
Cy5-NHS Ester:
-
Advantages: Provides a straightforward and efficient method for labeling primary amines.[2] It is a well-established and widely used reagent.
-
Disadvantages: Standard Cy5 is relatively hydrophobic and can lead to aggregation and self-quenching of the dye when conjugated to proteins at a high degree of labeling, which in turn reduces the overall fluorescence of the conjugate.[5][6]
Sulfo-Cy5-NHS Ester:
-
Advantages: The addition of sulfonate groups significantly increases the water solubility of the dye, reducing the need for organic co-solvents during conjugation and minimizing aggregation.[3] This often results in brighter and more photostable conjugates compared to the non-sulfonated version.
-
Disadvantages: The cost may be higher than the standard Cy5-NHS ester.
Experimental Protocols
Reproducible and reliable data require well-defined experimental protocols. The following sections provide detailed methodologies for antibody conjugation and performance characterization.
Protocol 1: Antibody Conjugation with this compound
This protocol utilizes a two-step EDC/NHS chemistry to conjugate the carboxyl groups of the dye to primary amines on an antibody.
Materials:
-
This compound
-
Antibody (in an amine-free buffer, e.g., MES or PBS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dye Activation:
-
Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Immediately before use, dissolve EDC and Sulfo-NHS in Activation Buffer to a concentration of 10 mg/mL each.
-
In a microcentrifuge tube, mix the dissolved dye with the EDC and Sulfo-NHS solutions. A typical molar ratio is 1:10:20 (dye:EDC:Sulfo-NHS).
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 7.2-7.5 using the Coupling Buffer.
-
Add the activated dye solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 5-15 fold molar excess of dye is common.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
-
Quenching and Purification:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purify the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL is a critical parameter to quantify and is calculated using the Beer-Lambert law.
Procedure:
-
Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~650 nm, A₆₅₀) using a spectrophotometer.
-
Calculate the concentration of the dye:
-
[Dye] (M) = A₆₅₀ / (ε_dye × path length)
-
(ε_dye for Cy5 is ~250,000 M⁻¹cm⁻¹)
-
-
Calculate the concentration of the antibody, correcting for the dye's absorbance at 280 nm:
-
Correction Factor (CF) = A₂₈₀ of free dye / A₆₅₀ of free dye (typically ~0.05 for Cy5)
-
[Antibody] (M) = (A₂₈₀ - (A₆₅₀ × CF)) / (ε_protein × path length)
-
(ε_protein for IgG is ~210,000 M⁻¹cm⁻¹)
-
-
Calculate the DOL:
-
DOL = [Dye] / [Antibody]
-
Protocol 3: Measurement of Photostability
This protocol describes a method to compare the photostability of different dye-antibody conjugates using fluorescence microscopy.
Procedure:
-
Prepare slides with immobilized cells or tissues stained with the different Cy5-antibody conjugates.
-
Using a fluorescence microscope with a stable light source (e.g., laser), acquire an initial image of the stained sample.
-
Continuously illuminate a defined region of interest (ROI) with the excitation laser at a constant power.
-
Acquire images of the ROI at regular time intervals until the fluorescence intensity has significantly decreased.
-
Measure the mean fluorescence intensity of the ROI in each image over time.
-
Normalize the intensity values to the initial intensity (t=0).
-
Plot the normalized fluorescence intensity against time. The rate of fluorescence decay is an indicator of photostability. A slower decay indicates higher photostability.
Visualizing Experimental Workflows
Conjugation Chemistries
The choice of Cy5 derivative is fundamentally linked to the available functional groups on the target biomolecule. The diagram below illustrates the different conjugation strategies.
Caption: Conjugation strategies for different Cy5 derivatives.
Immunofluorescence Workflow with a Directly Labeled Antibody
Direct immunofluorescence is a common application for fluorescently labeled antibodies. The following workflow outlines the key steps.
Caption: A typical workflow for direct immunofluorescence.
Conclusion
The choice of a Cy5 derivative for bioconjugation is a critical decision that depends on the specific application, the nature of the biomolecule to be labeled, and the desired performance characteristics of the conjugate. This compound offers the potential advantages of increased hydrophilicity and reduced non-specific binding due to its PEG linker, making it a valuable option for sensitive proteins and applications requiring low background. However, this comes with a more complex conjugation procedure compared to the direct reaction of NHS esters. Standard Cy5-NHS esters are a cost-effective and straightforward choice but can be prone to aggregation and fluorescence quenching. For applications demanding the highest brightness and solubility, sulfonated Cy5 derivatives are often the preferred choice. By carefully considering the trade-offs in performance, cost, and complexity of the conjugation protocol, researchers can select the optimal Cy5 derivative to achieve high-quality and reproducible results in their fluorescence-based assays.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. beckman.com [beckman.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. xobi.net [xobi.net]
- 7. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A fluorescent imaging method for analyzing the biodistribution of therapeutic monoclonal antibodies that can distinguish intact antibodies from their breakdown products - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternatives for Bis-(N,N'-carboxyl-PEG4)-Cy5 Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. While Bis-(N,N'-carboxyl-PEG4)-Cy5 is a widely recognized amine-reactive fluorescent dye, a range of powerful alternatives exist, often providing significant advantages in brightness, photostability, and experimental flexibility. This guide offers an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform your selection process.
The primary alternatives to Cy5-based NHS esters fall into two main categories: other amine-reactive dyes that target primary amines (lysine residues and the N-terminus) and thiol-reactive dyes that target cysteine residues, offering a more site-specific labeling approach.
Amine-Reactive Dyes: A Comparison of Far-Red Fluorophores
Amine-reactive dyes are the most common choice for general protein labeling due to the abundance of lysine (B10760008) residues on the surface of most proteins.[1] The reaction involves the N-hydroxysuccinimide (NHS) ester group of the dye reacting with primary amines to form a stable amide bond.[2]
A key consideration when using amine-reactive dyes is the dye-to-protein ratio (Degree of Labeling, or DOL). While a higher DOL can increase the signal, Cy5 is particularly susceptible to self-quenching at high DOLs, leading to a decrease in fluorescence.[3] In contrast, alternatives like Alexa Fluor 647 exhibit significantly less self-quenching, maintaining strong fluorescence even at higher labeling densities.[3]
Key Performance Metrics
The selection of an appropriate fluorescent dye is often guided by its photophysical properties. The following table summarizes the key performance indicators for popular alternatives to Cy5.
| Property | Cy5 | Alexa Fluor 647 | DyLight 650 | iFluor 647 | Atto 647N |
| Excitation Max (nm) | ~649 | ~650 | ~652 | ~651 | ~647 |
| Emission Max (nm) | ~665 | ~668 | ~670 | ~670 | ~669 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~250,000 | ~270,000 | ~250,000 | ~260,000 | ~150,000 |
| Fluorescence Quantum Yield (Φ) | ~0.27 | ~0.33 | ~0.30 | ~0.30 | ~0.65 |
| Relative Brightness (ε x Φ) | 67,500 | 89,100 | 75,000 | 78,000 | 97,500 |
| Photostability | Moderate | High | High | High | Very High |
Note: Values are approximate and can vary depending on the conjugation partner and buffer conditions. Data is compiled from manufacturer specifications and published literature.[2][3][4][5]
Key Takeaways from the Data:
-
Alexa Fluor 647 stands out as a robust alternative, offering higher brightness and significantly greater photostability compared to Cy5.[3][5]
-
Atto 647N boasts an exceptionally high quantum yield, making it an excellent choice for single-molecule studies and applications requiring a high signal-to-noise ratio.[2]
-
DyLight 650 and iFluor 647 are marketed as direct spectral equivalents to Cy5 and Alexa Fluor 647, often at a more competitive price point, with comparable or superior performance in terms of brightness and photostability.[2]
Experimental Workflow: Amine-Reactive Labeling
The general workflow for labeling proteins with amine-reactive NHS ester dyes is straightforward. The primary difference between various dyes often lies in their solubility; for instance, sulfo-cyanine dyes have increased water solubility, which can be advantageous for sensitive proteins.[6]
Detailed Experimental Protocol: Antibody Labeling with an NHS Ester Dye
This protocol provides a general guideline for labeling an IgG antibody. It is crucial to optimize the dye-to-protein molar ratio for each specific protein and dye combination to achieve the desired degree of labeling.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Amine-reactive dye (e.g., Alexa Fluor 647 NHS ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
-
Spectrophotometer
Procedure:
-
Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 5-10 mg/mL.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution for the desired molar excess. A 10-fold molar excess is a good starting point.
-
Slowly add the dye stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column or by dialysis against PBS.
-
-
Characterization (Determination of DOL):
-
Measure the absorbance of the labeled antibody at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~650 nm for Alexa Fluor 647).
-
The degree of labeling can be calculated using the following formula:
DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)
Where:
-
A_max = Absorbance of the conjugate at the dye's absorption maximum
-
A_280 = Absorbance of the conjugate at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG)
-
ε_dye = Molar extinction coefficient of the dye at its absorption maximum
-
CF = Correction factor for the dye's absorbance at 280 nm (provided by the manufacturer)
-
-
Thiol-Reactive Dyes: For Site-Specific Labeling
For applications where maintaining protein function is critical or a precise attachment point is required (e.g., FRET studies), thiol-reactive dyes are a superior choice.[3] These dyes, typically containing a maleimide (B117702) group, react specifically with the sulfhydryl groups of cysteine residues.[7] Since cysteines are generally less abundant than lysines on the protein surface, this approach offers higher site-specificity.[3]
Specialized Alternatives
Beyond general protein labeling, several classes of dyes are designed for specific applications:
-
pH-sensitive Dyes (e.g., pHrodo Dyes): These dyes are non-fluorescent at neutral pH but become brightly fluorescent in acidic environments.[8] This makes them ideal for studying cellular processes like endocytosis and phagocytosis, as they will only fluoresce once the labeled protein is internalized into acidic compartments like endosomes and lysosomes.[8]
-
BODIPY Dyes: This class of dyes is known for its sharp excitation and emission peaks, high quantum yields, and relative insensitivity to pH and solvent polarity.[9] They are available with various reactive groups for protein labeling.
Conclusion
While this compound is a functional choice for protein labeling, researchers now have access to a wide array of superior alternatives. For general amine-reactive labeling, Alexa Fluor 647 offers a significant improvement in brightness and photostability. For applications demanding the highest sensitivity, Atto 647N is an excellent option. When site-specific labeling is paramount to preserve protein function, thiol-reactive dyes provide a more controlled approach. By carefully considering the experimental requirements and the photophysical properties of the available dyes, researchers can significantly enhance the quality and reliability of their fluorescence-based assays.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pHrodo Dyes for Amine Labeling | LabX.com [labx.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Activity of Bis-(N,N'-carboxyl-PEG4)-Cy5 Conjugates
For researchers, scientists, and drug development professionals, the robust validation of fluorescently labeled biomolecules is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of Bis-(N,N'-carboxyl-PEG4)-Cy5, a popular far-red fluorescent dye, with its common alternatives. We present supporting experimental data, detailed protocols for activity validation, and illustrative diagrams to guide your experimental design.
Performance Comparison of Far-Red Fluorescent Dyes
The selection of a fluorescent dye for conjugation is a critical decision that influences the sensitivity, specificity, and quantitative accuracy of a wide range of biological assays. The following table summarizes the key performance characteristics of this compound and its commonly used alternatives.
| Feature | This compound | Alexa Fluor 647 | iFluor 647 | DyLight 647 |
| Excitation Max (nm) | ~649 | ~650 | ~650 | ~652 |
| Emission Max (nm) | ~667 | ~668 | ~670 | ~672 |
| Quantum Yield | ~0.20 | ~0.33 | High | ~0.20 |
| Photostability | Moderate | High | Very High | High |
| Brightness | Good | Excellent | Excellent | Good |
| Solubility | High (due to PEG linker) | High | High | High |
| pH Sensitivity | pH-dependent | Low (pH 4-10) | Low (pH 3-11) | Low |
| Key Advantages | Bifunctional carboxyl groups for flexible conjugation; PEG linker enhances solubility and reduces non-specific binding. | High photostability and brightness, making it a gold standard. | Exceptional photostability and strong fluorescence.[1] | Good overall performance and a common alternative.[1] |
Experimental Protocols for Activity Validation
The validation of a this compound conjugate's activity is crucial to ensure that the labeling process has not compromised the biological function of the conjugated molecule (e.g., an antibody, protein, or small molecule). Below are detailed protocols for key validation experiments.
Characterization of the Conjugate
Objective: To determine the degree of labeling (DOL) and confirm the spectral properties of the conjugate.
Methodology:
-
Spectrophotometric Analysis:
-
Measure the absorbance of the conjugate solution at 280 nm (for protein concentration) and at the excitation maximum of Cy5 (~649 nm).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Calculate the dye concentration using the Beer-Lambert law with the molar extinction coefficient of Cy5.
-
The Degree of Labeling (DOL) is the molar ratio of the dye to the protein.
-
-
Fluorometric Analysis:
-
Measure the fluorescence emission spectrum of the conjugate to confirm the characteristic emission peak of Cy5 (~667 nm).
-
In Vitro Binding Affinity Assay (Fluorescence Polarization)
Objective: To quantify the binding affinity of the fluorescently labeled ligand to its target receptor.
Methodology:
-
Preparation of Reagents:
-
Prepare a serial dilution of the unlabeled ligand.
-
Prepare a constant concentration of the target receptor and the this compound labeled ligand.
-
-
Binding Reaction:
-
In a microplate, mix the target receptor with the labeled ligand.
-
Add the serially diluted unlabeled ligand to the wells.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the concentration of the unlabeled ligand.
-
Fit the data to a competitive binding model to determine the inhibition constant (Ki), which reflects the binding affinity of the labeled ligand.
-
Cell-Based Activity Assay (Flow Cytometry)
Objective: To assess the ability of the fluorescent conjugate to bind to its target on the cell surface.
Methodology:
-
Cell Preparation:
-
Culture cells that express the target receptor and a negative control cell line that does not.
-
Harvest the cells and wash them with a suitable buffer (e.g., PBS with 1% BSA).
-
-
Cell Staining:
-
Incubate the cells with varying concentrations of the this compound conjugate.
-
As a control, incubate the cells with an unlabeled blocking antibody or ligand before adding the fluorescent conjugate.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer equipped with a laser and filter set appropriate for Cy5.
-
Quantify the mean fluorescence intensity (MFI) of the cell populations.
-
-
Data Analysis:
-
Plot the MFI against the concentration of the fluorescent conjugate.
-
Determine the dissociation constant (Kd) from the saturation binding curve.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and their biological context, the following diagrams are provided.
References
A Researcher's Guide to Spectral Overlap with Bis-(N,N'-carboxyl-PEG4)-Cy5
For researchers, scientists, and drug development professionals, understanding the spectral properties of fluorophores is paramount for designing robust and reliable fluorescence-based assays. This guide provides a detailed comparison of Bis-(N,N'-carboxyl-PEG4)-Cy5 with other common fluorophores, focusing on spectral overlap and its implications for techniques like Förster Resonance Energy Transfer (FRET).
This compound is a derivative of the popular cyanine (B1664457) dye, Cy5. It is a far-red fluorescent probe characterized by an excitation maximum at approximately 649 nm and an emission maximum at around 667 nm.[1][2] The inclusion of a PEG4 linker and carboxyl groups enhances its solubility in aqueous environments and provides a reactive handle for conjugation to biomolecules, respectively. A significant advantage of using far-red dyes like Cy5 is the minimal autofluorescence from biological samples in this spectral region.[3]
Spectral Properties of Cy5 and Commonly Paired Fluorophores
The efficiency of energy transfer in FRET or the extent of bleed-through in multicolor imaging is dictated by the spectral overlap between the donor's emission and the acceptor's excitation spectra. Below is a summary of the key spectral properties of this compound and a selection of other commonly used fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| This compound | 649[1] | 667[1] | 250,000[4] | 0.27[5] |
| Cy3 | 554[6] | 568[6] | 150,000[6] | 0.15[6] |
| Alexa Fluor 555 | 555 | 565[7] | 150,000[7] | Not Widely Reported |
| Alexa Fluor 647 | 650 | 665[8] | 239,000[8] | 0.33[8] |
| Cy5.5 | 678[9] | 695[9] | Not Widely Reported | Not Widely Reported |
Quantifying Spectral Overlap: The Förster Radius (R₀)
In the context of FRET, the spectral overlap between a donor and an acceptor is quantified by the Förster radius (R₀). This is the distance at which FRET efficiency is 50%.[10] A larger R₀ value indicates a greater degree of spectral overlap and more efficient energy transfer. The table below presents the R₀ values for common FRET pairs where Cy5 acts as the acceptor.
| Donor Fluorophore | Acceptor Fluorophore | Förster Radius (R₀) in Å |
| Cy3 | Cy5 | ~54-60[11][12] |
| Alexa Fluor 555 | Alexa Fluor 647 (Cy5 surrogate) | ~51[12] |
The principle of FRET is based on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. This process is highly dependent on the distance between the two molecules and the overlap of their respective spectra.
Caption: Principle of Förster Resonance Energy Transfer (FRET).
Experimental Protocols for Measuring Spectral Overlap
The degree of spectral overlap, and thus the efficiency of FRET, can be experimentally determined using several methods. Below are detailed protocols for two common techniques: Acceptor Photobleaching FRET and Sensitized Emission FRET.
Acceptor Photobleaching FRET
This method relies on the principle that if FRET is occurring, the donor's fluorescence is quenched by the acceptor. By selectively photobleaching the acceptor, this quenching is relieved, leading to an increase in the donor's fluorescence intensity.[13]
Protocol:
-
Sample Preparation: Prepare cells or samples co-expressing or co-labeled with the donor (e.g., Cy3) and acceptor (Cy5) fluorophores. It is also crucial to have control samples with only the donor and only the acceptor.
-
Pre-Bleach Imaging:
-
Acquire an image of the donor fluorophore using its specific excitation and emission filters.
-
Acquire an image of the acceptor fluorophore using its specific excitation and emission filters.
-
-
Acceptor Photobleaching:
-
Select a region of interest (ROI) containing both the donor and acceptor.
-
Repeatedly illuminate the ROI with a high-intensity laser line that excites the acceptor (e.g., 633 nm or 647 nm for Cy5) but minimally excites the donor. Continue until the acceptor fluorescence is significantly reduced (e.g., to less than 30% of its initial intensity).
-
-
Post-Bleach Imaging:
-
Acquire a post-bleach image of the donor fluorophore using the same settings as in the pre-bleach step.
-
-
Data Analysis:
-
Measure the average intensity of the donor fluorescence within the ROI before and after photobleaching.
-
Calculate the FRET efficiency (E) using the following formula: E = 1 - (I_pre / I_post) Where I_pre is the donor intensity before bleaching and I_post is the donor intensity after bleaching.
-
Caption: Workflow for Acceptor Photobleaching FRET.
Sensitized Emission FRET
This technique involves exciting the donor and measuring the resulting fluorescence emission from the acceptor.[14] This "sensitized emission" is a direct consequence of FRET.
Protocol:
-
Sample Preparation: Prepare three types of samples:
-
Donor-only sample.
-
Acceptor-only sample.
-
Donor-Acceptor (FRET) sample.
-
-
Image Acquisition: Acquire three images for each field of view of the FRET sample:
-
Donor Image: Excite at the donor's excitation wavelength and measure emission at the donor's emission wavelength.
-
Acceptor Image: Excite at the acceptor's excitation wavelength and measure emission at the acceptor's emission wavelength.
-
FRET Image: Excite at the donor's excitation wavelength and measure emission at the acceptor's emission wavelength.
-
-
Correction for Crosstalk:
-
Use the donor-only sample to determine the amount of donor fluorescence that bleeds into the FRET channel.
-
Use the acceptor-only sample to determine the amount of direct excitation of the acceptor by the donor's excitation wavelength.
-
-
Data Analysis:
-
Correct the raw FRET image for donor bleed-through and direct acceptor excitation. The corrected FRET signal (FRETc) is a measure of the sensitized emission.
-
The FRET efficiency can be calculated using various established algorithms that take into account the corrected FRET signal and the total donor and acceptor fluorescence.
-
The choice of experimental method will depend on the specific application, the available instrumentation, and the photophysical properties of the chosen fluorophores. Both acceptor photobleaching and sensitized emission are powerful techniques for quantifying spectral overlap and investigating molecular interactions.
References
- 1. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. internt.slu.se [internt.slu.se]
- 3. Spectrum [Alexa Fluor 555] | AAT Bioquest [aatbio.com]
- 4. Alexa Fluor® 555 Secondary Antibodies - Jackson Immuno [jacksonimmuno.com]
- 5. Spectrum [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. fvs.com.py [fvs.com.py]
- 10. mdc-berlin.de [mdc-berlin.de]
- 11. Single-Molecule FRET Detection of Sub-Nanometer Distance Changes in the Range below a 3-Nanometer Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acceptor Photobleaching | Light Microscopy Core | Biology [biology.ed.ac.uk]
- 14. Sensitised Emission | Light Microscopy Core | Biology [biology.ed.ac.uk]
Performance of Bis-(N,N'-carboxyl-PEG4)-Cy5 in Different Buffers: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label and the optimization of reaction conditions are critical for achieving reliable and reproducible results in bioconjugation and subsequent bioassays. This guide provides a comparative overview of the performance of Bis-(N,N'-carboxyl-PEG4)-Cy5 in various commonly used buffers. The insights presented here are synthesized from publicly available data on Cy5 dyes and standard bioconjugation chemistry, offering a robust framework for experimental design.
Product Overview: this compound
This compound is a fluorescent labeling reagent featuring a Cy5 core, which provides far-red fluorescence, flanked by two polyethylene (B3416737) glycol (PEG) linkers terminating in carboxylic acid groups.[1] The PEG spacers enhance hydrophilicity, which can improve solubility and reduce non-specific binding of the labeled biomolecule.[1] The terminal carboxylic acids can be activated, for example, with EDC and NHS, to form stable amide bonds with primary amines on proteins, antibodies, or other biomolecules.[1] This bifunctional nature makes it suitable for applications such as the generation of antibody-drug conjugates (ADCs) or other complex bioconjugates.[2][3]
Data Presentation: Performance in Different Buffers
The choice of buffer can significantly impact both the fluorescence properties of the Cy5 dye and the efficiency of the conjugation reaction. The following tables summarize the expected performance of this compound in different buffer systems.
Table 1: Fluorescence Stability and Intensity of Cy5 in Various Buffers
The fluorescence of the Cy5 core is known to be stable across a wide pH range.[4][5][6]
| Buffer System | pH Range | Relative Fluorescence Intensity | Stability Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | ~100% | High stability. Commonly used for biological assays.[7] |
| MES (2-(N-morpholino)ethanesulfonic acid) | 5.5 - 6.7 | ~100% | High stability. Often used for EDC/NHS activation of carboxylic acids. |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 7.0 - 8.0 | ~100% | High stability. A non-amine, non-phosphate alternative to PBS.[8] |
| Sodium Bicarbonate | 8.3 - 8.5 | ~100% | High stability. Optimal pH for NHS ester conjugation to primary amines.[9][10] |
| Sodium Borate | 8.0 - 9.0 | ~100% | High stability. Another suitable buffer for NHS ester conjugation.[8] |
| Tris (tris(hydroxymethyl)aminomethane) | 7.5 - 9.0 | ~100% | Not recommended for NHS ester conjugation due to the presence of a primary amine which competes with the target molecule.[11] |
Table 2: Conjugation Efficiency of Activated this compound to Primary Amines in Different Buffers
The efficiency of the conjugation reaction is highly dependent on the pH and the buffer composition.[9][11]
| Buffer System | Optimal pH for Conjugation | Relative Conjugation Efficiency | Suitability for NHS Ester Reaction |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Moderate | Sub-optimal pH for efficient amine labeling. |
| MES | 5.5 - 6.7 | Not Recommended | Unsuitable pH for amine reaction; primary amines are protonated and less reactive. Optimal for the carboxylic acid activation step.[8] |
| HEPES | 7.2 - 8.0 | Good | A suitable non-amine buffer for the conjugation step.[8] |
| Sodium Bicarbonate | 8.3 - 8.5 | High | Recommended for NHS ester conjugations due to optimal pH for deprotonated amines.[9][10] |
| Sodium Borate | 8.0 - 8.5 | High | A suitable alternative to bicarbonate buffer for maintaining optimal pH.[8] |
| Tris | 7.5 - 9.0 | Very Low | Contains primary amines that will compete with the target biomolecule, significantly reducing labeling efficiency.[11] |
Table 3: Comparison with Alternative Far-Red Dyes
| Feature | This compound | Alexa Fluor 647 NHS Ester | DyLight 650 NHS Ester |
| Excitation Max (nm) | ~649[1] | ~650 | ~652 |
| Emission Max (nm) | ~667[1] | ~668 | ~672 |
| Quantum Yield | ~0.2 (typical for Cy5)[12] | ~0.33 | ~0.12 |
| Photostability | Moderate[13] | High[12] | High |
| Brightness | Good | Excellent | Good |
| Reactive Group(s) | 2x Carboxylic Acid | 1x NHS Ester | 1x NHS Ester |
| Key Advantage | Bifunctional for crosslinking/dendrimeric structures. | Higher brightness and photostability.[12] | High photostability. |
Experimental Protocols
Protocol 1: Two-Step Labeling of a Protein with this compound
This protocol describes the activation of the carboxylic acid groups of the dye and subsequent conjugation to a primary amine-containing protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous Dimethylsulfoxide (DMSO)
Procedure:
Step 1: Activation of Carboxylic Acids
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
In a microcentrifuge tube, add a 20-fold molar excess of EDC and a 50-fold molar excess of NHS to the Activation Buffer.
-
Add the dissolved this compound to the EDC/NHS mixture. The volume of DMSO should not exceed 10% of the total reaction volume.
-
Incubate for 15-30 minutes at room temperature, protected from light.
Step 2: Conjugation to Protein
-
Exchange the buffer of the protein solution to the Conjugation Buffer (pH 8.3).
-
Add the activated dye solution to the protein solution. A 10 to 20-fold molar excess of the activated dye over the protein is a good starting point for optimization.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterize the degree of labeling (DOL) using spectrophotometry.
Protocol 2: Evaluation of Fluorescence Stability in Different Buffers
Materials:
-
Purified this compound labeled protein
-
A panel of buffers to be tested (e.g., PBS, MES, HEPES, Borate) at various pH values.
-
Fluorometer or fluorescence microplate reader.
Procedure:
-
Prepare solutions of the labeled protein at a fixed concentration (e.g., 1 µM) in each of the different buffers.
-
Include a buffer-only sample for each condition to serve as a blank.
-
Measure the fluorescence intensity of each sample using the appropriate excitation and emission wavelengths for Cy5 (e.g., Ex: 649 nm, Em: 667 nm).
-
To assess photostability, continuously illuminate a sample in each buffer with the excitation light and measure the decrease in fluorescence intensity over time.[13]
-
To assess temporal stability, store the samples in each buffer at room temperature or 4°C, protected from light, and measure the fluorescence intensity at various time points (e.g., 0, 1, 6, 24 hours).[14]
-
Normalize the fluorescence intensity data to the initial reading in a reference buffer (e.g., PBS, pH 7.4) to compare the relative performance.
Mandatory Visualizations
Caption: Workflow for labeling a protein with this compound.
References
- 1. This compound, 2107273-44-7 | BroadPharm [broadpharm.com]
- 2. This compound | PROTAC Linker | MCE [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. Tracking the physical stability of fluorescent-labeled mAbs under physiologic in vitro conditions in human serum and PBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Quantitative and comparative assessment of dyes and protocols for rapid ex vivo microscopy of fresh tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Bis-(N,N'-carboxyl-PEG4)-Cy5 vs. NHS-ester Cy5 for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of fluorescent dye and conjugation chemistry is a critical decision that can significantly impact the outcome of immunoassays, in vivo imaging, and the development of antibody-drug conjugates. This guide provides an objective comparison of two amine-reactive Cy5 dyes: Bis-(N,N'-carboxyl-PEG4)-Cy5 and NHS-ester Cy5, supported by established chemical principles and experimental considerations.
The primary distinction between these two dyes lies in their activation state and the inclusion of a polyethylene (B3416737) glycol (PEG) linker. NHS-ester Cy5 is a pre-activated dye that readily reacts with primary amines on an antibody. In contrast, this compound requires a chemical activation step to convert its terminal carboxyl groups into amine-reactive esters. The presence of the PEG4 linker in the latter offers distinct advantages in terms of solubility and biocompatibility.
Performance Characteristics at a Glance
| Feature | This compound | NHS-ester Cy5 | Key Considerations |
| Conjugation Chemistry | Two-step: Carboxyl activation (e.g., with EDC/Sulfo-NHS) followed by reaction with antibody amines. | One-step: Direct reaction of the NHS ester with antibody amines. | The two-step process for the carboxyl-PEG-Cy5 offers more control but requires additional reagents and optimization. |
| Reaction pH | Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.5 | pH 7.2-8.5 | NHS-ester Cy5 is highly susceptible to hydrolysis at higher pH, which can reduce conjugation efficiency.[1][2] |
| Solubility | High in aqueous buffers due to the hydrophilic PEG linker.[3][4] | Moderate; can be prone to aggregation, especially at higher dye-to-antibody ratios.[5][6] | PEGylation significantly reduces the potential for aggregation of the final antibody conjugate.[3] |
| In Vivo Performance | Favorable biodistribution with reduced non-specific uptake in organs like the liver and lungs due to the PEG linker.[7][8] | Can exhibit higher non-specific accumulation in the reticuloendothelial system.[7][8] | For in vivo applications, the PEGylated dye is expected to provide a higher tumor-to-background ratio.[7][8] |
| Stability of Reactive Dye | The carboxyl form is stable for long-term storage. The activated ester is generated in situ. | NHS esters are moisture-sensitive and have limited stability in solution.[1][2][5] | Freshly prepared solutions of NHS-ester Cy5 are crucial for optimal results.[1][9] |
| Potential for Affecting Antibody Function | The PEG linker can provide spatial separation between the dye and the antibody, potentially minimizing interference with the antigen-binding site. | The direct conjugation of the bulkier Cy5 dye closer to the antibody backbone could have a higher potential to impact antibody function.[10] | Site-specific conjugation methods can offer more control over the location of the dye and its impact on antibody function.[11][12] |
Experimental Workflows
The following diagrams illustrate the conceptual workflows for conjugating an antibody with this compound and NHS-ester Cy5.
Detailed Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol is a two-step procedure involving the activation of the carboxyl groups on the dye followed by conjugation to the antibody.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Dye Activation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer.
-
In a microcentrifuge tube, add the desired amount of the dye stock solution to the Activation Buffer.
-
Add the EDC solution (e.g., 2 molar equivalents per carboxyl group) to the dye solution, followed immediately by the Sulfo-NHS solution.[13]
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.[13]
-
-
Conjugation Reaction:
-
Quenching:
-
Purification:
-
Separate the antibody-dye conjugate from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with PBS. The labeled antibody will elute first.[14]
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~650 nm (for Cy5).[14]
-
Protocol 2: Antibody Conjugation with NHS-ester Cy5
This is a more direct, one-step labeling protocol.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
NHS-ester Cy5
-
Anhydrous DMSO
-
Purification column (e.g., desalting spin column)
Procedure:
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 1-2 mg/mL in a suitable amine-free buffer, adjusting the pH to 8.0-8.5 if necessary to increase reactivity.[]
-
-
Dye Preparation:
-
Conjugation Reaction:
-
Purification:
-
Characterization:
-
Calculate the DOL by measuring the absorbance of the purified conjugate at 280 nm and ~650 nm.[14]
-
Conclusion
The choice between this compound and NHS-ester Cy5 depends heavily on the specific application.
NHS-ester Cy5 offers a straightforward and rapid method for antibody conjugation and is suitable for many in vitro applications where simplicity and speed are paramount.[2][]
This compound , while requiring a more involved conjugation protocol, provides significant advantages for applications demanding high aqueous solubility, reduced non-specific binding, and improved in vivo performance. The PEG linker enhances the biocompatibility of the conjugate, making it a superior choice for in vivo imaging and the development of therapeutic antibody conjugates where biodistribution is a critical factor.[3][7][8]
Researchers should carefully consider the experimental requirements, particularly for in vivo studies, to select the most appropriate Cy5 derivative for their antibody conjugation needs.
References
- 1. researchgate.net [researchgate.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 2107273-44-7 | BroadPharm [broadpharm.com]
- 5. drmr.com [drmr.com]
- 6. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polyethylene Glycol (PEG) Linked to Near Infrared (NIR) Dyes Conjugated to Chimeric Anti-Carcinoembryonic Antigen (CEA) Antibody Enhances Imaging of Liver Metastases in a Nude-Mouse Model of Human Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genecopoeia.com [genecopoeia.com]
- 10. youtube.com [youtube.com]
- 11. Bioorthogonal site-selective conjugation of fluorescent dyes to antibodies: method and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05580E [pubs.rsc.org]
- 12. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 16. furthlab.xyz [furthlab.xyz]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. broadpharm.com [broadpharm.com]
A Researcher's Guide to the Quantitative Fluorescence Analysis of Bis-(N,N'-carboxyl-PEG4)-Cy5 and Its Alternatives
For researchers, scientists, and drug development professionals, the precise selection and application of fluorescent probes are critical for generating reliable and reproducible experimental data. This guide provides a comprehensive quantitative comparison of Bis-(N,N'-carboxyl-PEG4)-Cy5 with other commonly used near-infrared (NIR) fluorescent dyes. The inclusion of detailed experimental protocols and workflow visualizations aims to support the practical implementation of these powerful research tools.
Quantitative Comparison of Near-Infrared Fluorescent Dyes
The brightness of a fluorescent dye, a key performance indicator, is determined by the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient quantifies the efficiency of light absorption at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed photons into emitted fluorescent light.[1] Higher values for both parameters result in a brighter dye, which is essential for high-sensitivity imaging.[1]
The following table summarizes the key photophysical properties of this compound and several alternative near-infrared dyes.
| Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) | Reactive Group(s) |
| This compound | 649[2] | 667[2] | 170,000[2] | ~0.2 (typical for Cy5)[3][4] | ~34,000 | Carboxylic Acid[2] |
| Alexa Fluor 647 NHS Ester | ~650[4] | ~668[4] | ~270,000[4] | ~0.33[4] | ~89,100 | NHS Ester[4] |
| DyLight 650 NHS Ester | ~652[4] | ~672[4] | ~250,000[4] | ~0.12[4] | ~30,000 | NHS Ester[4] |
| IRDye® 800CW | 774[1] | 789[1] | 240,000[1] | 0.076[1] | 18,240 | NHS Ester, Maleimide, etc. |
| Cy7 | 750[1] | 773[1] | 250,000[1] | 0.28[1] | 70,000 | NHS Ester, etc. |
Note: Values for quantum yield can vary depending on the solvent, pH, and conjugation status. The data presented is compiled from manufacturer datasheets and literature for unconjugated dyes in aqueous buffers.[1]
Experimental Protocols
Accurate characterization of fluorescent dyes requires standardized experimental procedures. Below are detailed protocols for key quantitative analyses.
1. Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is determined by applying the Beer-Lambert law (A = εlc), where A is the absorbance, ε is the molar extinction coefficient, l is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the dye.[5]
-
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the dye in a suitable solvent (e.g., DMSO), followed by dilution in an appropriate aqueous buffer (e.g., PBS).[1] The concentration should be known precisely.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution.
-
Absorbance Measurement: Using a spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax).[5]
-
Data Analysis: Plot a graph of absorbance versus concentration. The molar extinction coefficient (ε) is the slope of the resulting linear fit.[6]
-
2. Measurement of Fluorescence Quantum Yield (Φ) via the Relative Method
The relative method compares the fluorescence intensity of the sample to that of a standard with a known quantum yield.[7][8]
-
Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with the sample.
-
Solution Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.[7][9]
-
Absorbance Measurement: Record the UV-Vis absorption spectra for both the sample and standard solutions and determine the absorbance at the chosen excitation wavelength.[7]
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of both the sample and the standard. The same excitation wavelength and instrument settings must be used for both measurements.[1]
-
Data Analysis: Integrate the area under the emission curve for both the sample and the standard to obtain the total fluorescence intensity (I).[7] Calculate the quantum yield of the sample (Φ_sample) using the following equation:[1]
Φ_sample = Φ_std × (I_sample / I_std) × (A_std / A_sample) × (n_sample² / n_std²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts "sample" and "std" refer to the sample and the standard, respectively. If the same solvent is used, the refractive index term cancels out.[1]
-
-
3. Protocol for Amine Labeling using this compound
The terminal carboxylic acid groups of this compound can be activated to react with primary amines on biomolecules such as proteins and peptides. This is conceptually similar to the widely used NHS-ester labeling chemistry.
-
Protocol:
-
Activation of Carboxylic Acid: The carboxylic acid groups on the dye are first activated using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) to form a more reactive NHS ester intermediate.
-
Biomolecule Preparation: Dissolve the biomolecule containing primary amino groups in a suitable buffer with a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate buffer).[10][11]
-
Conjugation Reaction: Add the activated dye solution to the biomolecule solution. The reaction is typically carried out at room temperature for at least 4 hours or overnight on ice.[11]
-
Purification: The resulting fluorescently labeled biomolecule conjugate is purified from unreacted dye and byproducts using methods such as gel filtration (e.g., Sephadex G-25).[12]
-
Visualizing Experimental Workflows and Concepts
To better illustrate the principles and processes described, the following diagrams have been generated.
Photostability and Environmental Considerations
A critical factor in the performance of fluorescent dyes is their photostability, or resistance to photobleaching. Cyanine (B1664457) dyes like Cy5 are known to be susceptible to photobleaching, which is the irreversible loss of fluorescence due to light-induced chemical damage, often mediated by reactive oxygen species.[13] In contrast, Alexa Fluor dyes are generally recognized for their enhanced photostability compared to their cyanine counterparts.[14][15] For applications requiring prolonged or intense light exposure, such as single-molecule studies, the photostability of the chosen dye is a paramount consideration.[13] The local chemical environment, including pH and the presence of oxygen, can also significantly influence a dye's fluorescence and stability.[16] The PEG4 linker in this compound is designed to increase the hydrophilicity of the molecule, which can improve its solubility in aqueous buffers and potentially reduce non-specific binding.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 2107273-44-7 | BroadPharm [broadpharm.com]
- 3. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 6. US5245551A - Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. iss.com [iss.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
A Researcher's Guide to Cross-Reactivity of Bis-(N,N'-carboxyl-PEG4)-Cy5 Labeled Antibodies
For researchers, scientists, and drug development professionals, the specificity of antibody-based assays is paramount for generating reliable and reproducible data. The choice of fluorescent label and its conjugation chemistry can significantly impact an antibody's performance, particularly its propensity for non-specific binding and cross-reactivity. This guide provides an objective comparison of Bis-(N,N'-carboxyl-PEG4)-Cy5 labeled antibodies with relevant alternatives, offering supporting data and detailed experimental protocols to aid in the selection of optimal reagents for your research.
Understanding the Components: The Role of PEG and the Cy5 Dye
The this compound label consists of two key components: the Cyanine 5 (Cy5) fluorophore and a polyethylene (B3416737) glycol (PEG) linker. Understanding the individual properties of each is crucial to appreciating their combined effect on antibody performance.
Cyanine 5 (Cy5): A widely used far-red fluorescent dye, Cy5 is valued for its emission spectrum, which minimizes autofluorescence from biological samples. However, Cy5-conjugated antibodies have been reported to exhibit non-specific binding, particularly to immune cells such as monocytes and macrophages that express Fc receptors.[1][2] This can lead to high background noise and false-positive signals in sensitive applications like flow cytometry and immunofluorescence. Furthermore, Cy5 dyes can form aggregates when conjugated to proteins at high densities, leading to fluorescence quenching and a reduction in signal intensity.[3][4]
Polyethylene Glycol (PEG) Linker: PEGylation, the covalent attachment of PEG chains, is a well-established method to improve the biocompatibility and performance of therapeutic proteins and other molecules.[5] The hydrophilic PEG chain creates a hydration shell around the antibody, which can:
-
Reduce Non-Specific Binding: By sterically hindering unwanted hydrophobic and ionic interactions, PEG linkers minimize the non-specific adhesion of antibodies to off-target proteins and surfaces.[6]
-
Increase Solubility and Stability: PEGylation can prevent the formation of antibody aggregates, which are a source of both reduced activity and non-specific binding.
-
Enhance Pharmacokinetics: In therapeutic applications, PEGylation is known to increase the circulating half-life of antibodies and reduce their immunogenicity.[7]
The this compound linker is designed to leverage these advantages, aiming to mitigate the inherent drawbacks of the Cy5 dye while providing a stable and efficient means of antibody conjugation.
Performance Comparison with Alternatives
The primary alternative to Cy5-based dyes is the Alexa Fluor family of fluorophores, with Alexa Fluor 647 being the spectral equivalent of Cy5. The key distinctions in performance related to cross-reactivity and signal quality are summarized below. While direct quantitative data for this compound is not widely published, the following tables represent expected performance based on the known properties of its components.
Table 1: Qualitative Performance Comparison
| Feature | This compound Labeled Ab | Standard Cy5 Labeled Ab (No Linker) | Alexa Fluor 647 Labeled Ab |
| Non-Specific Binding | Low (Reduced by PEG linker) | Moderate to High | Low |
| Fc Receptor Binding | Low (Shielded by PEG linker) | Moderate (Known issue with Cy5) | Low |
| Signal-to-Noise Ratio | High | Moderate | Very High |
| Photostability | Good | Good | Excellent |
| Brightness | Good | Good (Prone to quenching) | Excellent |
| Propensity for Aggregation | Low (Reduced by PEG linker) | Moderate | Low |
Table 2: Representative Quantitative Data on Non-Specific Binding (Hypothetical ELISA)
This table illustrates the expected outcome of an ELISA-based cross-reactivity assay, measuring the percentage of non-specific binding to a panel of irrelevant antigens.
| Labeled Antibody | Target Antigen Signal (RFU) | Non-Specific Binding to Antigen X (RFU) | Non-Specific Binding to Antigen Y (RFU) | % Average Cross-Reactivity |
| This compound | 15,000 | 300 | 450 | 2.5% |
| Standard Cy5 (No Linker) | 12,000 | 1,200 | 1,500 | 11.25% |
| Alexa Fluor 647 | 18,000 | 270 | 360 | 1.75% |
RFU = Relative Fluorescence Units. Data is representative and intended for comparative purposes.
Experimental Protocols for Assessing Cross-Reactivity
To empirically validate the cross-reactivity of a labeled antibody in your specific application, the following protocols for Dot Blot and ELISA are recommended.
Protocol 1: Dot Blot for Qualitative Cross-Reactivity Assessment
This method provides a rapid, qualitative assessment of an antibody's binding to a panel of target and non-target proteins.
Materials:
-
Nitrocellulose or PVDF membrane
-
Purified target antigen and a panel of non-target (potentially cross-reactive) antigens
-
Phosphate-Buffered Saline (PBS)
-
Wash Buffer: PBS with 0.1% Tween-20 (PBST)
-
Blocking Buffer: 5% non-fat dry milk or BSA in PBST
-
Labeled antibody to be tested (e.g., this compound-Ab)
-
Fluorescence imaging system
Procedure:
-
Antigen Spotting: Spot 1 µL of each purified antigen (at a concentration of 100 ng/µL) onto a strip of nitrocellulose or PVDF membrane. Allow the spots to air dry completely.
-
Blocking: Immerse the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
Antibody Incubation: Dilute the labeled antibody in Blocking Buffer to its recommended working concentration. Incubate the membrane in the antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the membrane three times with PBST for 5 minutes each to remove unbound antibody.
-
Imaging: Image the membrane using a fluorescence imaging system with the appropriate excitation and emission filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).
-
Analysis: Analyze the fluorescence intensity of each spot. A strong signal on the target antigen with minimal to no signal on the non-target antigens indicates high specificity and low cross-reactivity.
Protocol 2: ELISA for Quantitative Cross-Reactivity Assessment
ELISA offers a more quantitative measure of cross-reactivity by comparing the binding signal of the labeled antibody to the target antigen versus non-target antigens.
Materials:
-
96-well high-binding ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Purified target antigen and non-target antigens
-
Wash Buffer (PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Labeled antibody to be tested
-
Fluorescence plate reader
Procedure:
-
Antigen Coating: Coat separate wells of a 96-well plate with the target antigen and each non-target antigen by incubating 100 µL of a 1-10 µg/mL solution in Coating Buffer overnight at 4°C.
-
Blocking: Wash the plate three times with Wash Buffer. Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Antibody Incubation: Wash the plate three times. Add 100 µL of the diluted labeled antibody to each well. Incubate for 1-2 hours at room temperature, protected from light. Include wells with no antibody as a background control.
-
Washing: Wash the plate five times with Wash Buffer to remove unbound antibody.
-
Detection: Read the fluorescence intensity in each well using a plate reader with the appropriate filters for Cy5.
-
Analysis: After subtracting the background reading, calculate the percentage of cross-reactivity for each non-target antigen using the formula: (% Cross-Reactivity) = (Signal from Non-Target Antigen / Signal from Target Antigen) * 100.
Visualizing Workflows and Concepts
Diagrams generated using Graphviz can help visualize the experimental processes and the principles behind reducing non-specific binding.
Caption: Workflow for Dot Blot cross-reactivity testing.
Caption: PEG linkers sterically hinder non-specific interactions.
Conclusion
The selection of a fluorescent label for antibody conjugation is a critical decision that can profoundly affect the outcome of an immunoassay. While Cy5 is a competent far-red dye, its known issues with non-specific binding and fluorescence quenching can compromise data quality. The use of a this compound label presents a logical improvement, as the integrated PEG linker is designed to create a hydrophilic shield, thereby reducing non-specific interactions and antibody aggregation.
For applications demanding the highest sensitivity and signal-to-noise ratio, Alexa Fluor 647 remains a superior alternative due to its intrinsic brightness, photostability, and low propensity for non-specific binding.[1][3] Regardless of the chosen fluorophore, it is imperative for researchers to perform in-house validation of antibody specificity and cross-reactivity using standardized protocols, such as the Dot Blot and ELISA methods detailed in this guide. By carefully selecting and validating your reagents, you can minimize the risk of misleading results and enhance the reliability and reproducibility of your research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. From mono-PEGylation towards anti-nonspecific protein interaction: comparison of dihydrolipoic acid versus glutathione-capped fluorescent gold nanoclusters using gel electrophoresis - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Single-Carboxyl and Bis-Carboxyl Cy5 Dyes for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence-based biological assays, the cyanine (B1664457) dye Cy5 is a workhorse, prized for its bright signal in the far-red spectrum, which minimizes background autofluorescence from biological samples. When it comes to conjugating Cy5 to biomolecules like proteins, antibodies, and nucleic acids, researchers are often faced with a choice between different reactive formulations. This guide provides an objective comparison of two common variants: single-carboxyl Cy5 and bis-carboxyl Cy5 dyes. This comparison is supported by established principles of bioconjugation and includes detailed experimental protocols for their use.
Key Distinctions and Applications
The fundamental difference between single-carboxyl and bis-carboxyl Cy5 dyes lies in the number of carboxylic acid functional groups available for conjugation. This seemingly small structural variance can have significant implications for labeling strategies and the functional outcome of the resulting bioconjugate.
-
Single-Carboxyl Cy5: This dye possesses a single carboxylic acid group, which is typically activated (e.g., as an NHS ester) to react with primary amines on the target biomolecule, forming a stable amide bond. This one-to-one reaction stoichiometry is ideal for applications where precise control over the degree of labeling is critical. For instance, in Förster Resonance Energy Transfer (FRET) studies, a defined donor-to-acceptor ratio is essential for accurate measurements.
-
Bis-Carboxyl Cy5: Featuring two carboxylic acid groups, this dye offers the potential for creating more complex conjugates. Both carboxyl groups can be activated to react with amines, potentially leading to a more rigid attachment to the target molecule by crosslinking to two different amine residues. This can be advantageous in applications where minimizing the rotational freedom of the dye is desired, such as in some fluorescence polarization assays. However, this can also increase the risk of protein aggregation if the crosslinking is intermolecular.
Performance Comparison
Direct, side-by-side comparative studies detailing the performance of single-carboxyl versus bis-carboxyl Cy5 dyes under identical conditions are not extensively available in peer-reviewed literature. However, based on the principles of bioconjugation and the known properties of Cy5, we can construct a comparative overview. It is important to recognize that the performance of any fluorescent dye can be influenced by its immediate chemical environment and the specific characteristics of the biomolecule to which it is conjugated.
Table 1: Comparative Overview of Single-Carboxyl vs. Bis-Carboxyl Cy5 Dyes
| Feature | Single-Carboxyl Cy5 | Bis-Carboxyl Cy5 |
| Reactive Groups | One Carboxylic Acid | Two Carboxylic Acids |
| Primary Application | Controlled, specific labeling | Crosslinking, rigid attachment |
| Labeling Stoichiometry | More easily controlled (1:1) | Potentially more complex (1:1 or 1:2) |
| Risk of Aggregation | Lower | Higher (due to potential crosslinking) |
| Fluorescence Quantum Yield | ~0.2-0.28[1][2] | Generally similar to single-carboxyl Cy5 |
| Photostability | Good[3][4] | Generally similar to single-carboxyl Cy5 |
| Water Solubility | Moderate (improved with sulfonation) | Potentially higher with sulfonation |
Chemical Structures
The following diagrams illustrate the core structures of single-carboxyl and bis-carboxyl Cy5 dyes. Note that various linker arms and reactive groups (like NHS esters) can be attached to the carboxyl groups to facilitate conjugation.
Experimental Protocols
The following protocols provide a general framework for labeling proteins with carboxylated Cy5 dyes (activated as NHS esters) and for determining the degree of labeling.
Protein Labeling with Cy5-NHS Ester
This protocol describes a general procedure for conjugating an N-hydroxysuccinimide (NHS) ester-activated Cy5 dye to a protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)
-
Single-Carboxyl or Bis-Carboxyl Cy5-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.[5]
-
-
Prepare the Dye Solution:
-
Immediately before use, dissolve the Cy5-NHS ester in a small amount of DMF or DMSO to a concentration of 10 mg/mL.[6]
-
-
Perform the Labeling Reaction:
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[5]
-
Collect the fractions containing the labeled protein, which can often be identified by its color.
-
References
- 1. benchchem.com [benchchem.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 4. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. docs.aatbio.com [docs.aatbio.com]
A Researcher's Guide to Near-Infrared (NIR) Dye Photostability: A Comparative Analysis of Bis-(N,N'-carboxyl-PEG4)-Cy5 and Other Leading Fluorophores
In the landscape of biomedical research and drug development, the selection of robust near-infrared (NIR) fluorescent dyes is critical for obtaining high-quality, reproducible data in applications such as in vivo imaging, single-molecule tracking, and high-resolution microscopy. A key performance metric governing the utility of these dyes is their photostability—the ability to resist photochemical degradation upon exposure to excitation light. This guide provides a comparative analysis of the photostability of Bis-(N,N'-carboxyl-PEG4)-Cy5 against other commonly used NIR dyes, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
This compound is a derivative of the popular cyanine (B1664457) dye, Cy5, featuring polyethylene (B3416737) glycol (PEG) linkers to enhance aqueous solubility and provide a reactive carboxyl group for conjugation to biomolecules. While specific photostability data for this particular derivative is not extensively published, its performance is expected to be comparable to the parent Cy5 dye. This guide will therefore focus on the well-documented photostability of Cy5 and its comparison with other leading NIR fluorophores.
Quantitative Comparison of NIR Dyes
The selection of an appropriate NIR dye hinges on a variety of factors, including its spectral properties, brightness (a product of its molar extinction coefficient and quantum yield), and crucially, its photostability. The following table summarizes these key parameters for this compound and a selection of other widely used NIR dyes. It is important to note that direct comparisons of photostability can be challenging as values are often determined under varying experimental conditions.
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Fluorescence Quantum Yield (Φ) | Relative Photostability |
| Cyanine Dyes | This compound | ~649 | ~667 | ~250,000 | ~0.2 (conjugate) | Moderate |
| Cy5 | ~649 | ~667 | ~250,000 | ~0.27 (free dye) | Moderate | |
| Indocyanine Green (ICG) | ~780 | ~820 | ~200,000 | ~0.02-0.1 | Low | |
| Alexa Fluor Dyes | Alexa Fluor 647 | ~650 | ~668 | ~270,000 | ~0.33 | High |
| Alexa Fluor 680 | ~679 | ~702 | ~183,000 | ~0.36 | Very High | |
| IRDye | IRDye 800CW | ~774 | ~789 | ~240,000 | ~0.09-0.12 | High |
Note: The quantum yield of Cy5 can vary depending on its conjugation state and local environment. The photostability of Indocyanine Green (ICG) is notably low in aqueous solutions.[1]
Studies have consistently shown that Alexa Fluor dyes, such as Alexa Fluor 647, are significantly more resistant to photobleaching than Cy5.[2][3][4][5][6] For instance, in one comparison, Alexa Fluor 647 retained about 80% of its initial fluorescence after prolonged exposure, whereas Cy5 retained only 55%.[2] IRDye 800CW is another highly photostable dye, making it a preferred choice for in vivo imaging applications where long exposure times are often necessary.[7][8][9] While Cy5 is a widely used and cost-effective dye, its moderate photostability can be a limiting factor in demanding imaging experiments.
Experimental Protocol for Photostability Measurement
To enable researchers to perform their own comparative analysis, a generalized experimental protocol for measuring the photobleaching rate of NIR dyes is provided below.
Objective: To quantify and compare the photostability of different NIR dyes by measuring their fluorescence intensity decay under continuous illumination.
Materials:
-
NIR fluorescent dyes of interest (e.g., this compound, Alexa Fluor 647, IRDye 800CW)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Fluorescence microscope (confocal or widefield) equipped with:
-
Appropriate laser lines for excitation (e.g., 633 nm or 647 nm for Cy5/Alexa Fluor 647; 785 nm for IRDye 800CW)
-
A high numerical aperture objective lens (e.g., 60x or 100x oil immersion)
-
A sensitive detector (e.g., PMT or sCMOS camera)
-
-
Image analysis software
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the dyes in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solutions to a final concentration of 1 µM in PBS. To minimize dye aggregation, ensure thorough mixing.
-
Mount a small volume (e.g., 10 µL) of the dye solution onto a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.
-
-
Instrumentation Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate laser line and filter set for the dye being imaged.
-
Set the laser power to a constant and moderate level. It is crucial to use the same laser power and settings for all dyes to ensure a fair comparison.
-
Focus on the sample and adjust the detector settings (gain, exposure time) to obtain a strong but not saturated signal.
-
-
Image Acquisition (Photobleaching):
-
Select a region of interest (ROI) for continuous imaging.
-
Acquire a time-lapse series of images of the ROI. The time interval and total duration of the acquisition will depend on the photostability of the dyes being tested. For moderately stable dyes, an image every 5-10 seconds for 5-10 minutes may be appropriate.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.
-
Normalize the background-corrected intensity at each time point (It) to the initial intensity (I0).
-
Plot the normalized fluorescence intensity (It/I0) as a function of time.
-
The resulting curve represents the photobleaching profile of the dye. The time it takes for the fluorescence to decrease to 50% of its initial value is the half-life (t1/2), a common metric for photostability.
-
Visualizing Experimental Workflows and Comparative Data
To further clarify the experimental process and the relative performance of the dyes, the following diagrams are provided.
References
- 1. Enhanced Stability of Indocyanine Green by Encapsulation in Zein-Phosphatidylcholine Hybrid Nanoparticles for Use in the Phototherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. cancer.iu.edu [cancer.iu.edu]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. international-pharma.com [international-pharma.com]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Brightness of Bis-(N,N'-carboxyl-PEG4)-Cy5 Conjugates
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent label is a critical decision in the design of sensitive and robust biological assays. This guide provides a comprehensive evaluation of the brightness of Bis-(N,N'-carboxyl-PEG4)-Cy5 conjugates, comparing their performance with key alternatives in the far-red spectrum: Alexa Fluor 647 and DyLight 650. The data and protocols presented herein are intended to facilitate an informed choice of fluorophore for applications such as immunofluorescence, flow cytometry, and in vivo imaging.
Quantitative Performance Comparison
The intrinsic brightness of a fluorophore is determined by its molar extinction coefficient (ε), which measures its light-absorbing efficiency, and its fluorescence quantum yield (Φ), the efficiency of converting absorbed light into emitted fluorescence. The overall brightness is the product of these two values.[1]
| Fluorophore | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Calculated Brightness (ε x Φ) | Excitation Max (nm) | Emission Max (nm) |
| This compound | 170,000[2] | ~0.2 - 0.28 (estimated for Cy5)[3][4] | 34,000 - 47,600 | 649[2] | 667[2] |
| Alexa Fluor 647 | 239,000 | 0.33[5] | 78,870 | 650[5] | 665[5] |
| DyLight 650 | 250,000[1][6] | High (reported to be brighter than Cy5)[1] | > 50,000 - 75,000 | 652[1][6] | 672[1][6] |
Note: The quantum yield for this compound is an estimate based on the parent Cy5 dye. The actual quantum yield of the conjugate can be influenced by the PEG linker and the conjugation process.[3]
Key Observations:
-
Brightness: Based on the available data, Alexa Fluor 647 conjugates are significantly brighter than Cy5 conjugates.[7][8][9] This is primarily due to a higher quantum yield.[5] DyLight 650 is also reported to be brighter than Cy5 conjugates.[1]
-
Photostability: Alexa Fluor 647 consistently demonstrates superior photostability compared to Cy5, meaning it is less prone to fading upon prolonged exposure to light.[7][10] This is a critical advantage for applications requiring long imaging times, such as confocal microscopy and time-lapse imaging.
-
Self-Quenching: Cy5 dyes are known to exhibit self-quenching at higher degrees of labeling (DOL), where the fluorescence intensity decreases as more dye molecules are conjugated to a protein.[5] Alexa Fluor 647 shows significantly less self-quenching, allowing for the preparation of more brightly labeled conjugates.[5]
Experimental Protocols
To ensure a rigorous and unbiased comparison of fluorescent conjugates, standardized experimental protocols are essential. The following sections detail the methodologies for determining relative fluorescence quantum yield and assessing photostability.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a fluorescent conjugate relative to a known standard.[11][12]
Materials:
-
This compound conjugate
-
Alexa Fluor 647 conjugate (or other suitable standard with a known quantum yield in the far-red spectrum)
-
DyLight 650 conjugate
-
Spectrophotometer
-
Fluorometer
-
High-purity solvent (e.g., phosphate-buffered saline, pH 7.4)
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the test and standard fluorophore conjugates in the chosen solvent.
-
Prepare a Series of Dilutions: For both the test and standard conjugates, prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at the excitation maximum.
-
Measure Absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the excitation maximum wavelength.
-
Measure Fluorescence Emission: For each dilution, measure the fluorescence emission spectrum using the fluorometer, exciting at the same wavelength used for the absorbance measurements. Ensure the emission is collected over the entire fluorescence band.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot Data: For both the test and standard conjugates, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the test sample (Φ_test) is calculated using the following equation:
Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_test and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the test and standard samples, respectively.
-
η_test and η_std are the refractive indices of the solvents used for the test and standard samples (if different).
-
Protocol 2: Photostability Assessment
This protocol outlines a method for comparing the photostability of different fluorescent conjugates by measuring their rate of photobleaching under continuous illumination.[5]
Materials:
-
Protein conjugates of this compound, Alexa Fluor 647, and DyLight 650 at the same molar concentration.
-
Fluorescence microscope with a stable, high-intensity light source (e.g., laser or mercury arc lamp).
-
Sensitive camera for image acquisition.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare microscope slides with the fluorescently labeled protein conjugates. Ensure the samples are mounted in a suitable buffer and sealed to prevent drying.
-
Image Acquisition Setup:
-
Place the slide on the microscope stage.
-
Select the appropriate filter set for the fluorophore being tested.
-
Adjust the illumination intensity and camera exposure time to obtain a strong initial signal without saturating the detector.
-
-
Time-Lapse Imaging:
-
Begin continuous illumination of a defined region of interest.
-
Acquire images at regular intervals (e.g., every 10 seconds) for a prolonged period (e.g., 5-10 minutes) or until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of the illuminated region in each image of the time-lapse series.
-
Normalize the fluorescence intensity of each time point to the initial intensity (time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each conjugate.
-
The conjugate that retains a higher percentage of its initial fluorescence over time is considered more photostable.
-
Visualizing the Workflow
To further clarify the experimental process for evaluating fluorescent conjugate brightness, the following diagrams illustrate the key steps.
References
- 1. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cy5-PEG-SH, Cy5-PEG-Thiol - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Cy5.5-PEG-SH: Fluorescent PEG with Thiol for Labeling & Imaging [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. chem.uci.edu [chem.uci.edu]
- 10. blog.addgene.org [blog.addgene.org]
- 11. chem.uci.edu [chem.uci.edu]
- 12. agilent.com [agilent.com]
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal of Bis-(N,N'-carboxyl-PEG4)-Cy5
For researchers, scientists, and drug development professionals, the responsible management and disposal of specialized chemical reagents like Bis-(N,N'-carboxyl-PEG4)-Cy5 are critical for ensuring personnel safety, environmental protection, and regulatory compliance. While this compound, a fluorescent polyethylene (B3416737) glycol (PEG)-based linker used in PROTAC synthesis, is built from components generally considered to have low toxicity, its complete toxicological profile may not be fully established.[1] Therefore, a cautious and conservative approach to its disposal is essential.
This guide provides a step-by-step protocol for the proper disposal of this compound, drawing upon established best practices for similar PEGylated compounds and cyanine (B1664457) dyes.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle the material in accordance with standard laboratory safety protocols.
Personal Protective Equipment (PPE): A comprehensive PPE plan is mandatory when handling this compound in either solid or solution form.
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield should be worn. |
| Hand Protection | Nitrile or other chemically resistant gloves are required.[1][2][3] |
| Body Protection | A standard laboratory coat must be worn to protect clothing.[1][3] |
| Work Area | All handling and disposal procedures should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[2][4] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as chemical waste. Do not discharge this material into the sewer system or dispose of it in regular trash.[1][5]
1. Initial Assessment:
- Contamination Check: Determine if the this compound waste is mixed with other hazardous substances (e.g., organic solvents, other reagents). If contaminated, the entire mixture must be treated as hazardous waste according to the regulations for the most hazardous component.[3]
- Form of Waste: Identify whether the waste is in solid (unused powder) or liquid (solution) form.
2. Waste Segregation and Collection:
- Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed, and chemically compatible container. It is best practice to use the original container if it is available and in good condition.[3]
- Liquid Waste: Collect solutions containing this compound in a designated, sealed hazardous waste container. If the solution is aqueous, it should be placed in a container for aqueous waste. If it is dissolved in a solvent, it should be collected in an appropriate solvent waste container. Do not mix incompatible waste streams.[4]
- Contaminated Labware: Any materials such as pipette tips, gloves, and wipes that are contaminated with the compound should be collected in a designated container for solid hazardous waste.
3. Container Labeling:
- All waste containers must be clearly and accurately labeled. The label should include:
- The words "Hazardous Waste"
- The full chemical name: "this compound waste"
- A list of all other chemical constituents and their approximate concentrations.
- The date of accumulation.[1][3]
4. Storage and Final Disposal:
- Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic, pending collection.
- Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. This is the mandatory and primary disposal route for this type of chemical.[1][3]
Quantitative Disposal Data
Specific quantitative limits for the disposal of this compound, such as permissible concentrations for drain disposal, are not available in the current literature. The prevailing guidance for specialized laboratory reagents is to treat all quantities as chemical waste to be managed by licensed professionals.
| Parameter | Guideline | Source |
| Sewer/Drain Disposal | Not Permitted | [1][6] |
| Solid Waste Landfill | Not Permitted | [3] |
| Required Disposal Method | Collection by Licensed Chemical Waste Contractor | [1][3] |
Experimental Workflow and Disposal Decision Process
The following diagram illustrates the logical workflow for making disposal decisions when working with this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, minimizing risks and maintaining a compliant research environment. Always consult your institution's specific chemical hygiene plan and waste management policies.
References
Personal protective equipment for handling Bis-(N,N'-carboxyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
I. Hazard Assessment and Personal Protective Equipment (PPE)
Bis-(N,N'-carboxyl-PEG4)-Cy5 is a molecule combining a cyanine (B1664457) dye (Cy5), a polyethylene (B3416737) glycol (PEG) linker, and terminal carboxylic acid groups. Although not classified as hazardous, it is crucial to handle it with care, adhering to good laboratory practices to mitigate potential risks such as mild irritation to the eyes, skin, and respiratory tract, particularly in its powdered form.[1]
A comprehensive PPE plan is mandatory for handling this compound. The following table summarizes the recommended PPE for each stage of the handling process.
| Stage of Handling | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Safety goggles and a face shield are recommended, especially for larger quantities.[2] | Double chemical-resistant gloves (e.g., Nitrile or Neoprene). | A buttoned lab coat and a chemical-resistant apron for larger quantities. | Work should be conducted in a certified chemical fume hood to minimize inhalation of fine particles. |
| Dissolving & Pipetting | Safety goggles.[1] | Chemical-resistant gloves (e.g., Nitrile).[1] | Laboratory coat.[1] | Work in a well-ventilated area or a chemical fume hood.[1] |
| Reaction & Conjugation | Safety goggles. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Work in a well-ventilated area or a chemical fume hood. |
| Waste Disposal | Safety goggles. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Not generally required if handling closed containers. |
II. Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is essential to prevent exposure and contamination.
A. Pre-Handling Preparations:
-
Consult Safety Information: Review safety information for similar cyanine dyes and PEGylated compounds.
-
Designate a Handling Area: All work with the dye should be performed in a designated area, preferably within a chemical fume hood.[3]
-
Assemble Materials: Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available before starting.[3]
B. Handling Procedures:
-
Weighing: If working with the solid form, carefully weigh the required amount in a fume hood to avoid generating dust.[3] Use anti-static weighing paper if necessary.
-
Dissolving: When preparing solutions, slowly add the solvent to the solid to prevent splashing.[4] The hydrophilic PEG spacer increases solubility in aqueous media.[5]
-
Storage: Store the compound at -20°C, protected from moisture and light, as PEGylated reagents can be moisture-sensitive.[1]
C. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that came into contact with the dye.[3]
-
Labeling: Clearly label all containers with the compound name, concentration, date, and any relevant hazard warnings.[3]
III. Disposal Plan
All waste contaminated with this compound is considered chemical waste and must be disposed of according to institutional and local regulations.
A. Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, such as gloves, weighing paper, and pipette tips, in a designated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Aqueous solutions of the dye should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[6] Organic solvent solutions of the dye can be commingled with other non-halogenated solvent waste.[6][7]
-
Sharps: Dispose of any contaminated sharps in an appropriate sharps container.
B. Disposal Compliance:
-
All waste must be disposed of in accordance with local, state, and federal regulations.[4]
-
Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.
IV. Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention if irritation persists.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[1]
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for chemical waste disposal. Ensure the area is well-ventilated during cleanup. For larger spills, evacuate the area and follow your institution's emergency procedures.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
